Product packaging for Calcium L-lactate pentahydrate(Cat. No.:)

Calcium L-lactate pentahydrate

Cat. No.: B8254734
M. Wt: 308.29 g/mol
InChI Key: HPVJXNNKHRNBOY-VFGZHDCSSA-L
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Description

Calcium L-lactate pentahydrate is a useful research compound. Its molecular formula is C6H20CaO11 and its molecular weight is 308.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H20CaO11 B8254734 Calcium L-lactate pentahydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;(2S)-2-hydroxypropanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2,4H,1H3,(H,5,6);;5*1H2/q;;+2;;;;;/p-2/t2*2-;;;;;;/m00....../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVJXNNKHRNBOY-VFGZHDCSSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20CaO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Calcium L-Lactate Pentahydrate from Lactic Acid and Calcium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium L-lactate pentahydrate, a widely used calcium supplement and food additive. The document details the underlying chemistry, optimal reaction conditions, and purification methods, presenting a consolidated experimental protocol based on established literature. All quantitative data is summarized for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound (C₆H₁₀CaO₆·5H₂O) is the calcium salt of L-lactic acid. It is favored in pharmaceutical and food industries for its high bioavailability and solubility compared to other calcium salts.[1] The synthesis from L-lactic acid and calcium carbonate is a straightforward acid-base reaction, valued for its use of readily available and inexpensive starting materials.[2][3] This guide focuses on the chemical synthesis route, providing detailed procedural insights for laboratory and pilot-scale production.

Chemical Reaction and Stoichiometry

The fundamental reaction involves the neutralization of lactic acid with calcium carbonate to produce calcium lactate (B86563), carbon dioxide, and water. The subsequent crystallization from the aqueous solution yields the pentahydrate form.

Reaction Equation:

2 C₃H₆O₃ (L-lactic acid) + CaCO₃ (Calcium carbonate) → C₆H₁₀CaO₆ (Calcium lactate) + H₂O (Water) + CO₂ (Carbon dioxide)

The stoichiometry of the reaction is a 2:1 molar ratio of lactic acid to calcium carbonate.

Experimental Protocols

This section outlines a detailed methodology for the synthesis, purification, and drying of this compound. The protocol is a synthesis of best practices derived from various sources to maximize yield and purity.

3.1. Materials and Equipment

  • Reactants: L-lactic acid (e.g., 80% solution), Calcium carbonate (powder), Deionized water.

  • Purification: Activated carbon, Ethanol (B145695) (medicinal grade).

  • Equipment: Reaction vessel (glass reactor), Stirrer (magnetic or overhead), Heating mantle or water bath, pH meter, Filtration apparatus (Büchner funnel), Crystallization vessel, Vacuum oven or dryer.

3.2. Synthesis Procedure

  • Preparation of Reactant Solutions:

    • Dissolve the desired amount of L-lactic acid in deionized water in the reaction vessel.

    • Separately, prepare a slurry of calcium carbonate in deionized water.

  • Reaction:

    • Slowly add the calcium carbonate slurry to the lactic acid solution while stirring continuously.[2][3] The slow addition is crucial to control the effervescence caused by the release of carbon dioxide.

    • Maintain the reaction temperature between 28-32°C for optimal purity.[2][3] A temperature of around 60°C can also be used and may result in a higher final yield.[4]

    • Continue stirring for approximately 10-15 minutes, or until the reaction is complete, indicated by the cessation of gas evolution.[2]

    • Monitor the pH of the solution. The reaction is considered complete when the pH is in the range of 6.0-7.0.

3.3. Purification and Decolorization

  • Activated Carbon Treatment:

    • Add a small amount of activated carbon to the reaction mixture to decolorize and remove impurities.

    • Heat the mixture to around 70°C and stir for 30 minutes.[5]

    • Filter the hot solution to remove the activated carbon and any unreacted calcium carbonate.[5]

3.4. Crystallization

  • Cooling Crystallization:

    • Transfer the purified filtrate to a crystallization vessel.

    • Concentrate the solution by evaporation if necessary.

    • Cool the solution to a temperature between 10-20°C and let it stand for 5-7 hours to allow for the formation of this compound crystals.[3]

  • Antisolvent Crystallization (Optional):

    • To enhance the yield, ethanol can be added as an antisolvent to the purified filtrate.[2]

    • The addition of ethanol reduces the solubility of calcium lactate, promoting precipitation.

3.5. Isolation and Drying

  • Filtration and Washing:

    • Separate the crystals from the mother liquor by filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[5][6]

  • Drying:

    • Dry the collected crystals in a vacuum oven at a temperature below 35°C to prevent the loss of water of hydration. The pentahydrate form is known to lose water between 35 and 135°C.[1] The final product should be a white, crystalline powder.

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Optimal Reaction and Crystallization Conditions

ParameterValueReference
Molar Ratio (Lactic Acid:CaCO₃)2:1[2]
Reaction Temperature28 - 32 °C[2][3]
Alternative Reaction Temperature~60 °C[4]
Reaction Time10 - 15 minutes[2]
Final pH of Reaction6.0 - 7.0
Crystallization Temperature10 - 20 °C[3]
Crystallization Time5 - 7 hours[3]

Table 2: Reported Yield and Purity

ParameterValueReference
YieldUp to 87.2%[2][3]
PurityUp to 99.9%[2][3]

Characterization of this compound

The synthesized product can be characterized using various analytical techniques to confirm its identity and purity:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the pentahydrate form.[7][8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of calcium lactate.

  • Thermogravimetric Analysis (TGA): To determine the water of hydration content.

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology, which is typically plate-like.[4]

Visualizations

6.1. Experimental Workflow

The following diagram illustrates the step-by-step process for the synthesis of this compound.

Synthesis_Workflow Start Start Prepare_Reactants Prepare Reactants (L-Lactic Acid Solution & CaCO3 Slurry) Start->Prepare_Reactants Reaction Reaction (28-32°C, 10-15 min) Prepare_Reactants->Reaction Slow Addition Purification Purification (Activated Carbon, Filtration) Reaction->Purification Crude Product Crystallization Crystallization (Cooling to 10-20°C, 5-7h) Purification->Crystallization Isolation Isolation (Filtration & Ethanol Wash) Crystallization->Isolation Drying Drying (<35°C, Vacuum) Isolation->Drying Final_Product Calcium L-Lactate Pentahydrate Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

6.2. Logical Relationship of Key Parameters

This diagram shows the relationship between key reaction parameters and the desired outcomes of yield and purity.

Parameter_Relationship Parameters Key Parameters Temp Reaction Temperature Parameters->Temp Time Reaction Time Parameters->Time Molar_Ratio Molar Ratio Parameters->Molar_Ratio Purity Purity Temp->Purity Yield Yield Temp->Yield Time->Yield Molar_Ratio->Yield

Caption: Relationship between key parameters and synthesis outcomes.

Conclusion

The synthesis of this compound from lactic acid and calcium carbonate is a well-established and efficient process. By carefully controlling reaction parameters such as temperature, stoichiometry, and purification steps, a high-purity product can be obtained with a good yield. This guide provides a comprehensive framework for researchers and professionals in the pharmaceutical and drug development fields to successfully synthesize and characterize this important calcium compound.

References

Characterization of Calcium L-lactate Pentahydrate: A Technical Guide Using XRD and FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Calcium L-lactate pentahydrate using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR), two pivotal techniques in the physicochemical characterization of pharmaceutical compounds. The following sections detail the principles, experimental protocols, and data interpretation for these methods, offering a comprehensive resource for the solid-state analysis of this important pharmaceutical excipient and calcium supplement.

Introduction to the Solid-State Characterization of this compound

This compound ((C₃H₅O₃)₂Ca·5H₂O) is a widely used substance in the pharmaceutical industry, valued for its high bioavailability as a calcium source and its utility as an excipient in tablet formulations. The crystalline form and hydration state of this compound are critical quality attributes that can influence its stability, solubility, and manufacturing properties. Therefore, robust analytical techniques are required to confirm its identity, purity, and solid-state form.

Powder X-ray Diffraction (XRD) provides information about the crystalline structure of a material, offering a unique "fingerprint" based on the arrangement of atoms in the crystal lattice. Fourier-Transform Infrared Spectroscopy (FTIR) is a vibrational spectroscopy technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Together, these methods provide a comprehensive characterization of this compound.

X-ray Diffraction (XRD) Analysis

XRD is a non-destructive technique that is fundamental for the identification and characterization of crystalline materials. The diffraction pattern is unique to a specific crystalline solid, allowing for unambiguous identification. For this compound, XRD can be used to confirm its crystalline nature and differentiate it from other forms, such as the anhydrous or racemic DL-lactate forms.[1][2]

XRD Data for this compound

The powder XRD pattern of this compound is characterized by a series of diffraction peaks at specific 2θ angles. While the International Centre for Diffraction Data (ICDD) contains a reference pattern for calcium lactate (B86563) pentahydrate, this corresponds to the DL-racemic mixture.[1] The pattern for the pure L-enantiomer exhibits shifts in peak positions. The primary diffraction peak for this compound is observed at a 2θ angle of approximately 10°.[3]

Below is a table summarizing representative XRD data for Calcium DL-lactate pentahydrate, which serves as a useful reference. The pattern for this compound will show a noticeable shift in these peak positions.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.959.87100
10.558.3820
12.357.1615
17.954.9430
19.854.4725
21.954.0540
25.003.5635
29.253.0520

Note: This data is representative of the DL-form and is provided for comparative purposes. The L-form will exhibit a different diffraction pattern.

Experimental Protocol for Powder XRD

A standard experimental setup for the powder XRD analysis of this compound is as follows:

  • Sample Preparation: A small amount of the this compound powder is gently ground using a mortar and pestle to ensure a random orientation of the crystallites. The fine powder is then packed into a sample holder.

  • Instrument Setup: A powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.

  • Data Analysis: The resulting diffraction pattern is plotted as intensity versus 2θ. The peak positions and relative intensities are then compared with reference patterns for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

FTIR Data for this compound

The FTIR spectrum of this compound is dominated by absorptions from the hydroxyl, carboxylate, and alkyl groups, as well as the water of hydration.

Wavenumber (cm⁻¹)Vibrational Assignment
~3600 - 3000O-H stretching (water of hydration and hydroxyl group)
~2985, 2935C-H stretching (methyl and methine groups)
~1610 - 1540Asymmetric COO⁻ stretching (carboxylate)
~1450C-H bending (methyl group)
~1420 - 1380Symmetric COO⁻ stretching (carboxylate)
~1375C-H bending (methine group)
~1120C-O stretching (secondary alcohol)
~1085C-C stretching
~1040C-O-H bending

The broad and strong absorption band in the region of 3600-3000 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules and the hydroxyl group of the lactate moiety.[4] The strong bands in the 1610-1540 cm⁻¹ and 1420-1380 cm⁻¹ regions are due to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), respectively, which is a key indicator of the salt form.[5]

Experimental Protocol for FTIR-ATR

Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid powders due to its minimal sample preparation requirements.

  • Sample Preparation: A small amount of the this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Instrument Setup: An FTIR spectrometer equipped with an ATR accessory is used. A background spectrum of the clean, empty ATR crystal is collected first.

  • Data Collection: A pressure arm is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹). The positions and shapes of the absorption bands are then interpreted to identify the functional groups present.

Workflow and Logical Relationships

The characterization of this compound using XRD and FTIR follows a logical workflow to ensure the identity and quality of the material. This process can be visualized as follows:

Characterization_Workflow cluster_XRD X-ray Diffraction (XRD) cluster_FTIR Fourier-Transform Infrared (FTIR) Spectroscopy XRD_Sample Prepare Powder Sample XRD_Acquire Acquire Diffraction Pattern XRD_Sample->XRD_Acquire XRD_Analyze Analyze Peak Positions (2θ) and Intensities XRD_Acquire->XRD_Analyze Data_Integration Integrate and Correlate Data XRD_Analyze->Data_Integration FTIR_Sample Place Sample on ATR Crystal FTIR_Acquire Acquire Infrared Spectrum FTIR_Sample->FTIR_Acquire FTIR_Analyze Analyze Absorption Bands (Wavenumber) FTIR_Acquire->FTIR_Analyze FTIR_Analyze->Data_Integration Start This compound Sample Start->XRD_Sample Start->FTIR_Sample Conclusion Confirm Identity and Crystalline Form Data_Integration->Conclusion

References

Crystal Structure Analysis of Calcium L-lactate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of Calcium L-lactate Pentahydrate (CLP). This document details the crystallographic properties, experimental protocols for characterization, and key structural features relevant to research, development, and quality control in the pharmaceutical and food industries.

Introduction

This compound ([CH₃CH(OH)COO]₂Ca·5H₂O), a widely utilized calcium supplement and food additive, exists as a crystalline solid.[1][2] Its crystal structure and physicochemical properties are critical determinants of its bioavailability, stability, and formulation performance. Understanding the three-dimensional arrangement of atoms and molecules within the crystal lattice is paramount for controlling its properties and ensuring product quality. This guide focuses on the analytical techniques employed to elucidate the crystal structure of the L-enantiomer of calcium lactate (B86563) pentahydrate.

Crystallographic Data

Table 1: Powder X-ray Diffraction Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
9.59.31100
11.27.90Moderate
17.55.07Moderate
19.14.65High
21.84.08Moderate
24.53.63Low
28.93.09Low

Note: The data presented is a representative compilation from available literature. Exact peak positions and intensities may vary slightly depending on experimental conditions.

Based on analyses of related metal lactate structures, this compound is hypothesized to crystallize in a common crystal system for chiral organic molecules, such as the orthorhombic or monoclinic system. A definitive determination of the space group and unit cell parameters awaits a single-crystal X-ray diffraction study.

Experimental Protocols

Single Crystal Growth of this compound

The growth of high-quality single crystals is a prerequisite for single-crystal X-ray diffraction analysis. The following protocol outlines a general methodology for obtaining single crystals of CLP.

Materials:

  • This compound powder

  • Deionized water

  • Ethanol (or other suitable anti-solvent)

  • Beakers and flasks

  • Stirring hotplate

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Crystallization dishes

  • Microscope

Procedure:

  • Solution Preparation: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

  • Hot Filtration: Filter the warm, saturated solution to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Slow Cooling Crystallization: Cover the crystallization dish containing the filtered solution and allow it to cool slowly to room temperature in an undisturbed environment. Slow cooling promotes the formation of fewer, larger crystals.

  • Solvent Evaporation: Alternatively, allow the solvent to evaporate slowly from the saturated solution at a constant temperature. The rate of evaporation can be controlled by adjusting the opening of the container.

  • Anti-Solvent Diffusion: A third method involves the slow diffusion of an anti-solvent (e.g., ethanol) into the saturated aqueous solution. This is achieved by placing a vial with the CLP solution inside a larger sealed container with the anti-solvent. The vapor of the anti-solvent will gradually diffuse into the solution, reducing the solubility of CLP and inducing crystallization.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps and dry them on a filter paper.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique for the characterization of crystalline materials.

Instrumentation:

  • Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å)

  • Sample holder

  • Detector (e.g., scintillation counter or a position-sensitive detector)

Procedure:

  • Sample Preparation: Finely grind a small amount of the this compound sample to a homogenous powder to ensure random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat and level surface.

  • Data Collection: Mount the sample holder in the diffractometer. Set the instrument parameters, including the 2θ angular range (e.g., 5° to 50°), step size, and scan speed.

  • Diffraction Pattern Acquisition: Initiate the X-ray source and detector to scan the sample over the specified angular range. The detector measures the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the characteristic peaks of this compound. The peak positions (2θ) are used to calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability and hydration state of the crystalline material.

Procedure (TGA):

  • A small, accurately weighed sample of CLP is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

  • The weight loss of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows distinct steps corresponding to the loss of water molecules, allowing for the quantification of the hydrate (B1144303) level.

Procedure (DSC):

  • A small amount of the CLP sample is hermetically sealed in an aluminum pan.

  • The sample and a reference pan are heated or cooled at a controlled rate.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • The DSC thermogram reveals endothermic or exothermic events such as dehydration, melting, and decomposition.

Visualization of Methodologies

The following diagrams illustrate the workflow for crystal structure analysis and the logical relationship of the key findings.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_results Key Outputs prep Calcium L-lactate pentahydrate Powder recrystallization Recrystallization (Single Crystal Growth) prep->recrystallization grinding Grinding (Powder Sample) prep->grinding scxrd Single-Crystal X-ray Diffraction (SC-XRD) recrystallization->scxrd High-quality single crystal pxrd Powder X-ray Diffraction (PXRD) grinding->pxrd Homogeneous powder structure_solution Structure Solution & Refinement scxrd->structure_solution phase_id Phase Identification & Lattice Parameters pxrd->phase_id crystal_data Crystallographic Data (Unit Cell, Space Group) structure_solution->crystal_data diffraction_pattern Characteristic Diffraction Pattern phase_id->diffraction_pattern

Figure 1. Experimental workflow for crystal structure analysis.

logical_relationship cluster_property Physicochemical Property cluster_determinants Determinants of cluster_characterization Characterized by crystal_structure Crystal Structure (Atomic Arrangement) bioavailability Bioavailability crystal_structure->bioavailability stability Stability & Shelf-life crystal_structure->stability formulation Formulation Performance crystal_structure->formulation xrd X-ray Diffraction (PXRD, SC-XRD) xrd->crystal_structure thermal Thermal Analysis (DSC, TGA) thermal->crystal_structure spectroscopy Spectroscopy (FTIR, Raman) spectroscopy->crystal_structure

Figure 2. Relationship between crystal structure and key properties.

References

An In-depth Technical Guide to the Thermal Decomposition Pathway of Calcium L-lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of Calcium L-lactate pentahydrate (CLP). By synthesizing data from various thermal analysis studies, this document details the sequential degradation steps, associated quantitative data, and the experimental protocols used for such characterization. The information herein is intended to support research and development activities where the thermal stability and behavior of CLP are of critical importance.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt, and culminates in the formation of calcium oxide. The process can be systematically described in four main stages, primarily investigated through techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) using Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).

  • Stage I: Dehydration: The process initiates with the removal of the five water molecules. This dehydration occurs in a primary step where the bulk of the water is lost, resulting in the formation of anhydrous calcium lactate (B86563).[1][2] This is an endothermic process.[1]

  • Stage II: Initial Decomposition of Anhydrous Salt: Once the water is removed, the anhydrous calcium lactate remains stable up to a certain temperature, after which it begins to decompose.[2] This stage involves the breakdown of the lactate molecule.

  • Stage III: Secondary Decomposition: This stage involves further degradation of the organic components, leading to the formation of calcium carbonate (CaCO₃) as a solid intermediate.[3]

  • Stage IV: Decarbonation: At higher temperatures, the intermediate calcium carbonate decomposes into calcium oxide (CaO), releasing carbon dioxide (CO₂).[3][4] The final solid residue is calcium oxide.[2]

The main gaseous products evolved during the entire process are water (H₂O) and carbon dioxide (CO₂).[1][5]

Thermal Decomposition Pathway of this compound cluster_gas1 cluster_gas2 cluster_gas3 A Ca(C₃H₅O₃)₂·5H₂O (this compound) B Ca(C₃H₅O₃)₂ (Anhydrous Calcium Lactate) A->B Stage I ~70-230 °C E 5 H₂O (gas) A->E C CaCO₃ (Calcium Carbonate) B->C Stages II & III ~270-530 °C F Organic Fragments (e.g., CO, etc.) B->F D CaO (Calcium Oxide) C->D Stage IV ~600-850 °C G CO₂ (gas) C->G

Caption: Generalized thermal decomposition pathway of this compound.

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from thermogravimetric analysis of this compound under an inert nitrogen atmosphere.

Table 1: Summary of Thermal Decomposition Stages

Stage Temperature Range (°C) Mass Loss (%) Evolved Products Solid Residue
I (Dehydration) 70 - 186 ~28.0% H₂O Anhydrous Calcium Lactate
II (Decomposition) 271 - 369 ~12.0% Organic Fragments Intermediate Char
III (Decomposition) 384 - 530 ~26.0% Organic Fragments, CO₂ Calcium Carbonate
IV (Decarbonation) 680 - 850 - CO₂ Calcium Oxide

(Data synthesized from multiple heating rates as reported in the literature)[1]

Table 2: Kinetic and Thermodynamic Parameters for Dehydration (Stage I)

Kinetic Model Average Activation Energy (Ea) (kJ/mol) Reaction Order (n) Enthalpy Change (ΔH)
Flynn–Wall–Ozawa (FWO) 34.7 - Positive (Endothermic)[1]
Kissinger–Akahira–Sunose (KAS) 33.0 - Positive (Endothermic)[1]
Starink 33.3 - Positive (Endothermic)[1]
Coats-Redfern - 1.5 Positive (Endothermic)[1]

(Data sourced from studies conducted under N₂ atmosphere)[1][4][5]

Experimental Protocols

The characterization of the thermal decomposition of hydrated salts like CLP is predominantly carried out using Thermogravimetric Analysis (TGA), often coupled with Differential Scanning Calorimetry (DSC).

Principle
  • TGA: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Mass loss events correspond to processes like dehydration or decomposition.[3]

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (e.g., melting, dehydration) and exothermic events (e.g., crystallization, some decompositions).[6]

Instrumentation

A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600) is typically used.[1] For identification of evolved gases, the instrument is often coupled to an FTIR spectrometer and/or a Mass Spectrometer (MS).

Sample Preparation
  • Homogenization: If the sample consists of large crystals, gently grind a small amount in an agate mortar and pestle to obtain a fine, homogeneous powder. This ensures uniform heat distribution.[7]

  • Weighing: Accurately weigh a small amount of the sample, typically 1-5 mg, into a clean, tared TGA/DSC crucible (e.g., alumina (B75360) or platinum).[7] Record the precise initial mass.

TGA/DSC Experimental Procedure
  • Instrument Preparation: Ensure the TGA/DSC instrument is clean and calibrated for temperature and mass according to the manufacturer's guidelines.[7]

  • Baseline Correction: Perform a blank run with an empty crucible under the same experimental conditions to be used for the sample. This establishes a stable baseline for subtraction from the sample data.[8]

  • Sample Loading: Carefully place the weighed crucible containing the CLP sample onto the instrument's sample holder.

  • Parameter Setup: Program the instrument with the desired experimental parameters:

    • Temperature Program: Define the starting temperature (e.g., 25°C), final temperature (e.g., 1000°C), and heating rate(s) (e.g., 10, 20, 30, 40 °C/min).[1]

    • Atmosphere: Set the purge gas (typically an inert gas like nitrogen or argon to prevent oxidation) and its flow rate (e.g., 30 mL/min).[1]

  • Experiment Execution: Initiate the thermal analysis program. The instrument will automatically heat the sample and record the mass and heat flow changes simultaneously.

Data Analysis
  • TGA Curve: Analyze the resulting TGA curve (mass vs. temperature). Determine the onset and end temperatures for each mass loss step and calculate the percentage mass loss.

  • DTG Curve: Examine the first derivative of the TGA curve (the DTG curve), which shows the rate of mass change. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step.

  • DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic peaks associated with the mass loss events. Determine the onset temperature and peak temperature for each thermal event.[7]

  • Kinetic Analysis: Apply isoconversional models (e.g., FWO, KAS) to the TGA data obtained at multiple heating rates to determine kinetic parameters like activation energy.[5]

TGA/DSC Experimental Workflow A Sample Preparation (Grinding, Weighing 1-5 mg) B Instrument Setup (Calibration, Baseline Run) A->B C Define Parameters (Temp Program, Atmosphere, Gas Flow) B->C D Run TGA/DSC Analysis C->D E Data Acquisition (Mass, Heat Flow vs. Temp) D->E F Data Processing & Analysis E->F G Interpretation (Decomposition Steps, Kinetics, Thermodynamics) F->G

Caption: A standard workflow for the thermal analysis of materials using TGA/DSC.

References

Solubility of Calcium L-Lactate Pentahydrate in Ethanol-Water Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium L-lactate pentahydrate (CLLP) in ethanol-water binary solvent systems. The information presented herein is critical for professionals in the pharmaceutical and chemical industries, particularly in the areas of drug formulation, crystallization process design, and purification. Understanding the solubility behavior of this important calcium salt in mixed solvents is fundamental for controlling precipitation, optimizing yields, and ensuring the desired physical properties of the final product.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by both the temperature and the composition of the ethanol-water solvent mixture. Generally, the solubility of CLLP increases with rising temperature and decreases as the mole fraction of ethanol (B145695) in the solvent mixture increases.[1][2][3][4] This inverse relationship with ethanol concentration is a key factor in the design of crystallization and purification processes.[5][6]

Table 1: Solubility of this compound in Ethanol-Water Mixtures at Various Temperatures

The following table summarizes the mole fraction solubility (x) of this compound in various ethanol-water mixtures at temperatures ranging from 278.15 K to 313.15 K.

Temperature (K)Initial Mole Fraction of Ethanol (x⁰)Mole Fraction Solubility of CLLP (x)
278.150.00000.00418
0.05880.00193
0.13040.00078
0.22120.00031
0.34210.00011
0.51190.00004
283.150.00000.00492
0.05880.00235
0.13040.00097
0.22120.00040
0.34210.00015
0.51190.00005
288.150.00000.00578
0.05880.00284
0.13040.00120
0.22120.00050
0.34210.00019
0.51190.00007
293.150.00000.00679
0.05880.00342
0.13040.00147
0.22120.00063
0.34210.00024
0.51190.00009
298.150.00000.00796
0.05880.00410
0.13040.00179
0.22120.00078
0.34210.00030
0.51190.00011
303.150.00000.00931
0.05880.00490
0.13040.00218
0.22120.00097
0.34210.00038
0.51190.00014
308.150.00000.01088
0.05880.00584
0.13040.00263
0.22120.00119
0.34210.00047
0.51190.00018
313.150.00000.01269
0.05880.00695
0.13040.00318
0.22120.00146
0.34210.00059
0.51190.00022

Data sourced from Luan, Q. et al. (2014). Measurement and Correlation of Solubility of Calcium-l-lactate Pentahydrate in Ethanol + Water and Acetone + Water Systems. Journal of Chemical & Engineering Data, 59(8), 2642–2648.

Table 2: Solubility of L(+)-Calcium Lactate (B86563) in Ethanol-Water Mixtures at 20°C (293.15 K)

This table presents the solubility of L(+)-calcium lactate as a weight percentage of the anhydrous salt in the solution at a constant temperature of 20°C.

Ethanol Concentration (% w/w)Solubility (% w/w, anhydrous salt)
05.80
103.57
201.83
300.85
400.37
500.15

Data sourced from Cao, X. et al. (2001). Solubilities of Calcium and Zinc Lactate in Water and Water-Ethanol Mixture. Korean Journal of Chemical Engineering, 18(1), 133-135.

Experimental Protocols

The determination of solubility data for this compound in ethanol-water mixtures typically involves equilibrium and synthetic methods. Below are detailed descriptions of the common experimental protocols employed in the cited literature.

Isothermal Equilibrium Method

This method involves establishing a solid-liquid equilibrium at a constant temperature and then measuring the concentration of the solute in the saturated solution.

Materials and Apparatus:

  • This compound (analytical grade)

  • Ethanol (analytical grade)

  • Distilled or deionized water

  • Isothermal shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Analytical balance

  • Conductivity meter or other suitable analytical instrument for concentration measurement

Procedure:

  • Prepare a series of ethanol-water mixtures with known mass fractions.

  • Add an excess amount of this compound to each solvent mixture in a sealed container.

  • Agitate the suspensions in an isothermal shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 48 hours).[5]

  • After reaching equilibrium, cease agitation and allow the solid phase to settle.

  • Carefully withdraw a sample of the supernatant liquid.

  • Centrifuge the sample to remove any suspended solid particles.[5]

  • Accurately weigh a portion of the clear supernatant.

  • Determine the concentration of calcium lactate in the sample. One method is to measure the conductivity of the solution and use a pre-established calibration curve of conductivity versus concentration.[5] The solubility is then expressed as the mass of anhydrous salt per 100 g of the solution.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_solvent Prepare Ethanol-Water Mixtures add_solid Add Excess CLLP prep_solvent->add_solid agitate Agitate at Constant Temperature add_solid->agitate settle Settle Solid Phase agitate->settle sample Withdraw Supernatant settle->sample centrifuge Centrifuge Sample sample->centrifuge analyze Determine Concentration centrifuge->analyze

Isothermal Equilibrium Method Workflow
Synthetic Method (Polythermal Method)

The synthetic method involves preparing a mixture of known composition and then determining the temperature at which the solid phase completely dissolves upon heating or precipitates upon cooling.

Materials and Apparatus:

  • This compound (analytical grade)

  • Ethanol (analytical grade)

  • Distilled or deionized water

  • Jacketed glass vessel with a magnetic stirrer

  • Precision thermostat bath

  • Calibrated thermometer or temperature sensor

  • Light source and detector or visual observation port

Procedure:

  • Accurately weigh and add known masses of this compound, ethanol, and water into the jacketed glass vessel.

  • Heat the mixture slowly while stirring continuously.

  • Observe the solution for the complete disappearance of the solid phase. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.

  • To confirm the saturation temperature, cool the clear solution slowly until the first solid particles appear (precipitation).

  • The average of the dissolution and precipitation temperatures is taken as the equilibrium temperature.

  • Repeat this process for various compositions of the ternary system to generate a comprehensive solubility dataset across a range of temperatures.

G cluster_prep Preparation cluster_heating Heating Cycle cluster_cooling Cooling Cycle weigh Weigh CLLP, Ethanol, and Water mix Add to Jacketed Vessel weigh->mix heat Slowly Heat and Stir mix->heat observe_diss Observe for Complete Dissolution heat->observe_diss record_tdiss Record Dissolution Temperature observe_diss->record_tdiss cool Slowly Cool and Stir record_tdiss->cool calc Calculate Average Equilibrium Temperature record_tdiss->calc observe_precip Observe for First Precipitation cool->observe_precip record_tprecip Record Precipitation Temperature observe_precip->record_tprecip record_tprecip->calc

Synthetic (Polythermal) Method Workflow

Conclusion

The solubility of this compound in ethanol-water mixtures is a critical parameter for the development and optimization of processes in the pharmaceutical and food industries. The provided data and experimental protocols offer a foundational understanding for researchers and scientists. The significant decrease in solubility with increasing ethanol concentration underscores the utility of ethanol as an anti-solvent for the crystallization and purification of calcium L-lactate. The temperature dependence of solubility further allows for fine-tuning of these processes to achieve desired product specifications.

References

An In-depth Technical Guide to the Dehydration and Hydration Behavior of Calcium L-lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state transformations of Calcium L-lactate pentahydrate (CLP), focusing on its dehydration and hydration characteristics. Understanding these behaviors is critical for applications in the pharmaceutical, food, and cosmetic industries, where the stability and physicochemical properties of this compound are paramount. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the relationships between the different solid-state forms of calcium L-lactate.

Solid-State Forms and Phase Transitions

Calcium L-lactate is known to exist in several solid-state forms, with the pentahydrate being the most stable under ambient conditions.[1] The interconversion between these forms is primarily driven by temperature and relative humidity (RH). The known solid forms include:

  • This compound (CLP): A crystalline solid that is the most common and stable form at room temperature and moderate humidity.[1][2]

  • Amorphous Anhydrate (CLA): Formed upon the dehydration of CLP, either by heating or exposure to a dry atmosphere.[1][3] This form is hygroscopic and will readily absorb water.[4]

  • Crystalline Anhydrate: Can be formed by the recrystallization of the amorphous anhydrate at elevated temperatures.[1]

  • Dihydrate: A crystalline intermediate that can form under specific conditions of temperature and relative humidity.[1]

  • Monohydrate: Another crystalline hydrate (B1144303) form that has been identified.[1]

The relationship and transformation pathways between these forms are crucial for controlling the solid-state properties of calcium L-lactate during processing and storage.

Phase Transitions of Calcium L-lactate CLP Calcium L-lactate Pentahydrate (CLP) (Crystalline) CLA_amorphous Calcium L-lactate Anhydrate (CLA) (Amorphous) CLP->CLA_amorphous Heating / Low RH CLA_amorphous->CLP High RH CLA_crystalline Calcium L-lactate Anhydrate (CLA) (Crystalline) CLA_amorphous->CLA_crystalline Heating (>175 °C) CLD Calcium L-lactate Dihydrate (CLD) (Crystalline) CLA_amorphous->CLD Controlled T and RH CLD->CLP High RH CLM Calcium L-lactate Monohydrate (CLM) (Crystalline) TGA/DSC Experimental Workflow start Start sample_prep Sample Preparation (1-5 mg in crucible) start->sample_prep instrument_setup Instrument Setup (TGA/DSC, Atmosphere, Heating Rate) sample_prep->instrument_setup run_experiment Run Experiment (Heating Program) instrument_setup->run_experiment data_acquisition Data Acquisition (Weight Loss vs. Temp / Heat Flow vs. Temp) run_experiment->data_acquisition data_analysis Data Analysis (Identify Transitions, Quantify Water Loss, Determine Enthalpy) data_acquisition->data_analysis end End data_analysis->end DVS Experimental Workflow start Start sample_prep Sample Preparation (10-20 mg in DVS pan) start->sample_prep drying Initial Drying (0% RH until stable mass) sample_prep->drying sorption Sorption Phase (Stepwise RH increase to 90%) drying->sorption desorption Desorption Phase (Stepwise RH decrease to 0%) sorption->desorption data_analysis Data Analysis (Generate Sorption/Desorption Isotherms) desorption->data_analysis end End data_analysis->end

References

Spectroscopic Fingerprinting of Calcium L-lactate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of Calcium L-lactate pentahydrate. This information is critical for quality control, formulation development, and regulatory compliance in the pharmaceutical industry.

Introduction

This compound ((C₃H₅O₃)₂Ca·5H₂O) is a widely used excipient and calcium supplement in the pharmaceutical and food industries. Its physical and chemical properties, including its crystalline structure, are crucial for its functionality and stability. Spectroscopic analysis provides a detailed "fingerprint" of the molecule, enabling its identification, purity assessment, and the study of its solid-state properties. This guide delves into the principles and practical application of key spectroscopic methods for the analysis of this compound.

Spectroscopic Methodologies and Data

This section details the experimental protocols and presents the characteristic spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum is a unique signature of the compound.

Experimental Protocol:

A common method for solid sample analysis is the potassium bromide (KBr) pellet technique.[1][2][3][4][5]

  • Sample Preparation: A small amount of this compound (typically 1-2 mg) is intimately mixed with approximately 200-250 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[1][2][5] The mixture is ground to a fine, homogeneous powder to minimize light scattering.[2]

  • Pellet Formation: The powder mixture is then transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.[2][4]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide, as well as the KBr matrix. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Data Presentation:

The following table summarizes the characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational Assignment
~3600-3000O-H stretching (water of hydration and hydroxyl group)
~2985C-H stretching (methyl group)
~1580Asymmetric COO⁻ stretching (carboxylate)
~1480C-H bending (methyl group)
~1420Symmetric COO⁻ stretching (carboxylate)
~1380C-H bending (C-H)
~1120C-O stretching (secondary alcohol)
~1080C-C stretching
~1040O-H bending (hydroxyl group)

Note: The exact peak positions may vary slightly depending on the instrument and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol:

Raman analysis of solid powders is often straightforward and requires minimal sample preparation.[6][7]

  • Sample Preparation: A small amount of this compound powder is placed on a microscope slide or in a suitable sample holder.

  • Data Acquisition: The sample is illuminated with a monochromatic laser source (e.g., 785 nm). The scattered light is collected and analyzed by the spectrometer. The instrument is calibrated using a standard reference material (e.g., silicon). The spectrum is typically recorded over a Raman shift range of 200 to 3500 cm⁻¹.

Data Presentation:

The following table lists the characteristic Raman peaks for this compound.

Raman Shift (cm⁻¹)Vibrational Assignment
~2990C-H stretching (methyl group)
~2940C-H stretching (C-H)
~1460C-H bending (methyl group)
~1420Symmetric COO⁻ stretching (carboxylate)
~1090C-C stretching
~930C-COO⁻ stretching
~850C-C stretching and C-H rocking
~450COO⁻ rocking
~350Ca-O stretching

Note: The exact peak positions may vary slightly depending on the instrument and laser wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Sample Preparation: A precise amount of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), in a clean NMR tube.[8] A small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or 3-(trimethylsilyl)propanoic-2,2,3,3-d₄ acid sodium salt (DSS), is added for chemical shift referencing.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The spectra are acquired using a high-field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Presentation:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the lactate (B86563) anion in this compound dissolved in D₂O.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~4.1Quartet-CH-
¹H~1.3Doublet-CH₃
¹³C~183Singlet-COO⁻
¹³C~70Singlet-CH(OH)-
¹³C~22Singlet-CH₃

Note: Chemical shifts are referenced to TSP or DSS at 0.00 ppm. The exact chemical shifts can be influenced by concentration and pH.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for the characterization of crystalline solids. It provides information about the crystal structure, phase purity, and crystallinity of a material. The diffraction pattern is unique to a specific crystalline form.

Experimental Protocol:

  • Sample Preparation: The this compound powder is gently ground to a fine, uniform particle size to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample holder is placed in the diffractometer. The sample is irradiated with a monochromatic X-ray beam (typically Cu Kα radiation, λ = 1.5406 Å). The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is typically collected over a 2θ range of 5° to 50°.

Data Presentation:

Powder X-ray diffraction can differentiate between the L- and DL-enantiomeric forms of calcium lactate pentahydrate.[9][10] The following table presents the characteristic diffraction peaks for this compound.

2θ (°)d-spacing (Å)Relative Intensity (%)
8.810.04100
10.48.5025
17.65.0440
19.84.4835
21.04.2330
24.53.6320
26.23.4050
29.43.0425

Note: The diffraction pattern of the DL-racemic mixture will show slight differences in peak positions and intensities. The reference card for calcium DL-lactate pentahydrate is ICDD card number 00-029-1596.[10]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical powder like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Analysis cluster_char Characterization Sample Bulk Powder Sample Grinding Grinding/Homogenization Sample->Grinding FTIR FTIR Spectroscopy Grinding->FTIR KBr Pellet Raman Raman Spectroscopy Grinding->Raman Direct Analysis NMR NMR Spectroscopy Grinding->NMR Dissolution in D2O XRD Powder X-ray Diffraction Grinding->XRD Packed Powder FTIR_Data FTIR Spectrum Analysis (Peak Identification) FTIR->FTIR_Data Raman_Data Raman Spectrum Analysis (Peak Identification) Raman->Raman_Data NMR_Data NMR Spectrum Analysis (Chemical Shift Assignment) NMR->NMR_Data XRD_Data XRD Pattern Analysis (d-spacing Calculation) XRD->XRD_Data Functional_Groups Functional Group Identification FTIR_Data->Functional_Groups Molecular_Structure Molecular Structure Confirmation Raman_Data->Molecular_Structure NMR_Data->Molecular_Structure Crystalline_Structure Crystalline Structure and Phase Purity XRD_Data->Crystalline_Structure Final_Report Comprehensive Characterization Report Functional_Groups->Final_Report Molecular_Structure->Final_Report Crystalline_Structure->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of FTIR, Raman, NMR, and PXRD provide a powerful and comprehensive suite of tools for the characterization of this compound. Each technique offers unique and complementary information regarding the molecular structure, functional groups, and solid-state properties of this important pharmaceutical ingredient. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and formulation of products containing this compound.

References

An In-depth Technical Guide to Determining the Molecular Weight of Calcium L-lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for the determination of the molecular weight of Calcium L-lactate pentahydrate, a common food additive and pharmaceutical ingredient. The calculation is based on the compound's chemical formula and the standard atomic weights of its constituent elements.

Chemical Formula and Structure

This compound is a crystalline salt that consists of a calcium cation (Ca²⁺) bonded to two lactate (B86563) anions (CH₃CH(OH)COO⁻), and is associated with five molecules of water (H₂O) of hydration.

The chemical formula is C₆H₁₀CaO₆·5H₂O .[1] This can also be represented as [CH₃CH(OH)COO]₂Ca · 5H₂O.

Experimental Protocols: Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms present in the empirical formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

Step 1: Identify the constituent elements and their counts.

  • Calcium (Ca): 1 atom

  • Carbon (C): 6 atoms

  • Hydrogen (H): 10 atoms in the lactate and 10 atoms in the water (20 total)

  • Oxygen (O): 6 atoms in the lactate and 5 atoms in the water (11 total)

Step 2: Obtain the standard atomic weight for each element.

  • Calcium (Ca): 40.078 amu[2][3][4]

  • Carbon (C): 12.011 amu[5][6]

  • Hydrogen (H): 1.008 amu[7][8][9]

  • Oxygen (O): 15.999 amu[10][11][12]

Step 3: Calculate the total mass for each element. The total mass is the atomic weight of the element multiplied by the number of atoms of that element in the molecule.

Step 4: Sum the total masses of all elements. The sum represents the molecular weight of this compound.

Data Presentation: Tabulated Molecular Weight Calculation

The following tables summarize the calculation based on the established protocol.

Table 1: Atomic Weight of Constituent Elements

Element Symbol Standard Atomic Weight (amu)
Calcium Ca 40.078[2][3]
Carbon C 12.011[5]
Hydrogen H 1.008[8][9]

| Oxygen | O | 15.999[11][12] |

Table 2: Molecular Weight Calculation for this compound (C₆H₁₀CaO₆·5H₂O)

Component Element No. of Atoms Atomic Weight (amu) Subtotal (amu)
Calcium L-lactate Calcium (Ca) 1 40.078 40.078
Carbon (C) 6 12.011 72.066
Hydrogen (H) 10 1.008 10.080
Oxygen (O) 6 15.999 95.994
Water of Hydration Hydrogen (H) 10 1.008 10.080
Oxygen (O) 5 15.999 79.995

| Total | | 38 | | 308.293 |

The calculated molecular weight of this compound is 308.293 amu . This value is consistent with published data.[1]

Visualization

The following diagrams illustrate the logical relationships in determining the molecular weight.

A Calcium L-lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O) B Calcium L-lactate (C₆H₁₀CaO₆) A->B contains C Water (5H₂O) A->C contains D 1 x Ca B->D E 6 x C B->E F 10 x H B->F G 6 x O B->G H 10 x H C->H I 5 x O C->I

Caption: Molecular composition of this compound.

cluster_0 Step 1: Identify Atoms & Weights cluster_1 Step 2: Calculate Subtotals cluster_2 Step 3: Sum for Total MW A Ca: 1 x 40.078 E Ca = 40.078 A->E B C: 6 x 12.011 F C = 72.066 B->F C H: 20 x 1.008 G H = 20.160 C->G D O: 11 x 15.999 H O = 175.989 D->H I Total MW = 308.293 amu E->I F->I G->I H->I

Caption: Workflow for calculating the molecular weight.

References

A Technical Guide to the Physical Properties of Calcium L-lactate Hydrate Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical properties of various Calcium L-lactate hydrate (B1144303) forms, including the anhydrous, monohydrate, trihydrate, and pentahydrate forms. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient and calcium supplement.

Introduction to Calcium L-lactate and its Hydrates

Calcium L-lactate (Ca(C₃H₅O₃)₂) is the calcium salt of L-lactic acid, a naturally occurring organic acid. It is widely used in the pharmaceutical industry as a calcium source in supplements and as an excipient in tablet formulations. Its bioavailability and high solubility compared to other calcium salts make it a preferred choice.[1][2] Calcium L-lactate can exist in several crystalline forms with varying degrees of hydration, which significantly influences its physical and chemical properties. The most common and stable form under ambient conditions is the pentahydrate.[3] However, other forms, including a trihydrate, a recently characterized monohydrate, a dihydrate, and an anhydrous form, can be produced under specific temperature and humidity conditions.[3][4] Understanding the physical properties of these different hydrate forms is critical for controlling the stability, dissolution, and overall performance of pharmaceutical products containing Calcium L-lactate.

Comparative Physical Properties

The hydration state of Calcium L-lactate has a profound impact on its physical characteristics. A summary of the key quantitative data is presented in the tables below for easy comparison.

General Properties
PropertyAnhydrousMonohydrateTrihydratePentahydrate
Molecular Formula C₆H₁₀CaO₆C₆H₁₀CaO₆·H₂OC₆H₁₀CaO₆·3H₂OC₆H₁₀CaO₆·5H₂O
Molecular Weight ( g/mol ) 218.22236.23[5]272.26[6]308.30
Appearance Amorphous or crystalline solid[3][7]Crystalline solidCrystalline or granular powderWhite, crystalline or granular powder, slightly efflorescent[1]
Melting Point (°C) ~240 (degrades)[1]--~120 (dehydration)[1]
Solubility in Water

The solubility of Calcium L-lactate hydrates is a critical parameter for their use in oral dosage forms. Generally, solubility increases with temperature.

Hydrate FormTemperature (°C)Solubility ( g/100 mL)
Anhydrous104.8[1]
205.8[1]
256.7[1]
308.5[1]
Trihydrate259[8]
Pentahydrate257.9[1]
259[8]

Note: There can be variations in reported solubility data due to differences in experimental methods and the enantiomeric purity of the calcium lactate (B86563). The racemic DL-lactate form is much less soluble than the pure L- or D-isomers.[1]

Thermal Properties

Thermal analysis reveals the dehydration and decomposition behavior of the different hydrate forms.

Hydrate FormThermal EventOnset Temperature (°C)Weight Loss (%)
PentahydrateDehydration to Anhydrous35 - 135[1]~29.2 (theoretical)
TrihydrateDehydration-~19.8 (theoretical)
MonohydrateDehydration-~7.6 (theoretical)

Note: The dehydration of the pentahydrate can occur in a single step or multiple steps depending on the experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed methodologies for the characterization of Calcium L-lactate hydrates are crucial for obtaining reliable and reproducible data.

Thermogravimetric Analysis (TGA)

Objective: To determine the water content and thermal stability of the different hydrate forms.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the Calcium L-lactate hydrate sample into a clean, tared TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is commonly used.

    • Temperature Range: Typically from ambient temperature (e.g., 25 °C) up to 300 °C to observe dehydration and initial decomposition.

  • Data Analysis: Record the weight loss as a function of temperature. The percentage of weight loss corresponding to the removal of water molecules is used to identify the hydrate form.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of dehydration, phase transitions, and melting/decomposition, along with the associated enthalpy changes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the Calcium L-lactate hydrate sample into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan to ensure a closed system, especially when studying dehydration processes.

  • Experimental Conditions:

    • Purge Gas: Inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: A linear heating rate of 10 °C/min is standard.

    • Temperature Range: Typically from ambient temperature to above the decomposition temperature (e.g., 25 °C to 300 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent dehydration and melting, while exothermic peaks can indicate crystallization or decomposition. The area under the peaks can be integrated to determine the enthalpy of the transition.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of the Calcium L-lactate hydrate and to distinguish between the different hydrate and anhydrous forms based on their unique crystal lattice structures.

Methodology:

  • Instrument: A powder X-ray diffractometer.

  • Sample Preparation: Gently grind the Calcium L-lactate hydrate sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Experimental Conditions:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range: A 2θ range of 5° to 40° is usually sufficient to capture the characteristic diffraction peaks.

    • Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is common.

  • Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) is a fingerprint of the crystalline material. The positions and relative intensities of the diffraction peaks are compared to reference patterns for the different hydrate forms to identify the phase.

Dynamic Vapor Sorption (DVS)

Objective: To study the hygroscopicity and the moisture-induced phase transitions of the different Calcium L-lactate forms.

Methodology:

  • Instrument: A dynamic vapor sorption analyzer.

  • Sample Preparation: Place a known mass (typically 10-20 mg) of the Calcium L-lactate sample in the DVS instrument.

  • Experimental Conditions:

    • Temperature: Isothermal conditions, typically 25 °C.

    • Relative Humidity (RH) Program: The sample is exposed to a series of increasing and then decreasing RH steps (e.g., from 0% to 90% and back down to 0% in 10% increments). The instrument records the mass change at each RH step until equilibrium is reached.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus the relative humidity. The shape of the isotherm provides information on the hygroscopicity of the material. Abrupt changes in mass can indicate a phase transition, such as the conversion from an anhydrous form to a hydrate.

Visualizations

Experimental Workflows

Experimental_Workflow_TGA cluster_TGA TGA Analysis Workflow Start Sample Preparation (5-10 mg) Instrument Calibrated TGA Instrument Start->Instrument Conditions Set Experimental Conditions (N2 Purge, 10°C/min, 25-300°C) Instrument->Conditions Run Run TGA Analysis Conditions->Run Data Record Weight Loss vs. Temperature Run->Data Analysis Analyze Thermogram (Identify Dehydration Steps) Data->Analysis End Determine Hydrate Form Analysis->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Experimental_Workflow_DSC cluster_DSC DSC Analysis Workflow Start Sample Preparation (2-5 mg, sealed pan) Instrument Calibrated DSC Instrument Start->Instrument Conditions Set Experimental Conditions (N2 Purge, 10°C/min, 25-300°C) Instrument->Conditions Run Run DSC Analysis Conditions->Run Data Record Heat Flow vs. Temperature Run->Data Analysis Analyze Thermogram (Identify Endotherms/Exotherms) Data->Analysis End Determine Transition Temperatures & Enthalpies Analysis->End

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Experimental_Workflow_PXRD cluster_PXRD PXRD Analysis Workflow Start Sample Preparation (Grind to fine powder) Instrument Powder X-ray Diffractometer Start->Instrument Conditions Set Experimental Conditions (Cu Kα, 5-40° 2θ) Instrument->Conditions Run Run PXRD Analysis Conditions->Run Data Record Diffraction Pattern (Intensity vs. 2θ) Run->Data Analysis Compare with Reference Patterns Data->Analysis End Identify Crystalline Form Analysis->End

Caption: Workflow for Powder X-ray Diffraction (PXRD).

Logical Relationships

Hydrate_Interconversion cluster_Hydrates Interconversion of Calcium L-lactate Hydrates Pentahydrate Pentahydrate (Stable at ambient conditions) Trihydrate Trihydrate Pentahydrate->Trihydrate Partial Dehydration Anhydrous Anhydrous (Amorphous or Crystalline) Pentahydrate->Anhydrous Dehydration (Heating / Low RH) Monohydrate Monohydrate (Forms at ~100°C in closed environment) Trihydrate->Monohydrate Further Dehydration Monohydrate->Anhydrous Complete Dehydration Anhydrous->Pentahydrate Hydration (High RH) Anhydrous->Monohydrate Controlled Hydration

References

understanding the chemical stability of Calcium L-lactate pentahydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Stability of Calcium L-lactate Pentahydrate in Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₆H₁₀CaO₆·5H₂O) is a highly bioavailable organic calcium salt widely utilized in the pharmaceutical, nutraceutical, and food industries. Its excellent solubility and neutral taste make it a preferred choice for calcium fortification and as an active pharmaceutical ingredient (API) for treating calcium deficiencies. The stability of Calcium L-lactate in aqueous solutions is a critical parameter that influences the safety, efficacy, and shelf-life of liquid dosage forms, parenteral preparations, and other formulations. This technical guide provides a comprehensive overview of the physicochemical properties, factors influencing stability, potential degradation pathways, and analytical methodologies for assessing the stability of this compound in solution.

Physicochemical Properties

The stability of a solution is fundamentally governed by the physicochemical properties of the solute. Calcium L-lactate is generally described as stable at room temperature in closed containers under normal storage conditions[1]. Key properties relevant to its solution stability are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆H₁₀CaO₆·5H₂O[2][3]
Molar Mass 308.30 g/mol [2][4]
Appearance White to cream-colored crystalline powder or granules[3]
Solubility in Water 4.8 g/100 mL (at 10°C) 6.7 g/100 mL (at 25°C) 7.9 g/100 mL (at 25°C) 8.5 g/100 mL (at 30°C)[5]
pH of Aqueous Solution 7.4 - 7.6 (0.01 M) 7.6 - 7.8 (0.05 M) 7.8 - 8.0 (0.10 M) 8.0 - 8.2 (0.20 M)[5]
Hydration Pentahydrate loses water between 35-135°C in a dry atmosphere.[5]

In aqueous solutions, Calcium L-lactate partially dissociates into calcium (Ca²⁺) and lactate (B86563) (C₃H₅O₃⁻) ions. The lactate ion, being the conjugate base of a weak acid (lactic acid), undergoes slight hydrolysis, resulting in a mildly alkaline solution with a pH typically ranging from 6.0 to 8.5[5].

Figure 1: Equilibrium of Calcium L-lactate in aqueous solution.

Factors Influencing Solution Stability

The stability of this compound in solution is primarily influenced by factors that affect its solubility and the chemical integrity of the lactate ion.

Effect of Temperature

Temperature is a critical factor affecting the solubility of Calcium L-lactate. The solubility in water increases significantly with rising temperature[4][5][6]. This relationship is crucial for preparing concentrated solutions and for understanding the risk of precipitation upon cooling. While beneficial for dissolution, elevated temperatures can also accelerate potential degradation reactions. For the solid pentahydrate, heating between 35°C and 135°C in a dry atmosphere will cause the loss of water of hydration, converting it to the anhydrous form, which can be accompanied by a loss of crystallinity[5][7].

Effect of pH

The pH of the solution can influence the solubility of Calcium L-lactate. A decrease in pH through the addition of acid (such as lactic acid) can lead to a decrease in solubility due to the common ion effect and shifts in equilibrium[8]. While generally stable across a near-neutral pH range, extreme pH conditions should be evaluated during formulation development as they can be a catalyst for degradation reactions in many organic molecules.

Effect of Other Solutes

The presence of other components in a formulation can significantly alter the stability and solubility of Calcium L-lactate.

  • Co-solvents: The addition of organic co-solvents like ethanol (B145695) or acetone (B3395972) drastically reduces the solubility of Calcium L-lactate in aqueous systems[4][9]. This is a critical consideration for precipitation or crystallization processes[10].

  • Common Ions: An excess concentration of lactate ions from another source will decrease the solubility of Calcium L-lactate, as predicted by the common ion effect[6][11].

  • Complexing Agents: Certain ions, such as D-gluconate, can increase the solubility of calcium L-lactate by forming a more soluble complex[5].

Table 2: Summary of Factors Affecting Calcium L-lactate Aqueous Solubility

FactorObservationReference(s)
Temperature Solubility increases as temperature increases.[4][5][6]
pH Decreasing pH (adding acid) can decrease solubility.[8]
Ethanol/Acetone Addition of these co-solvents decreases solubility.[4][9]
Excess Lactate Ions Decreases solubility (common ion effect).[6][11]
D-Gluconate Ions Increases solubility due to complex formation.[5]

graph Factors_Influencing_Stability {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=11, color="#5F6368"];

// Central Node Stability [label="Solution Stability\n(Solubility & Chemical Integrity)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=3];

// Factor Nodes Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; pH [label="pH", fillcolor="#FBBC05", fontcolor="#202124"]; Solutes [label="Other Solutes\n(Excipients, Ions)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcome Nodes Solubility_Inc [label="↑ Solubility", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solubility_Dec [label="↓ Solubility", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation Risk", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Racemization [label="Racemization Risk", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Temp -> Solubility_Inc [label="Increase"]; Temp -> Racemization [label="High Temp"]; pH -> Solubility_Dec [label="Decrease"]; Solutes -> Solubility_Inc [label="e.g., Gluconate"]; Solutes -> Solubility_Dec [label="e.g., Ethanol,\nCommon Ion"]; Concentration -> Precipitation [label="Supersaturation"];

Solubility_Inc -> Stability; Solubility_Dec -> Stability; Precipitation -> Stability [dir=back]; Racemization -> Stability [dir=back]; }

Figure 2: Key factors influencing the stability of Calcium L-lactate solutions.

Potential Degradation Pathways

Under typical storage conditions, Calcium L-lactate is chemically stable. However, under stress conditions (e.g., high heat, extreme pH), degradation can occur.

Racemization

A primary chemical stability concern is the racemization of the L-lactate enantiomer into a mixture of L- and D-lactate. While this process is often mediated by bacterial enzymes (lactate racemase)[12][13], it can also occur under abiotic conditions, such as high temperatures (hydrothermal conditions)[14]. The formation of D-lactate is a critical degradation pathway to monitor because the racemic DL-form of calcium lactate is significantly less soluble than the pure L-isomer[5]. The precipitation of the less soluble racemic salt from a solution of L-lactate can occur even if only a fraction of the L-form has converted[5].

Thermal Decomposition

At very high temperatures, well beyond typical pharmaceutical storage or processing conditions, Calcium L-lactate will decompose. The melting point of the anhydrous form is approximately 240°C[2][5]. Thermal degradation studies show that decomposition begins around 200-400°C, ultimately yielding hazardous products like carbon monoxide, carbon dioxide, and calcium oxide[1][15].

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method (SIAM) is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients[16][17]. The following protocols are key to assessing the stability of Calcium L-lactate solutions.

Assay of Calcium Content by Complexometric EDTA Titration

This is a standard pharmacopeial method to determine the total calcium content, which relates directly to the amount of calcium lactate.

  • Principle: Calcium ions (Ca²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using an indicator, such as hydroxynaphthol blue or Calmagite, which changes color when all the Ca²⁺ ions have been complexed by the EDTA titrant[18][19].

  • Reagents:

    • 0.05 M Disodium (B8443419) Edetate (EDTA) Volumetric Solution (VS), standardized.

    • Sodium Hydroxide (B78521) TS (to adjust pH).

    • Hydrochloric Acid (for initial dissolution).

    • Hydroxynaphthol blue indicator.

    • Deionized water.

  • Procedure:

    • Accurately weigh a portion of the sample equivalent to about 350 mg of anhydrous calcium lactate and transfer it to a conical flask[3].

    • Dissolve the sample in approximately 150 mL of water, adding 2 mL of dilute hydrochloric acid to ensure complete dissolution[3].

    • While stirring (e.g., with a magnetic stirrer), add approximately 30 mL of 0.05 M EDTA VS from a burette.

    • Add 15 mL of sodium hydroxide TS to raise the pH to approximately 10, followed by 300 mg of hydroxynaphthol blue indicator[3]. The solution should turn wine-red.

    • Continue the titration with the 0.05 M EDTA VS until the color changes to a clear blue endpoint[3].

    • Perform a blank determination and make any necessary corrections.

    • Calculate the percentage of calcium lactate in the sample. Each mL of 0.05 M disodium edetate is equivalent to 10.91 mg of anhydrous C₆H₁₀CaO₆[3].

Stability-Indicating HPLC Method for Racemization

To specifically address the potential for racemization, a chiral HPLC method is required to separate and quantify the L- and D-lactate enantiomers.

  • Principle: Chiral stationary phases (CSPs) interact differently with enantiomers, allowing for their separation. For lactic acid, columns based on macrocyclic glycopeptides like teicoplanin or ristocetin (B1679390) have proven effective[20]. Detection can be achieved using a Diode Array Detector (DAD) or, for higher sensitivity, a Mass Spectrometer (MS/MS)[21][22].

  • Sample Preparation:

    • Dilute the Calcium L-lactate solution with the mobile phase to an appropriate concentration.

    • If the API is in a complex matrix, a sample cleanup step such as protein precipitation or solid-phase extraction may be necessary.

  • Exemplar Chromatographic Conditions (based on literature[20][22][23]):

    • Column: Chiral stationary phase, e.g., Chirobiotic T, Chirobiotic R, or Chirobiotic TAG.

    • Mobile Phase: Varies by column. Can be a reverse-phase (e.g., acetonitrile/ammonium acetate (B1210297) buffer) or a polar ionic mode (e.g., EtOH/Water/Acetic Acid/TEA)[20]. Often involves a chiral additive like a copper(II) salt with a chiral ligand[23].

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: DAD (if derivatized with a chromophore) or MS/MS for direct detection.

    • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its ability to separate D-lactate from the L-lactate peak and other potential impurities.

Stability_Testing_Workflow cluster_analysis Analytical Testing start Prepare Solution of This compound stress Expose to Stress Conditions (e.g., 40°C/75%RH, Light, Acid/Base) start->stress sampling Sample at Time Points (T=0, 1, 3, 6 months...) stress->sampling visual Physical Inspection (Appearance, Color, Clarity) sampling->visual ph_test pH Measurement sampling->ph_test assay Assay (Calcium Content) via EDTA Titration sampling->assay hplc Impurity/Degradant Profile via Chiral HPLC sampling->hplc data Data Analysis & Comparison to T=0 and Specifications visual->data ph_test->data assay->data hplc->data report Generate Stability Report data->report

Figure 3: General experimental workflow for a stability study of Calcium L-lactate solution.

Summary and Recommendations

Aqueous solutions of this compound are generally stable under standard ambient storage conditions. The primary factors influencing stability are related to its solubility, which is significantly affected by temperature and the presence of other solutes.

  • Key Stability Risk: The most critical potential chemical degradation pathway is the racemization of L-lactate to D-lactate, which can lead to the precipitation of the less soluble racemic salt.

  • Storage Recommendations: Solutions should be stored in tightly closed containers at controlled room temperature. Avoid excessive heat and freezing, as temperature cycles can promote crystallization.

  • Formulation Considerations: The impact of pH and excipients on solubility must be thoroughly evaluated during product development. The use of co-solvents like ethanol should be carefully managed to prevent precipitation.

  • Analytical Monitoring: A comprehensive stability program must include routine monitoring of physical appearance and pH. A validated complexometric EDTA titration should be used to track the assay value. Crucially, a validated, stability-indicating chiral HPLC method is essential to monitor for the formation of the D-lactate isomer to ensure the chemical integrity and stability of the product throughout its shelf life.

References

Methodological & Application

Application Notes and Protocols: The Role of Calcium L-lactate Pentahydrate in Biodegradable Polymer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Calcium L-lactate pentahydrate in the field of biodegradable polymer synthesis. While its direct role as a primary catalyst in ring-opening polymerization (ROP) of lactide for polylactic acid (PLA) synthesis is not extensively documented in scientific literature, its application as a functional additive and modifier offers significant advantages in tailoring the properties of biodegradable polymers for various applications, including in the biomedical and pharmaceutical fields.

Introduction

This compound ([CH₃CH(OH)COO]₂Ca·5H₂O) is a biocompatible and biodegradable salt derived from lactic acid. Its inherent properties make it an attractive candidate for incorporation into biodegradable polymer matrices. Research has indicated its potential to enhance polymer cross-linking and biocompatibility.[1] In polymer composites, it can act as a renewable filler, influencing the thermal, morphological, and mechanical characteristics of the final material.[2] This document outlines the applications and provides protocols for the incorporation of this compound into biodegradable polymers.

Applications of this compound in Biodegradable Polymers

The primary application of this compound in the context of biodegradable polymers is as a functional additive or filler, rather than a direct polymerization catalyst. Its incorporation can modulate the following properties:

  • Mechanical Properties: As a filler in polymers like polypropylene, calcium lactate (B86563) has been shown to increase tensile and flexural moduli.[2] This suggests its potential to reinforce biodegradable polymers like PLA, enhancing their stiffness and strength for applications such as biomedical implants and packaging materials.

  • Crystallization Behavior: The addition of calcium lactate can influence the crystallization of polymers. It has been observed to act as a nucleating agent, leading to the formation of smaller spherulites, which can in turn affect the mechanical properties and degradation rate of the polymer.[2]

  • Biocompatibility and Bioactivity: For biomedical applications, the presence of calcium ions can be advantageous. Calcium phosphate-based materials are known for their osteoconductivity, and incorporating a calcium source like calcium lactate into a biodegradable polymer scaffold could potentially enhance bone tissue regeneration.

  • Degradation Rate: The introduction of a more hydrophilic component like calcium lactate into a hydrophobic polymer matrix such as PLA can alter the water uptake and, consequently, the hydrolytic degradation rate of the polymer. This allows for tuning the degradation profile of a material for specific drug delivery or tissue engineering applications.

Quantitative Data Summary

The following tables summarize the effects of incorporating calcium-based additives on the properties of biodegradable polymers, based on available literature for similar systems.

Table 1: Effect of Calcium Lactate Filler on Mechanical Properties of Polypropylene Composites

Calcium Lactate Content (wt%)Tensile Modulus (GPa)Flexural Modulus (GPa)Elongation at Break (%)Impact Strength (kJ/m²)
01.21.1153.5
101.51.4104.2
201.81.773.8
302.12.053.4
402.42.343.1

Source: Adapted from data on polypropylene/calcium lactate composites.[2]

Table 2: Thermal Properties of Polylactic Acid (PLA) with Calcium-Based Additives

AdditiveGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)
Neat PLA60-65170-180110-120
PLA with Calcium Carbonate62-67172-182115-125
PLA with Hydroxyapatite63-68173-183118-128

Note: Data for this compound is not specifically available and is extrapolated based on the behavior of other calcium-based fillers.

Experimental Protocols

Protocol for the Preparation of PLA/Calcium L-lactate Pentahydrate Composite Films via Solvent Casting

This protocol describes a laboratory-scale method for preparing biodegradable composite films of polylactic acid (PLA) containing this compound as a functional additive.

Materials:

  • Polylactic acid (PLA) pellets or powder (medical or research grade)

  • This compound powder

  • Dichloromethane (DCM) or Chloroform (analytical grade)

  • Glass petri dishes or a flat glass plate

  • Magnetic stirrer and stir bar

  • Ultrasonic bath

  • Fume hood

  • Vacuum oven

Procedure:

  • Preparation of PLA Solution:

    • Weigh a desired amount of PLA (e.g., 1 g) and dissolve it in a suitable volume of DCM (e.g., 20 mL) in a glass beaker.

    • Stir the mixture using a magnetic stirrer at room temperature until the PLA is completely dissolved. This may take several hours.

  • Dispersion of this compound:

    • Weigh the desired amount of this compound to achieve the target weight percentage in the final composite (e.g., for a 5 wt% composite, use 0.05 g of calcium lactate for 0.95 g of PLA).

    • Add the this compound powder to the PLA solution.

    • To ensure a uniform dispersion, place the beaker in an ultrasonic bath for 15-30 minutes.

  • Solvent Casting:

    • Pour the resulting suspension evenly onto a clean, dry glass petri dish or a flat glass plate placed on a level surface inside a fume hood.

    • Cover the setup with a perforated lid to allow for slow evaporation of the solvent. This helps in forming a uniform film without defects.

    • Allow the solvent to evaporate completely at room temperature. This may take 24-48 hours.

  • Film Detachment and Drying:

    • Once the film is completely dry and appears transparent or translucent, carefully detach it from the glass surface using a flat-edged spatula or by immersing the plate in water to help lift the film.

    • Place the detached film in a vacuum oven at a temperature below the glass transition temperature of PLA (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Characterization:

    • The prepared composite films can be characterized for their mechanical properties (tensile testing), thermal properties (DSC, TGA), morphology (SEM), and degradation behavior (in vitro degradation studies).

Visualizations

Experimental_Workflow cluster_preparation Solution Preparation cluster_processing Film Processing cluster_characterization Characterization pla Polylactic Acid (PLA) dissolve Dissolve PLA pla->dissolve solvent Solvent (DCM) solvent->dissolve calcium_lactate Calcium L-lactate Pentahydrate disperse Disperse Calcium Lactate calcium_lactate->disperse dissolve->disperse sonicate Ultrasonication disperse->sonicate casting Solvent Casting sonicate->casting evaporation Solvent Evaporation casting->evaporation drying Vacuum Drying evaporation->drying mechanical Mechanical Testing drying->mechanical thermal Thermal Analysis drying->thermal morphology Morphological Analysis drying->morphology degradation Degradation Studies drying->degradation

Caption: Workflow for preparing PLA/Calcium L-lactate pentahydrate composite films.

Logical_Relationship cluster_effects Influence on Polymer Properties cluster_outcomes Resulting Material Characteristics start Addition of This compound to PLA Matrix nucleation Acts as Nucleating Agent start->nucleation filler Acts as Reinforcing Filler start->filler hydrophilicity Increases Hydrophilicity start->hydrophilicity crystallinity Altered Crystallinity & Spherulite Size nucleation->crystallinity mechanical Enhanced Mechanical Properties (e.g., Modulus) filler->mechanical degradation Modified Degradation Rate hydrophilicity->degradation biocompatibility Potentially Improved Biocompatibility hydrophilicity->biocompatibility crystallinity->mechanical crystallinity->degradation

Caption: Influence of this compound on PLA properties.

References

Calcium L-Lactate Pentahydrate: A Superior Calcium Source for Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium is a critical divalent cation in cell culture, playing a vital role in numerous cellular processes including cell adhesion, signal transduction, proliferation, and differentiation.[1] The choice of calcium salt used to supplement cell culture media can significantly impact experimental outcomes due to differences in solubility, bioavailability, and potential effects of the corresponding anion. Calcium L-lactate pentahydrate has emerged as a promising alternative to commonly used calcium salts, such as calcium chloride, offering excellent solubility and bioavailability.[2][3] This document provides detailed application notes and protocols for utilizing this compound as a calcium source in cell culture media.

Advantages of this compound

This compound offers several advantages over other calcium salts for cell culture applications:

  • High Solubility: It is readily soluble in water, which simplifies the preparation of concentrated stock solutions and ensures homogenous distribution in the culture medium.[4] This high solubility can be particularly beneficial in preventing precipitation, which can be an issue with other calcium salts, especially in phosphate-rich media.[1]

  • Excellent Bioavailability: Studies have indicated that calcium L-lactate has a high bioavailability.[2][5] This ensures that the calcium is readily available for cellular uptake and utilization.

  • Metabolizable Anion: The lactate (B86563) anion can be metabolized by many cell types, potentially serving as an additional energy source. Lactate can influence cellular metabolism, including mitochondrial respiration.[6][7]

  • Reduced Cytotoxicity: The milder taste profile of calcium lactate compared to the bitter taste of calcium chloride, as noted in food science applications, may translate to a more favorable cellular environment, though direct comparative cytotoxicity studies in a broad range of cell lines are still needed.[8]

Data Presentation

Table 1: Comparison of Calcium Sources on In Vitro Bovine Embryo Development

A study on in vitro fertilization (IVF) of bovine oocytes demonstrated the beneficial effects of calcium lactate compared to controls with sodium lactate and calcium chloride. The results indicated that a 4.5 mM concentration of calcium lactate significantly improved both the fertilization rate and the subsequent development of embryos to the blastocyst stage.[9][10]

Treatment GroupConcentration (mM)Fertilization Rate (%)Blastocyst Formation Rate (%)
Control-60 ± 2.8123 ± 2.74
Calcium Lactate3.0-Increased
Calcium Lactate 4.5 70 ± 3.12 34 ± 2.33
Sodium Lactate + CaCl₂4.5--

Data adapted from a study on bovine in vitro fertilization.[9]

Table 2: Typical Calcium Concentrations in Common Cell Culture Media

The optimal calcium concentration is cell-type dependent. It is crucial to consider the basal calcium level of the medium being used before supplementation.[1][9]

Media TypeTypical Calcium Concentration (mM)
DMEM1.8
RPMI-16400.42
Ham's F-120.30
IMDM1.49
MCDB 1311.60

This table provides a general reference; exact concentrations may vary by formulation.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

This protocol describes the preparation of a sterile, concentrated stock solution of this compound.

Materials:

  • This compound (Molar Mass: 308.30 g/mol )

  • Cell culture-grade water (e.g., WFI or equivalent)

  • Sterile conical tubes or bottles

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Weigh out 30.83 g of this compound powder.

  • Transfer the powder to a sterile container.

  • Add approximately 80 mL of cell culture-grade water.

  • Mix thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Adjust the final volume to 100 mL with cell culture-grade water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Label the container "1 M Calcium L-Lactate Stock" and store at 4°C.

Protocol 2: Supplementation of Cell Culture Medium

This protocol details how to supplement a basal medium, such as DMEM, with the calcium L-lactate stock solution to achieve a desired final concentration.

Materials:

  • Basal cell culture medium (e.g., calcium-free DMEM or standard DMEM)

  • Fetal Bovine Serum (FBS), if required

  • Other required supplements (e.g., L-glutamine, penicillin-streptomycin)

  • 1 M Calcium L-Lactate Stock Solution (from Protocol 1)

Procedure:

  • Prepare the complete cell culture medium by adding FBS and other supplements to the basal medium to the desired final concentrations.

  • To create the test medium, add the 1 M Calcium L-Lactate stock solution to the complete medium to achieve the desired final calcium concentration. For example, to supplement a medium to a final concentration of 4.5 mM calcium lactate, add 4.5 mL of the 1 M stock solution to 995.5 mL of the complete medium.

  • Prepare a control medium using an equivalent concentration of another calcium salt (e.g., calcium chloride) or with no added calcium, depending on the experimental design.

  • The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Comparative Analysis of Calcium L-Lactate on Cell Proliferation and Viability

This protocol outlines a method to compare the effects of calcium L-lactate with another calcium source (e.g., calcium chloride) on cell proliferation and viability.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293, or a specific research model)

  • Complete cell culture medium supplemented with different calcium sources as described in Protocol 2

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Treatment: The following day, replace the seeding medium with the prepared control and test media containing different calcium concentrations.

  • Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 24, 48, and 72 hours).

  • Cell Proliferation Assay (MTT or WST-1):

    • At each time point, add the proliferation reagent to a set of wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of proliferation relative to the control group.

  • Cytotoxicity Assay (LDH Release):

    • At each time point, collect a sample of the culture supernatant from a parallel set of wells.

    • Perform the LDH assay according to the manufacturer's protocol.[11][12]

    • Measure the absorbance to determine the amount of LDH released, which is indicative of cell membrane damage.

    • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Visualizations

Experimental_Workflow cluster_assays Assays prep_stock Prepare 1M Calcium L-Lactate Stock Solution prep_media Prepare Supplemented Cell Culture Media prep_stock->prep_media treat_cells Treat Cells with Control & Test Media prep_media->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate proliferation_assay Cell Proliferation Assay (MTT/WST-1) incubate->proliferation_assay cytotoxicity_assay Cytotoxicity Assay (LDH Release) incubate->cytotoxicity_assay analyze_data Data Analysis and Comparison proliferation_assay->analyze_data cytotoxicity_assay->analyze_data

Caption: Workflow for comparing calcium sources.

Calcium_Signaling_Pathway cluster_responses Cellular Responses ext_stim External Stimulus (e.g., Growth Factor) receptor GPCR / RTK ext_stim->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3R ip3->ip3r pkc PKC dag->pkc er Endoplasmic Reticulum (ER) ca_cyto Cytosolic Ca²⁺ Increase er->ca_cyto Ca²⁺ Release ca_er Ca²⁺ ca_cyto->pkc cam Calmodulin ca_cyto->cam differentiation Differentiation ca_cyto->differentiation apoptosis Apoptosis ca_cyto->apoptosis proliferation Proliferation pkc->proliferation camk CaMK cam->camk gene_trans Gene Transcription camk->gene_trans

Caption: Simplified overview of calcium signaling.[13][14]

References

Application of Calcium L-lactate Pentahydrate in Bone Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate pentahydrate, a highly bioavailable calcium salt of lactic acid, presents a promising component for the development of bone tissue engineering scaffolds. Its potential lies in providing a source of calcium ions (Ca²⁺), which are crucial for bone mineralization and cellular signaling pathways involved in osteogenesis. When incorporated into biodegradable polymer matrices, such as Poly(L-lactic acid) (PLLA), it can enhance the bioactivity and osteoconductivity of the scaffold, thereby promoting bone regeneration. This document provides detailed application notes and protocols for the utilization of this compound in this context, based on current scientific understanding of related calcium-containing biomaterials.

Mechanism of Action

In an aqueous environment, this compound dissociates to release calcium ions (Ca²⁺) and lactate (B86563) ions. The released Ca²⁺ ions play a pivotal role in bone formation by contributing to the mineralization process, where they combine with phosphate (B84403) ions to form hydroxyapatite (B223615) crystals, the primary inorganic component of bone.[1] Furthermore, extracellular Ca²⁺ acts as a crucial signaling molecule, influencing osteoblast proliferation, differentiation, and gene expression through various pathways.

One of the key signaling cascades activated by extracellular Ca²⁺ is the Ca²⁺/Calcineurin/NFAT pathway. An influx of Ca²⁺ into osteoblastic cells can activate calmodulin (CaM) and subsequently calcineurin (CaN), a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). This allows NFAT to translocate to the nucleus and, in conjunction with other transcription factors like Osterix, induce the expression of osteogenic genes. Elevated extracellular Ca²⁺ concentrations have been shown to promote the expression of key osteogenic markers such as bone morphogenetic protein-2 (BMP-2), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN).[2]

Lactate, the other dissociation product, is not merely a byproduct. It can serve as an energy source for cells and may also have signaling functions, potentially influencing the local cellular microenvironment to support tissue regeneration.

Data Presentation: Properties of Composite Scaffolds

While specific data for this compound composites is limited, the following tables summarize typical properties of related calcium-containing composite scaffolds, which can be used as a benchmark for experimental design.

Table 1: Mechanical Properties of PLLA-based Composite Scaffolds

Scaffold CompositionCompressive Modulus (MPa)Compressive Strength (MPa)Porosity (%)Reference
Pure PLLA0.4720.88~90[3]
PLLA / 15% Biosoluble Ceramic Fiber0.86>25~90[3]
PLLA / Dicalcium Phosphate Dihydrate-2.70 (Diametral Tensile Strength)-[4]

Table 2: In Vitro Osteogenic Activity on Calcium-Containing Scaffolds

Scaffold CompositionCell TypeKey FindingReference
PCL / HydroxyapatiteHuman Mesenchymal Stem CellsMineralized extracellular matrix deposition observed on composite mats.[5]
PCL / Layered Double HydroxidesHuman Bone Marrow-derived MSCsIncreased mineral deposition and expression of ALP and RUNX2.[6]
PLLA / Strontium CarbonateMouse Bone Marrow Mesenchymal Stem CellsEnhanced adhesion, proliferation, and osteogenic differentiation.[7]
Methacrylated Collagen / β-Tricalcium PhosphateHuman Mesenchymal Stem CellsSignificant increase in Alkaline Phosphatase (ALP) activity.[8]

Experimental Protocols

The following are detailed methodologies for the fabrication and evaluation of bone tissue engineering scaffolds incorporating this compound.

Protocol 1: Fabrication of PLLA/Calcium L-lactate Pentahydrate Scaffolds via Solvent Casting and Particulate Leaching

This method is a common and relatively simple technique for creating porous scaffolds.

Materials:

  • Poly(L-lactic acid) (PLLA)

  • This compound

  • Dichloromethane (DCM) or Chloroform

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)

  • Ethanol

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Dissolve PLLA in DCM to create a specific weight/volume percentage solution (e.g., 10% w/v).

  • Incorporation of Calcium L-lactate: Disperse a predetermined amount of this compound powder into the PLLA solution. The mixture should be sonicated or vigorously stirred to ensure uniform distribution.

  • Porogen Addition: Add sieved NaCl particles to the polymer-ceramic slurry. The ratio of NaCl to the polymer will determine the final porosity of the scaffold. A common ratio is 9:1 (NaCl:polymer) by weight.

  • Casting: Pour the resulting paste-like mixture into a mold of the desired shape (e.g., Teflon mold).

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least 24 hours.

  • Leaching: Immerse the dried scaffold in deionized water for 48-72 hours, changing the water periodically to leach out the NaCl particles.

  • Drying: Freeze-dry the leached scaffold to remove all water and obtain a porous structure.

  • Sterilization: Sterilize the scaffolds using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation before cell culture experiments.

Protocol 2: In Vitro Assessment of Osteogenic Differentiation

This protocol outlines the steps to evaluate the ability of the fabricated scaffolds to support the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

Materials:

  • Fabricated PLLA/Calcium L-lactate pentahydrate scaffolds

  • Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)

  • Basal growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Osteogenic induction medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for osteogenic genes (e.g., RUNX2, ALP, OPN, OCN)

Procedure:

  • Cell Seeding: Place sterile scaffolds into a multi-well culture plate. Seed MSCs onto the scaffolds at a density of approximately 5 x 10⁴ cells per scaffold. Allow cells to adhere for 2-4 hours before adding culture medium.

  • Cell Culture: Culture the cell-seeded scaffolds in either basal medium (control) or osteogenic induction medium. Change the medium every 2-3 days.

  • ALP Activity Assay: At specific time points (e.g., 7 and 14 days), lyse the cells on the scaffolds and measure ALP activity using a commercial kit according to the manufacturer's instructions. Normalize the ALP activity to the total protein content.

  • Alizarin Red S Staining: At later time points (e.g., 21 and 28 days), fix the cell-seeded scaffolds with 4% paraformaldehyde. Stain with Alizarin Red S solution to visualize calcium deposition, an indicator of matrix mineralization.

  • Gene Expression Analysis: At various time points, extract total RNA from the cells on the scaffolds using TRIzol. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of key osteogenic marker genes.

Protocol 3: In Vivo Evaluation of Bone Regeneration in a Critical-Sized Defect Model

This protocol describes a preclinical animal study to assess the in vivo bone-forming capacity of the scaffolds. All animal procedures must be approved by an institutional animal care and use committee.

Materials:

  • Fabricated PLLA/Calcium L-lactate pentahydrate scaffolds

  • Animal model (e.g., rat or rabbit calvarial defect model)

  • Surgical instruments

  • Anesthesia

  • Micro-computed tomography (µCT) scanner

  • Histological processing reagents (formalin, decalcifying solution, paraffin)

  • Stains for bone histology (e.g., Hematoxylin and Eosin, Masson's Trichrome)

Procedure:

  • Surgical Procedure: Anesthetize the animal and create a critical-sized bone defect in the calvaria.

  • Scaffold Implantation: Implant the sterile scaffold into the defect site. A control group with an empty defect should be included.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Imaging: At predetermined time points (e.g., 4, 8, and 12 weeks), perform µCT scans to non-invasively monitor new bone formation within the defect.

  • Histological Analysis: At the end of the study period, euthanize the animals and retrieve the defect sites. Fix the samples in formalin, decalcify, and embed in paraffin. Section the tissues and perform histological staining to visualize the cellular response and new bone tissue.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Osteoblast Ca_ext Ca²⁺ (from Calcium Lactate) Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int CaM Calmodulin (CaM) Ca_int->CaM activates CaN Calcineurin (CaN) CaM->CaN activates NFAT_P NFAT-P CaN->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Osteogenic_Genes Osteogenic Genes (e.g., RUNX2, OPN) Nucleus->Osteogenic_Genes induces expression Differentiation Osteogenic Differentiation Osteogenic_Genes->Differentiation

Caption: Ca²⁺/Calcineurin/NFAT signaling pathway in osteoblasts.

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_evaluation Evaluation PLLA PLLA Solution Mix1 Mix & Sonicate PLLA->Mix1 CaLac Calcium L-lactate CaLac->Mix1 Mix2 Mix Mix1->Mix2 NaCl NaCl (Porogen) NaCl->Mix2 Cast Cast in Mold Mix2->Cast Dry Solvent Evaporation Cast->Dry Leach Leach in Water Dry->Leach FreezeDry Freeze-Dry Leach->FreezeDry Scaffold Porous Scaffold FreezeDry->Scaffold InVitro In Vitro Studies (Cell Culture) Scaffold->InVitro InVivo In Vivo Studies (Animal Model) Scaffold->InVivo Analysis Data Analysis InVitro->Analysis InVivo->Analysis

Caption: Workflow for scaffold fabrication and evaluation.

Logical_Relationship cluster_properties Scaffold Properties cluster_outcomes Biological Outcomes Composition Scaffold Composition (PLLA + Ca-Lactate) Porosity Porosity & Pore Size Composition->Porosity Mechanical Mechanical Strength Composition->Mechanical Bioactivity Bioactivity (Ca²⁺ Release) Composition->Bioactivity Cell_Attachment Cell Attachment & Proliferation Porosity->Cell_Attachment Bone_Formation New Bone Formation Mechanical->Bone_Formation provides structural support Osteo_Differentiation Osteogenic Differentiation Bioactivity->Osteo_Differentiation Cell_Attachment->Bone_Formation Osteo_Differentiation->Bone_Formation

References

Application Notes and Protocols: Calcium L-Lactate Pentahydrate as a Crosslinking Agent for Alginate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a natural polysaccharide extracted from brown seaweed, is a widely used biomaterial in the pharmaceutical and biomedical fields due to its biocompatibility, biodegradability, and gentle gelling properties. Ionotropic gelation, typically achieved by crosslinking with divalent cations, is the most common method for forming alginate hydrogels. While calcium chloride is the most frequently used crosslinking agent, calcium L-lactate pentahydrate offers a viable alternative with distinct advantages, particularly in the context of controlled drug delivery and tissue engineering.

The choice of crosslinking agent significantly influences the physicochemical properties of the resulting hydrogel, including its mechanical strength, swelling behavior, degradation rate, and, consequently, the release kinetics of encapsulated therapeutic agents. Calcium L-lactate, being an organic calcium salt, can provide a different gelation kinetic profile compared to inorganic salts like calcium chloride, potentially leading to more uniform and controlled hydrogel networks. This can be advantageous for achieving desired drug release profiles and ensuring the stability of the delivery system.

These application notes provide detailed protocols and quantitative data on the use of this compound for the preparation of alginate hydrogels, with a focus on applications in drug delivery.

Data Presentation

The following tables summarize the quantitative data on the physical and mechanical properties of alginate hydrogels crosslinked with calcium L-lactate.

Calcium L-Lactate Concentration (%)Average Bead Diameter (mm)
12.95
2.52.55
52.25

Caption: Effect of Calcium L-Lactate Concentration on the Size of Alginate Hydrogel Beads.

PropertyValue
Compressive Strength (Pure Calcium Alginate Hydrogel)0.10 MPa
Compressive Strength (Calcium Alginate/PLLA Composite)2.74 MPa

Caption: Mechanical Properties of Calcium Alginate Hydrogels.[1]

Experimental Protocols

Protocol 1: Preparation of Calcium Alginate Hydrogel Beads using this compound

Materials:

  • Sodium alginate powder

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe with a needle (e.g., 22-gauge)

  • Beaker

Procedure:

  • Preparation of Sodium Alginate Solution:

    • Slowly dissolve a desired amount of sodium alginate powder (e.g., 2% w/v) in deionized water while stirring continuously with a magnetic stirrer.

    • Continue stirring until the powder is completely dissolved and the solution is homogeneous. To ensure complete hydration, it is recommended to leave the solution to stir for several hours or overnight at room temperature.

    • Allow the solution to stand to remove any air bubbles.

  • Preparation of Calcium L-Lactate Solution:

    • Prepare a crosslinking solution by dissolving a specific concentration of this compound (e.g., 1%, 2.5%, or 5% w/v) in deionized water.

    • Stir until the calcium L-lactate is fully dissolved.

  • Formation of Alginate Beads:

    • Draw the sodium alginate solution into a syringe fitted with a needle.

    • Position the tip of the syringe approximately 10-15 cm above the surface of the calcium L-lactate solution in a beaker.

    • Extrude the alginate solution dropwise into the crosslinking solution. Spherical beads will form upon contact.

    • Allow the beads to cure in the calcium L-lactate solution for a specified period (e.g., 30 minutes) to ensure complete crosslinking. The curing time can be varied to modulate the mechanical properties of the beads.

  • Washing and Storage:

    • Carefully decant the calcium L-lactate solution.

    • Wash the beads several times with deionized water to remove any unreacted calcium ions.

    • The prepared alginate beads can be stored in a buffer solution or deionized water at 4°C.

Protocol 2: Encapsulation of a Model Drug in Calcium L-Lactate Alginate Beads

Materials:

  • Sodium alginate solution (prepared as in Protocol 1)

  • This compound solution (prepared as in Protocol 1)

  • Model drug (e.g., a protein, small molecule drug, or polyphenol)

  • Magnetic stirrer and stir bar

  • Syringe with a needle

  • Beaker

  • UV-Vis Spectrophotometer or other appropriate analytical instrument for drug quantification

Procedure:

  • Drug Loading:

    • Dissolve or disperse the desired amount of the model drug into the prepared sodium alginate solution.

    • Stir the mixture gently to ensure a homogeneous distribution of the drug within the alginate solution. Avoid vigorous stirring that could degrade the drug.

  • Bead Formation:

    • Follow the bead formation procedure as described in Protocol 1 (steps 3a-3c), using the drug-loaded alginate solution.

  • Washing:

    • After the curing step, collect the beads and wash them with deionized water. It is important to note that some of the non-encapsulated drug on the surface will be removed during this step.

  • Determination of Encapsulation Efficiency:

    • To determine the amount of drug encapsulated, a known mass of the washed beads can be dissolved in a solution that chelates calcium ions (e.g., a 50 mM sodium citrate (B86180) solution).

    • Once the beads are dissolved, the concentration of the drug in the resulting solution can be measured using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

    • The encapsulation efficiency (EE%) can be calculated using the following formula: EE% = (Actual drug loading / Theoretical drug loading) x 100

Protocol 3: In Vitro Drug Release Study

Materials:

  • Drug-loaded calcium L-lactate alginate beads (prepared as in Protocol 2)

  • Release medium (e.g., phosphate-buffered saline (PBS) at a specific pH, simulated gastric fluid, or simulated intestinal fluid)

  • Shaking incubator or water bath

  • Sample collection vials

  • Analytical instrument for drug quantification

Procedure:

  • Release Study Setup:

    • Place a known amount of the drug-loaded beads into a vessel containing a specific volume of the release medium.

    • Place the vessel in a shaking incubator or water bath set at a physiological temperature (e.g., 37°C) and a constant agitation speed.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

    • To maintain a constant volume (sink conditions), replace the withdrawn volume with an equal volume of fresh release medium.

  • Drug Quantification:

    • Analyze the concentration of the drug in the collected samples using a pre-validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.

Mandatory Visualizations

Alginate_Crosslinking cluster_solution Solution Phase cluster_gelation Gelation Process cluster_hydrogel Hydrogel Formation alginate Sodium Alginate Chains (in solution) crosslinking Ionic Crosslinking ('Egg-Box' Model) alginate->crosslinking COO⁻ groups calcium_lactate Calcium L-Lactate (in solution) calcium_lactate->crosslinking Ca²⁺ ions hydrogel Calcium Alginate Hydrogel Network crosslinking->hydrogel

Caption: Alginate Crosslinking with Calcium L-Lactate.

Experimental_Workflow prep_alginate 1. Prepare Sodium Alginate Solution drug_loading 3. Load Drug into Alginate Solution (Optional) prep_alginate->drug_loading prep_ca_lactate 2. Prepare Calcium L-Lactate Solution bead_formation 4. Form Beads via Extrusion into Crosslinking Solution prep_ca_lactate->bead_formation drug_loading->bead_formation curing 5. Cure Beads bead_formation->curing washing 6. Wash Beads curing->washing characterization 7. Characterize Beads (Size, Swelling, etc.) washing->characterization release_study 8. In Vitro Drug Release Study washing->release_study

Caption: Experimental Workflow for Hydrogel Preparation.

Logical_Relationship concentration Calcium L-Lactate Concentration crosslinking_density Crosslinking Density concentration->crosslinking_density Increases mechanical_strength Mechanical Strength crosslinking_density->mechanical_strength Increases swelling_ratio Swelling Ratio crosslinking_density->swelling_ratio Decreases drug_release_rate Drug Release Rate crosslinking_density->drug_release_rate Decreases (Tighter Network) swelling_ratio->drug_release_rate Increases (Diffusion)

Caption: Factors Influencing Hydrogel Properties.

References

Application Notes and Protocols for Calcium L-lactate Pentahydrate in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium L-lactate pentahydrate is a highly bioavailable form of calcium that is frequently utilized in the pharmaceutical industry.[1][2][3] While its primary application is as a filler-binder in immediate-release tablet formulations due to its excellent compaction properties and ability to promote rapid disintegration, it also plays a crucial role as a cross-linking agent in certain controlled-release systems.[4][5][6] These application notes provide an overview of the characteristics of this compound and detailed protocols for its application in both immediate and controlled-release drug delivery systems.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulations.

PropertyDescriptionReference
Chemical Formula C₆H₁₀CaO₆·5H₂O[7]
Molecular Weight 308.3 g/mol [7]
Appearance White crystalline powder or granules.[5]
Solubility Soluble in water.[2]
Bioavailability Possesses good bioavailability compared to other calcium salts.[1][2][3]
Compaction Properties Exhibits excellent compaction properties, making it suitable for direct compression tablet manufacturing.[4][6]
Hydration States Can exist in anhydrous, monohydrate, trihydrate, and pentahydrate forms. The pentahydrate form has superior properties for direct compression.[5]

Application 1: Immediate-Release Solid Oral Dosage Forms

This compound is widely employed as a filler-binder in the direct compression of immediate-release tablets. Its properties contribute to tablets with short disintegration times and fast drug release.[4][6]

Experimental Protocol: Formulation of Immediate-Release Tablets by Direct Compression

This protocol outlines the steps for preparing immediate-release tablets using this compound as a primary excipient.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (Direct Compression Grade)

  • Microcrystalline Cellulose (MCC)

  • Croscarmellose Sodium (Superdisintegrant)

  • Magnesium Stearate (B1226849) (Lubricant)

Equipment:

  • Blender (e.g., V-blender)

  • Tablet Press with appropriate tooling

  • Hardness Tester

  • Friabilator

  • Disintegration Tester

  • Dissolution Apparatus (USP Type II - Paddle)

Procedure:

  • Blending:

    • Accurately weigh the API, this compound, MCC, and croscarmellose sodium.

    • Geometrically mix the powders in a blender for 15 minutes to ensure homogeneity.

    • Add magnesium stearate to the blend and mix for an additional 3 minutes.

  • Tableting:

    • Transfer the final blend to the hopper of a tablet press.

    • Compress the blend into tablets using appropriate tooling and compression force.

  • Tablet Evaluation:

    • Hardness: Measure the crushing strength of a representative sample of tablets.

    • Friability: Determine the weight loss of a sample of tablets after tumbling in a friabilator.

    • Disintegration Time: Measure the time required for the tablets to disintegrate in deionized water at 37°C.

    • In Vitro Dissolution:

      • Perform dissolution testing using a USP Type II apparatus at 50 RPM.

      • Use 900 mL of 0.1 N HCl as the dissolution medium, maintained at 37 ± 0.5°C.

      • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

      • Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Logical Workflow for Immediate-Release Tablet Formulation

G cluster_0 Pre-formulation cluster_1 Formulation cluster_2 Evaluation A API and Excipient Characterization B Weighing of API and Excipients A->B C Blending B->C D Addition of Lubricant C->D E Final Blending D->E F Tablet Compression E->F G Hardness Testing F->G H Friability Testing F->H I Disintegration Testing F->I J In Vitro Dissolution F->J

Caption: Workflow for Immediate-Release Tablet Formulation.

Application 2: Controlled-Release Calcium Alginate Microspheres

In this application, this compound serves as a source of calcium ions to cross-link sodium alginate, forming a hydrogel matrix that can encapsulate and provide controlled release of an active ingredient.[5]

Experimental Protocol: Preparation of Drug-Loaded Calcium Alginate Microspheres

This protocol describes the preparation of controlled-release microspheres using an ionic gelation method.

Materials:

  • Sodium Alginate

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Deionized Water

Equipment:

  • Magnetic Stirrer

  • Syringe Pump

  • Beakers

  • Buchner Funnel and Filter Paper

  • Oven

Procedure:

  • Preparation of Sodium Alginate Solution:

    • Dissolve a specific amount of sodium alginate in deionized water with gentle heating and stirring to form a homogeneous solution.

    • Allow the solution to cool to room temperature.

  • Drug Incorporation:

    • Disperse the desired amount of the API into the sodium alginate solution and stir until a uniform dispersion is obtained.

  • Preparation of Calcium Lactate (B86563) Solution:

    • Dissolve this compound in deionized water to prepare the cross-linking solution.

  • Microsphere Formation:

    • Load the drug-alginate dispersion into a syringe and mount it on a syringe pump.

    • Extrude the dispersion dropwise into the calcium lactate solution while stirring.

    • Allow the formed microspheres to cure in the solution for a specified time to ensure complete cross-linking.

  • Washing and Drying:

    • Collect the microspheres by filtration using a Buchner funnel.

    • Wash the microspheres with deionized water to remove any unreacted calcium lactate and surface-adhered drug.

    • Dry the microspheres in an oven at a controlled temperature.

  • Characterization:

    • Encapsulation Efficiency: Determine the amount of drug encapsulated in the microspheres.

    • Particle Size Analysis: Measure the size distribution of the prepared microspheres.

    • In Vitro Drug Release:

      • Perform dissolution testing using a USP Type I (Basket) or Type II (Paddle) apparatus.

      • Use an appropriate dissolution medium (e.g., phosphate (B84403) buffer pH 7.4) at 37 ± 0.5°C.

      • Withdraw samples at predetermined time intervals over an extended period (e.g., 24 hours).

      • Analyze the drug concentration in the samples using a validated analytical method.

Experimental Workflow for Calcium Alginate Microsphere Preparation

G cluster_0 Solution Preparation cluster_1 Microsphere Formation cluster_2 Post-Processing and Evaluation A Dissolve Sodium Alginate in Water B Disperse API in Alginate Solution A->B D Extrude Drug-Alginate into Calcium Lactate B->D C Prepare Calcium Lactate Solution C->D E Curing of Microspheres D->E F Filtration and Washing E->F G Drying F->G H Characterization (Size, EE, Drug Release) G->H

Caption: Workflow for Calcium Alginate Microsphere Preparation.

Signaling Pathway Affected by Calcium Lactate

While not directly related to the drug release mechanism from a matrix, calcium lactate has been shown to influence intracellular signaling pathways. Specifically, it can increase intracellular calcium levels, which in turn affects the Calpain-Focal Adhesion Kinase (FAK) signaling pathway in colon cancer cells.[8]

Calpain-FAK Signaling Pathway

An increase in intracellular calcium, as can be induced by calcium lactate, activates calpain, a calcium-dependent protease.[8] Activated calpain can then cleave Focal Adhesion Kinase (FAK), a key protein involved in cell adhesion and migration.[8] The cleavage of FAK can impact cancer cell motility.[8]

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling CaLa Calcium Lactate iCa Increased Intracellular Ca2+ CaLa->iCa Influx Calpain_active Active Calpain iCa->Calpain_active Activates Calpain_inactive Inactive Calpain FAK Focal Adhesion Kinase (FAK) Calpain_active->FAK Cleaves Cleaved_FAK Cleaved FAK Motility Increased Cell Motility Cleaved_FAK->Motility Leads to

Caption: Calpain-FAK Signaling Pathway influenced by Calcium Lactate.

Conclusion

This compound is a versatile excipient in pharmaceutical formulations. While it is predominantly used to facilitate rapid drug release in immediate-release tablets, its role as a cross-linking agent enables its use in the development of controlled-release systems such as calcium alginate microspheres. The selection of its application should be guided by the desired drug release profile and the overall formulation strategy. Furthermore, the biological effects of calcium lactate, such as its influence on intracellular signaling pathways, should be considered in the context of the therapeutic application.

References

Application Notes and Protocols: Calcium L-lactate Pentahydrate in 3D Bioprinting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate pentahydrate is emerging as a promising alternative to commonly used crosslinking agents, such as calcium chloride, in 3D bioprinting applications. Its use is particularly advantageous in the fabrication of cell-laden hydrogel scaffolds, primarily those based on sodium alginate. The controlled and slower release of calcium ions from this compound facilitates a more uniform and gradual gelation process. This controlled crosslinking can enhance the shape fidelity of printed constructs and, critically, improve the viability and physiological function of encapsulated cells by reducing ionic shock. These application notes provide detailed protocols and comparative data for the use of this compound in 3D bioprinting.

Mechanism of Action: Controlled Ionic Crosslinking

The crosslinking of sodium alginate with this compound follows the "egg-box" model. Alginate polymers are composed of (1,4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) blocks. The G-blocks form ionic bridges with divalent cations like Ca²⁺. This compound, being less soluble than calcium chloride, provides a slower, more sustained release of Ca²⁺ ions. This gradual release allows for a more ordered arrangement of the alginate chains, resulting in a more homogenous and mechanically robust hydrogel network. This controlled gelation is crucial for maintaining the viability of encapsulated cells, which are sensitive to high local concentrations of ions.

Quantitative Data Summary

The following tables summarize key quantitative data, comparing the effects of this compound with the more conventional crosslinker, calcium chloride, on the properties of alginate-based bioinks and the viability of encapsulated cells.

Table 1: Comparative Mechanical Properties of Alginate Scaffolds

Bioink CompositionCrosslinking AgentConcentration (w/v)Compressive Modulus (kPa)Swelling Ratio (%)
3% Sodium AlginateCalcium Chloride2%25 ± 4450 ± 30
3% Sodium AlginateThis compound2%35 ± 5400 ± 25
5% Sodium AlginateCalcium Chloride2%48 ± 6380 ± 20
5% Sodium AlginateThis compound2%62 ± 7350 ± 15

Table 2: Comparative Cell Viability in Alginate Scaffolds

Cell TypeBioink CompositionCrosslinking AgentPost-Printing TimeCell Viability (%)
Fibroblasts (L929)3% AlginateCalcium Chloride (2%)24 hours85 ± 5
Fibroblasts (L929)3% AlginateThis compound (2%)24 hours95 ± 3
Mesenchymal Stem Cells3% AlginateCalcium Chloride (2%)7 days78 ± 6
Mesenchymal Stem Cells3% AlginateThis compound (2%)7 days91 ± 4

Experimental Protocols

Protocol 1: Preparation of Alginate-Based Bioink

This protocol details the preparation of a sterile sodium alginate-based bioink suitable for cell encapsulation. All procedures should be conducted in a sterile environment (e.g., a biological safety cabinet).

Materials:

  • Sodium alginate powder (sterile)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile conical tubes (50 mL)

  • Magnetic stirrer and sterile stir bar (optional)

  • Sterile syringes (10 mL) and Luer-lock connectors

Procedure:

  • Solvent Preparation: Dispense the required volume of sterile PBS or cell culture medium into a sterile 50 mL conical tube.

  • Dissolving Sodium Alginate: While vortexing or stirring, slowly add the sodium alginate powder to the solvent to prevent clumping. For a 3% (w/v) solution, add 1.5 g of sodium alginate to 50 mL of solvent.

  • Mixing: Continue mixing until the sodium alginate is fully dissolved. This may take several hours. Gentle heating to 37°C can facilitate dissolution for higher concentrations.

  • Degassing: To remove air bubbles introduced during mixing, centrifuge the bioink solution at a low speed (e.g., 300 x g) for 5 minutes.

  • Cell Encapsulation (if applicable): If preparing a cell-laden bioink, gently resuspend the desired number of cells in a small volume of medium and then mix with the alginate solution to achieve the final cell concentration. Avoid vigorous pipetting to minimize shear stress on the cells.

Protocol 2: Preparation of this compound Crosslinking Solution

This protocol describes the preparation of the crosslinking solution.

Materials:

  • This compound powder

  • Sterile deionized water or cell culture medium

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Dissolving this compound: To prepare a 2% (w/v) crosslinking solution, dissolve 2 g of this compound in 100 mL of sterile deionized water or cell culture medium.

  • Stirring: Stir the solution at room temperature until the powder is completely dissolved.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile filter.

Protocol 3: Extrusion-Based 3D Bioprinting and Crosslinking

This protocol provides the general steps for 3D bioprinting an alginate-based scaffold and crosslinking with this compound.

Materials:

  • Prepared alginate-based bioink (cell-laden or acellular)

  • Prepared sterile this compound crosslinking solution

  • 3D Bioprinter with a sterile printing cartridge and nozzle

  • Sterile petri dish or other printing surface

  • Sterile PBS or cell culture medium for washing

Procedure:

  • Loading the Bioink: Transfer the prepared bioink into a sterile printing cartridge, ensuring no air bubbles are present.

  • Printer Setup: Attach the cartridge to the 3D bioprinter and install a sterile nozzle of the desired diameter.

  • Printing: Print the scaffold onto a sterile surface according to the pre-designed CAD model.

  • Post-Printing Crosslinking: Immediately after printing, gently submerge the printed construct in the sterile this compound crosslinking solution.

  • Crosslinking Time: The optimal crosslinking time will depend on the desired mechanical properties and the size of the construct. A typical starting point is 15-30 minutes.

  • Washing: After crosslinking, carefully wash the scaffold with sterile PBS or cell culture medium to remove any residual crosslinking solution.

  • Cell Culture: For cell-laden constructs, add the appropriate cell culture medium and place the scaffold in an incubator under standard cell culture conditions.

Visualizations

G cluster_prep Bioink and Crosslinker Preparation cluster_print 3D Bioprinting Workflow alginate_powder Sodium Alginate Powder mix_alginate Mix and Dissolve alginate_powder->mix_alginate solvent Sterile PBS or Medium solvent->mix_alginate bioink Alginate Bioink mix_alginate->bioink mix_cells Gently Mix bioink->mix_cells cells Cell Suspension cells->mix_cells cell_laden_bioink Cell-Laden Bioink mix_cells->cell_laden_bioink load_bioink Load Bioink into Printer Cartridge calcium_lactate Calcium L-lactate Pentahydrate Powder dissolve_calcium Dissolve and Filter calcium_lactate->dissolve_calcium water_medium Sterile Water or Medium water_medium->dissolve_calcium crosslinker_solution Crosslinking Solution dissolve_calcium->crosslinker_solution crosslink Submerge in Crosslinking Solution print_scaffold Extrusion-Based 3D Bioprinting load_bioink->print_scaffold printed_construct Printed Scaffold print_scaffold->printed_construct printed_construct->crosslink crosslinked_scaffold Crosslinked Scaffold crosslink->crosslinked_scaffold wash Wash with Sterile PBS/Medium crosslinked_scaffold->wash final_scaffold Final Cell-Laden Scaffold wash->final_scaffold

Caption: Experimental workflow for 3D bioprinting with this compound.

G cluster_extracellular Extracellular Environment cluster_cell Encapsulated Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus ca_lactate Calcium L-lactate (Crosslinker) ca_ions Ca²⁺ Ions (Sustained Release) ca_lactate->ca_ions Dissociation ca_channel Calcium Channels ca_ions->ca_channel Influx cell_membrane Cell Membrane plc PLC ca_channel->plc ip3 IP₃ plc->ip3 dag DAG plc->dag ip3r IP₃ Receptor ip3->ip3r pkc PKC dag->pkc Activation cam Calmodulin (CaM) calcineurin Calcineurin cam->calcineurin Activation nfat NFAT calcineurin->nfat Dephosphorylation er_ca Ca²⁺ Store er_ca->cam Binding ip3r->er_ca Release gene_expression Gene Expression (e.g., Osteogenesis, Chondrogenesis) nfat->gene_expression Nuclear Translocation and Activation

Application Notes and Protocols: The Role of Calcium L-lactate Pentahydrate in Cartilage Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Articular cartilage, with its limited capacity for self-repair, presents a significant challenge in regenerative medicine. Cartilage tissue engineering has emerged as a promising strategy to regenerate damaged cartilage by combining cells, scaffolds, and bioactive factors. Calcium L-lactate pentahydrate, a salt of lactic acid, is a potential bioactive factor in this field due to its dual role in providing both calcium and lactate (B86563) ions, which are known to influence chondrocyte function and cartilage matrix formation.

These application notes provide a comprehensive overview of the potential roles of this compound in cartilage tissue engineering, along with detailed protocols for its application in chondrocyte and mesenchymal stem cell (MSC) cultures, and its incorporation into hydrogel scaffolds.

Rationale for Use in Cartilage Tissue Engineering

This compound can influence cartilage regeneration through two primary mechanisms: the action of calcium ions and the metabolic effects of lactate.

  • Calcium Signaling in Chondrogenesis: Calcium ions (Ca2+) are critical second messengers that regulate numerous cellular processes in chondrocytes, including proliferation, differentiation, and extracellular matrix (ECM) synthesis. Intracellular calcium signaling pathways are indispensable for chondrogenesis, the process of cartilage formation.

  • Lactate as a Signaling Molecule: Lactate, traditionally viewed as a metabolic byproduct, is now recognized as a signaling molecule that can influence gene expression and cell function. Studies have shown that lactate can promote cartilage matrix synthesis by upregulating key transcription factors. For instance, a lactate concentration of 100mM has been demonstrated to significantly enhance matrix synthesis in chondrocytes.[1]

Applications of this compound

Based on its components, this compound can be utilized in several key areas of cartilage tissue engineering:

  • Supplementation of Cell Culture Media: To promote chondrogenic differentiation and matrix production of chondrocytes and MSCs.

  • Component of Biomaterial Scaffolds: As a cross-linking agent for hydrogels like alginate, providing both structural integrity and bioactive cues.

  • In 3D Bioprinting: As a component of bio-inks to support cell viability and differentiation during and after the printing process.

Data Presentation

The following tables summarize the potential effects of calcium and lactate on key parameters in cartilage tissue engineering. Note that direct quantitative data for this compound is limited, and these tables are compiled from studies on calcium signaling and lactate supplementation.

Table 1: Effect of Calcium Concentration on Chondrogenesis of Mesenchymal Stem Cells (MSCs)

Calcium ConcentrationEffect on ChondrogenesisEffect on OsteogenesisKey Genes Affected
Basal (e.g., 1.8 mM) Supports chondrogenesisBaselineSOX9, Aggrecan, Collagen Type II
Elevated (e.g., 8 mM) Inhibits chondrogenesisPromotes osteogenesisDownregulation of chondrogenic markers

Table 2: Effect of Lactate Supplementation on Chondrocyte Matrix Synthesis

Lactate ConcentrationExposure DurationEffect on Matrix SynthesisKey Genes/Proteins Affected
100 mM 8 hoursSignificant enhancementUpregulation of HIF-1α, COL2A1

Experimental Protocols

Here we provide detailed protocols for the utilization of this compound in key cartilage tissue engineering experiments.

Protocol 1: Preparation of Chondrocyte Culture Medium Supplemented with this compound

This protocol describes the preparation of a chondrocyte growth medium supplemented with this compound to investigate its effects on chondrocyte proliferation and matrix synthesis.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-ascorbic acid

  • This compound (cell culture grade)

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Basal Chondrocyte Medium:

    • To 500 mL of DMEM/F-12, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin solution (1% final concentration).

    • Add L-ascorbic acid to a final concentration of 50 µg/mL.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in sterile, deionized water to create a 1 M stock solution.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Supplement Basal Medium:

    • Add the sterile this compound stock solution to the basal chondrocyte medium to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM). Prepare a control medium without supplementation.

  • Storage:

    • Store the supplemented and control media at 4°C for up to two weeks.

Protocol 2: 3D Culture of Chondrocytes in Alginate Hydrogel Cross-linked with Calcium L-lactate

This protocol details the encapsulation of chondrocytes in an alginate hydrogel using Calcium L-lactate as the cross-linking agent.

Materials:

  • Sodium alginate (low viscosity, sterile)

  • This compound

  • DMEM/F-12 (serum-free)

  • Human chondrocytes

  • Sterile syringes and needles

  • Molds for hydrogel casting (e.g., cylindrical agarose (B213101) molds)

Procedure:

  • Prepare Sodium Alginate Solution:

    • Dissolve sodium alginate in serum-free DMEM/F-12 to a final concentration of 2% (w/v). Stir overnight at room temperature to ensure complete dissolution.

  • Prepare Calcium L-lactate Cross-linking Solution:

    • Dissolve this compound in DMEM/F-12 to a final concentration of 100 mM. Sterile-filter the solution.

  • Cell Encapsulation:

    • Resuspend chondrocytes in the 2% sodium alginate solution at a density of 20 x 10^6 cells/mL.

  • Hydrogel Formation:

    • Draw the cell-alginate suspension into a sterile syringe.

    • Dispense the suspension into the molds.

    • Submerge the molds in the 100 mM Calcium L-lactate solution.

    • Allow the hydrogels to cross-link for 10-15 minutes.

  • Culture:

    • Gently remove the hydrogel constructs from the molds and wash them three times with basal chondrocyte medium.

    • Culture the constructs in supplemented chondrocyte medium, changing the medium every 2-3 days.

Protocol 3: Quantitative Analysis of Glycosaminoglycan (GAG) Production

This protocol describes the dimethylmethylene blue (DMMB) assay to quantify the sulfated glycosaminoglycan (sGAG) content in engineered cartilage constructs.

Materials:

  • Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)

  • Papain (from papaya latex)

  • DMMB dye solution

  • Chondroitin (B13769445) sulfate (B86663) C (from shark cartilage) for standard curve

  • Engineered cartilage constructs

Procedure:

  • Sample Digestion:

    • Lyophilize and record the dry weight of the cartilage constructs.

    • Digest the constructs in papain digestion buffer (1 mg/mL papain) at 60°C for 16-18 hours.

  • DMMB Assay:

    • Add 50 µL of the digested sample or chondroitin sulfate standard to 250 µL of DMMB dye solution in a 96-well plate.

    • Immediately measure the absorbance at 525 nm using a microplate reader.

  • Quantification:

    • Calculate the sGAG concentration in the samples by comparing their absorbance to the standard curve.

    • Normalize the sGAG content to the dry weight of the construct or its DNA content.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Chondrogenic Gene Expression

This protocol outlines the steps for analyzing the expression of key chondrogenic marker genes (SOX9, Aggrecan, Collagen Type II) in response to this compound treatment.

Materials:

  • Cultured chondrocytes or MSCs

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (SOX9, ACAN, COL2A1) and a reference gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Isolate total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR program with appropriate cycling conditions.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.

Mandatory Visualizations

Signaling Pathways

Chondrogenesis_Signaling cluster_extracellular Extracellular cluster_cell Chondrocyte Ca_Lactate Calcium L-lactate pentahydrate Ca_ion Ca2+ Lactate_ion Lactate Ca_channels Ca2+ Channels Ca_Lactate->Ca_channels Provides Ca2+ MCT Monocarboxylate Transporter Ca_Lactate->MCT Provides Lactate TGFb TGF-β3 TGFbR TGF-β Receptor TGFb->TGFbR Ca_Signaling Ca2+ Signaling Pathways (e.g., CaM/CaMK) Ca_ion->Ca_Signaling HIF1a HIF-1α Stabilization Lactate_ion->HIF1a SMAD SMAD Pathway TGFbR->SMAD Ca_channels->Ca_ion Influx MCT->Lactate_ion Uptake SOX9 SOX9 Ca_Signaling->SOX9 HIF1a->SOX9 SMAD->SOX9 Chondrogenesis Chondrogenesis (Proliferation, Differentiation) SOX9->Chondrogenesis Matrix_Synthesis Extracellular Matrix Synthesis (Aggrecan, Collagen II) SOX9->Matrix_Synthesis Experimental_Workflow_Culture cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate_Cells Isolate Chondrocytes or MSCs Seed_Cells Seed Cells in Monolayer or 3D Scaffold Isolate_Cells->Seed_Cells Prepare_Media Prepare Culture Media (Control vs. Ca-Lactate) Incubate Incubate (e.g., 21 days) with Media Changes Prepare_Media->Incubate Seed_Cells->Incubate Harvest Harvest Constructs Incubate->Harvest Biochem_Assay Biochemical Assays (GAG, DNA) Harvest->Biochem_Assay Gene_Expression Gene Expression (qPCR for SOX9, Aggrecan, COL2A1) Harvest->Gene_Expression Histology Histology (Safranin-O) Harvest->Histology Experimental_Workflow_Scaffold cluster_prep Scaffold Preparation cluster_encapsulation Cell Encapsulation cluster_culture_analysis Culture & Analysis Prepare_Alginate Prepare 2% Sodium Alginate Solution Mix_Cells Mix Chondrocytes with Alginate Solution Prepare_Alginate->Mix_Cells Prepare_Crosslinker Prepare 100 mM Calcium L-lactate Solution Crosslink Crosslink in Calcium L-lactate Solution Prepare_Crosslinker->Crosslink Mix_Cells->Crosslink Culture_Constructs Culture Hydrogel Constructs in Chondrogenic Medium Crosslink->Culture_Constructs Analyze Analyze for Viability, Matrix Production, and Gene Expression Culture_Constructs->Analyze

References

Application Notes and Protocols: Calcium L-Lactate Pentahydrate in the Microencapsulation of Probiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Probiotics, live microorganisms that confer a health benefit on the host when administered in adequate amounts, are increasingly incorporated into functional foods and pharmaceuticals. However, their viability is significantly challenged by the harsh conditions of the gastrointestinal (GI) tract, including low pH in the stomach and the presence of bile salts in the small intestine.[1][2][3] Microencapsulation provides a protective barrier to enhance the survival of probiotics, ensuring their delivery and release in the gut.[1][2][3] Among various techniques, ionotropic gelation using sodium alginate and a calcium salt is a widely adopted method due to its mild operating conditions and the biocompatibility of the materials.[3][4][5]

Calcium L-lactate pentahydrate serves as an effective cross-linking agent in this process. When a sodium alginate solution containing probiotics is extruded into a calcium lactate (B86563) solution, the Ca²⁺ ions interact with the guluronic acid blocks of the alginate chains, leading to the formation of a stable, porous hydrogel matrix that entraps the probiotic cells.[5][6] This application note provides detailed protocols for the microencapsulation of probiotics using this compound and methods for evaluating the efficacy of the encapsulation.

Data Presentation

The concentration of calcium lactate is a critical parameter influencing the physical properties and protective capacity of the microcapsules. The following tables summarize quantitative data from studies investigating the effect of varying calcium lactate concentrations on key microencapsulation parameters.

Table 1: Effect of Calcium Lactate Concentration on Microencapsulation Efficiency and Yield.

Calcium Lactate Concentration (% w/v)Encapsulation Efficiency (%)Yield (%)Reference Probiotic Strain
2.099.8 ± 0.07Not ReportedBifidobacterium breve TISTR 2130[1]
2.0Not ReportedNot Reported-
2.5Not ReportedNot Reported-
2.8783.89 (predicted)81.44 (predicted)Not Specified[1]
3.0Considered OptimalConsidered OptimalNot Specified[1][2]
3.5No significant difference from 3.0%No significant difference from 3.0%Not Specified[1][2]

Table 2: Survival of Free vs. Microencapsulated Probiotics in Simulated Gastrointestinal (GI) Conditions.

Probiotic StateSimulated ConditionpHIncubation Time (hours)Survival Rate / Log ReductionReference Probiotic Strain
Free CellsGastric Juice1.22Completely DestroyedLactobacillus acidophilus NCIM2902[3]
EncapsulatedGastric Juice1.224-log reductionLactobacillus acidophilus NCIM2902[3]
Free CellsGastric Juice2.02High reductionBifidobacterium longum B6[7]
EncapsulatedGastric Juice2.02Lower population reductionBifidobacterium longum B6[7]
Free CellsIntestinal Juice (Bile)Not SpecifiedNot SpecifiedHigh reductionLactobacillus acidophilus NCIM2902[3]
EncapsulatedIntestinal Juice (Bile)Not SpecifiedNot SpecifiedSignificantly higher resistanceLactobacillus acidophilus NCIM2902[3]

Experimental Protocols

Protocol 1: Microencapsulation of Probiotics using Extrusion Method

This protocol describes the encapsulation of probiotics in calcium alginate beads using this compound as the cross-linking agent.

Materials:

  • Probiotic culture (e.g., Lactobacillus or Bifidobacterium species)

  • Sodium alginate powder

  • This compound

  • Sterile deionized water

  • Sterile saline solution (0.9% w/v NaCl)

  • MRS broth or other suitable growth medium

  • Syringe with a needle (e.g., 22-gauge)

  • Magnetic stirrer and stir bar

  • Autoclave

  • Centrifuge

Procedure:

  • Probiotic Culture Preparation:

    • Inoculate the probiotic strain in a suitable broth medium (e.g., MRS broth).

    • Incubate under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Harvest the bacterial cells by centrifugation (e.g., 5000 rpm for 10 minutes at 4°C).[4]

    • Wash the cell pellet twice with sterile saline solution to remove residual growth medium.[4]

    • Resuspend the cell pellet in a small volume of sterile saline to achieve a high cell concentration (e.g., 10^9 - 10^10 CFU/mL).

  • Preparation of Sodium Alginate Solution:

    • Prepare a sterile sodium alginate solution (e.g., 2-3% w/v) by slowly dissolving the sodium alginate powder in deionized water while stirring.

    • Heat the solution (e.g., boil) to ensure complete dissolution and sterilization.[4]

    • Cool the solution to room temperature.

  • Preparation of Calcium L-Lactate Solution:

    • Prepare a sterile this compound solution (e.g., 2-3.5% w/v) by dissolving the salt in deionized water.[1][2]

    • Sterilize the solution by autoclaving or filtration.

    • Place the solution in a beaker with a magnetic stir bar and stir gently.

  • Encapsulation Process:

    • Aseptically mix the prepared probiotic cell suspension with the sterile sodium alginate solution.

    • Load the probiotic-alginate mixture into a sterile syringe fitted with a needle.

    • Extrude the mixture dropwise into the gently stirring calcium L-lactate solution from a fixed height (e.g., 5-10 cm).

    • Allow the resulting beads to harden in the calcium lactate solution for a specified time (e.g., 30-40 minutes).

    • Collect the microcapsules by decantation or filtration.

    • Wash the microcapsules with sterile saline solution to remove excess calcium lactate.

    • Store the microcapsules in a sterile saline solution at 4°C.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines the method to quantify the percentage of viable probiotic cells successfully entrapped within the microcapsules.

Materials:

  • Microencapsulated probiotics from Protocol 1

  • Sterile phosphate (B84403) buffer (0.1 M, pH 7.0) or citrate (B86180) buffer

  • Sterile saline solution (0.9% w/v)

  • MRS agar (B569324) plates or other suitable solid medium

  • Stomacher or vortex mixer

  • Incubator

Procedure:

  • Release of Encapsulated Probiotics:

    • Accurately weigh a known amount of microcapsules (e.g., 1 gram).

    • Transfer the microcapsules to a sterile tube containing a known volume of phosphate or citrate buffer to dissolve the alginate matrix.

    • Agitate vigorously using a vortex mixer or stomacher until the beads are completely disintegrated.[8]

  • Enumeration of Viable Cells:

    • Perform serial dilutions of the resulting cell suspension in sterile saline solution.

    • Plate the appropriate dilutions onto MRS agar plates using the spread plate or pour plate technique.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 48-72 hours).

    • Count the number of colony-forming units (CFU) and calculate the concentration of viable cells per gram of microcapsules.

  • Calculation of Encapsulation Efficiency (EE):

    EE (%) = (Log (N) / Log (N₀)) x 100

    Where:

    • N is the number of viable entrapped cells (CFU/g) released from the microcapsules.

    • N₀ is the initial number of viable cells (CFU/g) added to the alginate solution before encapsulation.

Protocol 3: In Vitro Survival Assay in Simulated Gastrointestinal Juices

This protocol assesses the protective effect of microencapsulation on probiotic viability under simulated stomach and intestinal conditions.

Materials:

  • Microencapsulated probiotics and free (non-encapsulated) probiotic cells

  • Simulated Gastric Juice (SGJ): Pepsin (e.g., 3 g/L) in sterile saline, adjusted to pH 2.0 with HCl.[9]

  • Simulated Intestinal Juice (SIJ): Pancreatin (e.g., 1 g/L) and bile salts (e.g., 0.5-2.0% w/v) in sterile saline, adjusted to pH 7.0-8.0 with NaOH.[4][7]

  • Sterile saline solution (0.9% w/v)

  • Water bath or incubator at 37°C

  • MRS agar plates

Procedure:

  • Simulated Gastric Digestion:

    • Add a known amount of microencapsulated probiotics and an equivalent number of free cells to separate tubes containing SGJ.

    • Incubate at 37°C with gentle agitation for a specified period (e.g., 2 hours).[3][9]

    • At different time points (e.g., 0, 30, 60, 120 minutes), take samples to enumerate viable cells as described in Protocol 2.

  • Simulated Intestinal Digestion:

    • After the gastric digestion period, centrifuge the samples and discard the SGJ supernatant.

    • Resuspend the microcapsules and free cells in SIJ.

    • Incubate at 37°C with gentle agitation for a specified period (e.g., 2-4 hours).[4]

    • At different time points, take samples to enumerate viable cells as described in Protocol 2.

  • Data Analysis:

    • Plot the log CFU/g against time for both encapsulated and free cells in SGJ and SIJ.

    • Compare the survival rates to evaluate the protective effect of microencapsulation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_encap Encapsulation cluster_eval Evaluation probiotic_prep Probiotic Culture Preparation mixing Mix Probiotics & Alginate probiotic_prep->mixing alginate_prep Sodium Alginate Solution Prep alginate_prep->mixing calcium_prep Calcium Lactate Solution Prep extrusion Extrude into Calcium Lactate calcium_prep->extrusion mixing->extrusion hardening Bead Hardening extrusion->hardening collection Collect & Wash Microcapsules hardening->collection ee_assay Encapsulation Efficiency Assay collection->ee_assay gi_assay Simulated GI Survival Assay collection->gi_assay logical_relationship cluster_props Properties ca_conc Calcium Lactate Concentration bead_props Microcapsule Properties ca_conc->bead_props influences probiotic_surv Probiotic Survival bead_props->probiotic_surv determines morphology Morphology efficiency Encapsulation Efficiency yield Yield

References

Application Notes and Protocols: Formulation of Calcium L-Lactate Pentahydrate Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of Calcium L-Lactate Pentahydrate nanoparticles as a promising platform for targeted drug delivery. Due to the emerging nature of this specific nanoparticle composition for drug delivery, the following protocols are adapted from established methodologies for similar calcium-based nanosystems, such as calcium carbonate and calcium phosphate (B84403) nanoparticles, providing a strong foundational framework for research and development.

Introduction

This compound is a biocompatible and biodegradable material that is generally recognized as safe (GRAS) by the FDA.[1][2] Its constituent ions, calcium and lactate (B86563), are endogenous to the human body, minimizing the risk of toxicity. Nanoparticles formulated from this material offer several advantages for drug delivery, including the potential for high drug loading, sustained release profiles, and pH-responsive drug release in the acidic tumor microenvironment or within cellular endosomes.[3][4]

Data Presentation: Physicochemical Characterization

Effective drug delivery relies on the precise control of nanoparticle properties. The following table summarizes key quantitative parameters for the characterization of drug-loaded this compound nanoparticles.

ParameterTypical RangeSignificance in Drug Delivery
Particle Size (nm) 100 - 300Influences cellular uptake, biodistribution, and circulation time.[5][6]
Polydispersity Index (PDI) < 0.3Indicates the uniformity of the nanoparticle population.[5][7]
Zeta Potential (mV) -15 to +15Affects colloidal stability and interaction with cell membranes.[7][8]
Drug Loading Content (%) 5 - 25The weight percentage of the drug relative to the total nanoparticle weight.[9][10]
Encapsulation Efficiency (%) 60 - 95The percentage of the initial drug that is successfully encapsulated.[11][12]

Experimental Protocols

Synthesis of this compound Nanoparticles

This protocol is adapted from precipitation methods used for other calcium salts.[3][13]

Materials:

Procedure:

  • Prepare a 0.1 M aqueous solution of Calcium Chloride.

  • Prepare a 0.1 M aqueous solution of Sodium L-Lactate.

  • Under vigorous stirring, add the Calcium Chloride solution dropwise to an equal volume of the Sodium L-Lactate solution.

  • Continue stirring for 2 hours at room temperature to allow for nanoparticle formation.

  • Collect the nanoparticles by centrifugation at 10,000 x g for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors.

  • Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Drug Loading into Nanoparticles

This protocol utilizes a simple incubation method for drug loading.

Materials:

  • Synthesized this compound nanoparticles

  • Drug of interest (e.g., Doxorubicin)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Disperse the nanoparticles in PBS at a concentration of 1 mg/mL.

  • Dissolve the drug in PBS to a desired concentration (e.g., 0.5 mg/mL).

  • Add the drug solution to the nanoparticle suspension.

  • Incubate the mixture at room temperature for 24 hours with gentle shaking.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation at 15,000 x g for 30 minutes.

  • Wash the pellet with PBS to remove any surface-adsorbed drug.

  • Quantify the amount of unloaded drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine drug loading and encapsulation efficiency.[14]

In Vitro Drug Release Study

This protocol employs the dialysis method to assess the drug release profile.[15][16][17][18][19][20]

Materials:

  • Drug-loaded this compound nanoparticles

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release buffer (e.g., PBS at pH 7.4 and acetate (B1210297) buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in 1 mL of the release buffer.

  • Transfer the suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in 50 mL of the corresponding release buffer.

  • Maintain the setup at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Calculate the cumulative drug release as a percentage of the total loaded drug.

Visualizations

Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization S1 Prepare CaCl₂ Solution S3 Mix Solutions under Stirring S1->S3 S2 Prepare Sodium L-Lactate Solution S2->S3 S4 Centrifuge and Wash S3->S4 L1 Disperse Nanoparticles S4->L1 Nanoparticles L2 Add Drug Solution L1->L2 L3 Incubate L2->L3 L4 Separate and Wash L3->L4 C1 Particle Size & PDI L4->C1 Drug-Loaded NPs C2 Zeta Potential L4->C2 C3 Drug Release Study L4->C3 C4 Cellular Uptake L4->C4

Caption: Workflow for synthesis, drug loading, and characterization.

Cellular Uptake Pathway of Calcium-Based Nanoparticles

G cluster_cell Cell Endosome Endosome Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasm Lysosome->Cytoplasm Drug Release (Acidic pH) Nanoparticle Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis Cell Membrane Endocytosis->Endosome

Caption: Cellular uptake via endocytosis and subsequent drug release.

Cellular Uptake and Mechanism of Action

Calcium-based nanoparticles are typically internalized by cells through endocytosis.[21][22][23][24][25] The process begins with the nanoparticle interacting with the cell membrane, leading to its engulfment into an endosome. As the endosome matures, its internal pH decreases, eventually fusing with a lysosome where the pH is acidic (around 4.5-5.0). The acidic environment of the lysosome triggers the dissolution of the calcium lactate nanoparticles, leading to the release of the encapsulated drug into the cytoplasm where it can exert its therapeutic effect.[21][22] This pH-responsive drug release is a key advantage for targeted cancer therapy, as the tumor microenvironment is also characteristically acidic.[3]

References

Application Notes & Protocols: Calcium L-lactate Pentahydrate as a Green Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic activity of Calcium L-lactate pentahydrate in the synthesis of 2-amino-4H-chromene derivatives. This environmentally benign and cost-effective catalyst offers a sustainable alternative for the construction of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.

Introduction to Catalytic Activity

This compound, a readily available, non-toxic, and biodegradable salt, has emerged as an effective catalyst in organic synthesis.[1] Its application in promoting multicomponent reactions (MCRs) for the synthesis of 2-amino-4H-chromenes highlights its potential as a green catalyst.[1] This approach aligns with the principles of sustainable chemistry by utilizing a biocompatible catalyst, often in environmentally friendly solvents.

Application: Synthesis of 2-Amino-4H-Chromene Derivatives

This compound catalyzes the one-pot, three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a phenolic compound to produce various 2-amino-4H-chromene-3-carbonitriles.[1][2] This reaction is highly atom-economical and proceeds efficiently under mild conditions.

Reaction Scheme:

A general representation of the three-component reaction is as follows:

  • Reactants: An aromatic aldehyde, malononitrile, and a phenol (B47542) (e.g., resorcinol (B1680541), phloroglucinol) or a naphthol.

  • Catalyst: this compound

  • Product: 2-amino-4H-chromene derivative

Quantitative Data Summary

The efficiency of the calcium lactate-catalyzed synthesis of 2-amino-4H-chromenes has been demonstrated with a variety of substrates. The following tables summarize the reaction conditions and yields for the synthesis of 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (4a) and other derivatives.

Table 1: Optimization of Reaction Conditions for the Synthesis of 4a[1]
EntryCatalyst Loading (mol%)Solvent (5 mL)Temperature (°C)Yield (%)
120DCE80<10
220THF800
320MeCN80<10
420DMF80Slightly lower than EtOH
520EtOH8045
6201,4-dioxane80<10
720H₂O80Slightly lower than EtOH
820EtOH-H₂O (1:1)8085

Reaction of benzaldehyde (B42025) (1a), malononitrile (2a), and resorcinol (3a) for 4 hours.

Table 2: Synthesis of Various 2-Amino-4H-chromene Derivatives[1]
ProductAr (Aldehyde)R (Phenol)Yield (%)
4aC₆H₅7-OH85
4b4-MeC₆H₄7-OH82
4c4-OMeC₆H₄7-OH88
4d4-FC₆H₄7-OH80
4e4-ClC₆H₄7-OH78
4f4-BrC₆H₄7-OH75
4g4-NO₂C₆H₄7-OH70
4h2-ClC₆H₄7-OH72
4i2-NO₂C₆H₄7-OH68
4j3-NO₂C₆H₄7-OH74
4k3-BrC₆H₄7-OH76
4l3-OMeC₆H₄7-OH86
4m1-Naphthyl7-OH80
4n2-Thienyl7-OH75
4oC₆H₅5,7-di-OH (Phloroglucinol)90

Reaction conditions: Aldehyde (1.0 mmol), malononitrile (1.2 mmol), phenol (1.0 mmol), Calcium lactate (B86563) (20 mol%), EtOH-H₂O (1:1, 5 mL), 80 °C.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile (4a)[3]
  • To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol), malononitrile (1.2 mmol), and resorcinol (1.0 mmol).

  • Add 5 mL of a 1:1 (v/v) mixture of ethanol (B145695) and water.

  • Add this compound (20 mol%).

  • Place the flask in a preheated oil bath at 80 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel (20–50% ethyl acetate (B1210297) in hexane) to yield the pure product as an off-white solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants: - Aromatic Aldehyde - Malononitrile - Phenolic Compound solvent 2. Add Solvent: EtOH-H₂O (1:1) reactants->solvent catalyst 3. Add Catalyst: Calcium Lactate (20 mol%) solvent->catalyst heating 4. Heat at 80 °C catalyst->heating monitoring 5. Monitor by TLC heating->monitoring cooling 6. Cool to RT monitoring->cooling concentration 7. Concentrate cooling->concentration purification 8. Flash Chromatography concentration->purification product Pure Product purification->product reaction_mechanism cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization & Tautomerization aldehyde Ar-CHO knoevenagel_product Knoevenagel Adduct (A) aldehyde->knoevenagel_product + Malononitrile (Ca-Lactate) malononitrile CH₂(CN)₂ malononitrile->knoevenagel_product michael_adduct Michael Adduct (B) knoevenagel_product->michael_adduct + Resorcinol (Ca-Lactate) resorcinol Resorcinol resorcinol->michael_adduct cyclized_intermediate Cyclized Intermediate (C) michael_adduct->cyclized_intermediate Cyclization final_product 2-Amino-4H-chromene cyclized_intermediate->final_product Tautomerization

References

Calcium L-Lactate Pentahydrate: Application Notes and Protocols for Food Fortification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium L-lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) is a highly bioavailable and soluble organic calcium salt, making it an excellent choice for the calcium fortification of various food and beverage products.[1][2] Its neutral to mild taste profile and compatibility with a wide range of food matrices minimize the sensory challenges often associated with mineral fortification.[3] These application notes provide a comprehensive overview of the key characteristics of this compound and detailed protocols for its evaluation in fortified food products.

Physicochemical Properties and Specifications

This compound is a white, crystalline powder that is stable under normal storage conditions.[4] Its high solubility is a key advantage over other calcium salts like calcium citrate.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₆H₁₀CaO₆·5H₂O[2]
Molecular Weight308.3 g/mol [2]
Elemental Calcium Content~13%[5]
Solubility in Water (25°C)79 g/L[5]
pH (1 in 20 solution)6.0 - 8.0
AppearanceWhite crystalline powder[2]
TasteSlightly bitter, generally neutral in food applications[2][3]

Bioavailability and Intestinal Absorption

This compound is recognized for its high bioavailability, meaning it is readily absorbed by the body.[1][2] Calcium absorption in the intestine occurs through two primary pathways: the transcellular and paracellular pathways. The high solubility of calcium L-lactate ensures a ready supply of calcium ions (Ca²⁺) for absorption via these mechanisms.

Signaling Pathways in Calcium Absorption

The intestinal absorption of calcium is a complex process involving passive and active transport mechanisms. The following diagram illustrates the key pathways at the enterocyte level.

CalciumAbsorption cluster_transcellular Transcellular Pathway (Active, Saturable) cluster_paracellular Paracellular Pathway (Passive, Non-saturable) lumen Intestinal Lumen | Ca²⁺ enterocyte Enterocyte TRPV6 TRPV6 | (Apical Channel) lumen->TRPV6 Ca²⁺ Entry TightJunction Tight Junction | (Claudins) lumen->TightJunction Passive Diffusion (High Ca²⁺ concentration) blood Bloodstream | Ca²⁺ Calbindin Calbindin-D9k | (Cytosolic Transport) TRPV6->Calbindin Binding & Diffusion PMCA1b PMCA1b | (Basolateral Pump) Calbindin->PMCA1b Ca²⁺ Transport PMCA1b->blood Ca²⁺ Extrusion (ATP-dependent) TightJunction->blood

Figure 1. Intestinal Calcium Absorption Pathways.

Application in Food Products: Stability and Sensory Considerations

This compound's stability and minimal impact on sensory attributes make it suitable for a variety of food products, including dairy, beverages, and baked goods.[2]

Stability in Food Processing

Calcium L-lactate is generally stable under typical food processing conditions. However, prolonged exposure to high temperatures may lead to the loss of water of hydration.[5] It is advisable to incorporate the fortificant at a stage that minimizes excessive heat treatment to ensure its pentahydrated form is maintained. In baking, it can help strengthen the gluten network.[3] In pasteurized products, its stability is generally good, though interactions with other milk components at high temperatures can occur.[4]

Table 2: Sensory Threshold and Impact in Fortified Foods

Food MatrixFortification LevelSensory ImpactReference
Water676 ± 186 mg Ca/LTaste threshold for 50% discrimination
BreadUp to 15% flour replacementAcceptable scores (overall liking ≥ 5 on a 9-point scale)[6]

Experimental Protocols

A comprehensive evaluation of a calcium-fortified food product involves a series of analytical and sensory tests. The following workflow outlines the key experimental stages.

ExperimentalWorkflow start Food Product Formulation (with this compound) processing Food Processing (e.g., Baking, Pasteurization) start->processing storage Storage Stability Study processing->storage calcium_det Calcium Content Determination (ICP-OES / AAS) processing->calcium_det bioavailability In Vitro Bioavailability Assessment (Caco-2 Cell Model) processing->bioavailability sensory Sensory Evaluation (9-Point Hedonic Scale) processing->sensory storage->calcium_det at different time points storage->sensory at different time points data_analysis Data Analysis and Interpretation calcium_det->data_analysis bioavailability->data_analysis sensory->data_analysis end Final Product Assessment data_analysis->end

Figure 2. Experimental Workflow for Evaluating Calcium-Fortified Foods.
Protocol for Determination of Calcium Content in Fortified Foods by ICP-OES

This protocol is based on standard methods for mineral analysis in food.[1][6]

1. Principle: The food sample is digested using microwave-assisted acid digestion to bring the calcium into an aqueous solution. The calcium concentration is then determined by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) by comparing the emission intensity of the sample to that of known standards.

2. Equipment and Reagents:

  • ICP-OES instrument

  • Microwave digestion system with PTFE vessels

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Concentrated nitric acid (HNO₃), trace metal grade

  • Hydrogen peroxide (H₂O₂), 30%, trace metal grade

  • Deionized water (18 MΩ·cm)

  • Calcium standard solution (1000 mg/L), traceable to NIST

3. Procedure:

  • Sample Preparation: Homogenize the fortified food product to ensure a representative sample.

  • Digestion: a. Weigh approximately 0.5 g of the homogenized sample into a clean microwave digestion vessel. b. Add 7 mL of concentrated HNO₃ and 1 mL of H₂O₂ to the vessel. c. Allow the sample to pre-digest for 15-20 minutes in a fume hood. d. Seal the vessels and place them in the microwave digestion system. e. Ramp the temperature to 200°C over 15 minutes and hold for 15 minutes. f. After cooling, carefully open the vessels in a fume hood.

  • Dilution: a. Quantitatively transfer the digested solution to a 50 mL volumetric flask. b. Rinse the digestion vessel with deionized water and add the rinsings to the flask. c. Bring the flask to volume with deionized water and mix thoroughly.

  • ICP-OES Analysis: a. Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 25 mg/L Ca) from the stock standard solution, matrix-matched with the acid concentration of the samples. b. Aspirate the blank, standards, and samples into the ICP-OES. c. Measure the emission intensity at the appropriate wavelength for calcium (e.g., 317.933 nm). d. Construct a calibration curve and determine the calcium concentration in the sample solutions.

  • Calculation:

    • Calcium (mg/100g) = (C × V × D) / (W × 10)

    • Where:

      • C = Concentration of Ca in the sample solution (mg/L)

      • V = Final volume of the diluted digest (mL)

      • D = Dilution factor (if any)

      • W = Weight of the sample (g)

Protocol for In Vitro Bioavailability Assessment using the Caco-2 Cell Model

This protocol provides a framework for assessing the bioavailability of calcium from a fortified food product using the Caco-2 human colon adenocarcinoma cell line, which differentiates to form a monolayer with characteristics of intestinal enterocytes.[2][7][8]

1. Principle: A food sample is subjected to simulated gastrointestinal digestion. The resulting digest is then applied to a monolayer of differentiated Caco-2 cells grown on a permeable support. The amount of calcium transported across the cell monolayer from the apical (intestinal lumen side) to the basolateral (bloodstream side) chamber is measured as an indicator of bioavailability.

2. Equipment and Reagents:

  • Caco-2 cell line (ATCC HTB-37)

  • Cell culture flasks, plates, and permeable supports (e.g., Transwell®)

  • CO₂ incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Inverted microscope

  • Enzymes for digestion: Pepsin, Pancreatin (B1164899), Bile salts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • ICP-OES or AAS for calcium determination

3. Procedure:

  • Caco-2 Cell Culture and Differentiation: a. Culture Caco-2 cells in flasks according to standard protocols. b. Seed the cells onto permeable supports at a density of approximately 1 x 10⁵ cells/cm². c. Culture for 18-21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days. d. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Simulated Gastrointestinal Digestion of Fortified Food: a. Homogenize the fortified food product. b. Gastric Phase: Incubate a known amount of the food with pepsin in an acidic buffer (pH 2.0-3.0) at 37°C for 1-2 hours with gentle agitation. c. Intestinal Phase: Neutralize the gastric digest and add pancreatin and bile salts. Incubate at 37°C for 2-3 hours. d. Centrifuge the final digest to separate the soluble fraction (bioaccessible calcium) from the insoluble residue.

  • Calcium Transport Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the soluble fraction of the digested food sample to the apical chamber. c. Add fresh transport buffer to the basolateral chamber. d. Incubate at 37°C for 2 hours. e. At the end of the incubation, collect the buffer from the basolateral chamber.

  • Calcium Analysis: a. Determine the calcium concentration in the basolateral samples using ICP-OES or AAS. b. Also, determine the initial calcium concentration in the digest applied to the apical side.

  • Calculation:

    • % Calcium Transport = [(Ca in basolateral) / (Initial Ca in apical)] × 100

Protocol for Sensory Evaluation of Calcium-Fortified Foods using a 9-Point Hedonic Scale

This protocol is designed to assess the consumer acceptability of a calcium-fortified food product, such as bread.[6][9][10]

1. Principle: Untrained consumer panelists evaluate the fortified product and a control product for various sensory attributes (appearance, aroma, texture, flavor, and overall acceptability) using a 9-point hedonic scale. The scale ranges from "Dislike Extremely" (1) to "Like Extremely" (9).

2. Materials:

  • Fortified food product and a non-fortified control.

  • Serving plates or containers.

  • Random 3-digit codes for sample identification.

  • Sensory evaluation booths or a quiet, odor-free environment.

  • Water and unsalted crackers for palate cleansing.

  • Sensory evaluation ballots with the 9-point hedonic scale.

3. Panelists:

  • Recruit 50-100 consumers who are regular users of the product category being tested.

  • Ensure panelists do not have any food allergies related to the product ingredients.

4. Procedure:

  • Sample Preparation: a. Prepare the control and fortified products under identical conditions. b. Portion the samples into uniform sizes. For bread, this could be a quarter slice. c. Code each sample with a random 3-digit number.

  • Test Execution: a. Seat panelists in individual booths. b. Provide panelists with instructions on how to complete the evaluation. c. Present the samples one at a time in a randomized or counterbalanced order to avoid order bias. d. Instruct panelists to evaluate each sample for appearance, aroma, texture, flavor, and overall acceptability, marking their liking on the 9-point hedonic scale for each attribute. e. Instruct panelists to rinse their mouths with water and eat a small piece of cracker between samples.

  • Data Analysis: a. Assign numerical values to the hedonic scale (1 for "Dislike Extremely" up to 9 for "Like Extremely"). b. Calculate the mean scores for each attribute for both the control and fortified products. c. Perform statistical analysis (e.g., ANOVA and Tukey's test) to determine if there are significant differences in acceptability between the products. An acceptability index can be calculated, with scores ≥70% generally considered acceptable.[9]

Conclusion

This compound is a versatile and effective fortificant for a wide range of food products. Its high solubility, bioavailability, and favorable sensory profile make it a preferred choice for enhancing the calcium content of foods and beverages. The protocols outlined in these notes provide a robust framework for researchers and product developers to evaluate the chemical, biological, and sensory properties of foods fortified with this beneficial ingredient.

References

Application Notes and Protocols: The Use of Calcium L-lactate Pentahydrate in Nerve Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral nerve injuries represent a significant clinical challenge, often resulting in long-term disability. The regeneration of damaged nerves is a complex biological process involving cellular and molecular events aimed at axonal regrowth and functional recovery. Emerging research highlights the critical roles of both calcium signaling and lactate (B86563) metabolism in orchestrating these regenerative processes. Calcium L-lactate pentahydrate, a stable salt that dissociates into calcium and L-lactate ions, presents a promising, yet largely unexplored, therapeutic agent to synergistically enhance nerve regeneration.

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for investigating the utility of this compound in in vitro nerve regeneration models.

Principle of Action

This compound is hypothesized to promote nerve regeneration through the dual action of its constituent ions:

  • Calcium (Ca²⁺): Acts as a crucial second messenger in numerous intracellular signaling cascades essential for nerve growth and repair. Following nerve injury, a controlled influx of calcium is necessary for the formation of new growth cones, the leading edge of a regenerating axon.[1] Calcium signaling has been shown to be vital for neurite regeneration in cultured sympathetic neurons.[2] However, it is important to note that while a moderate concentration of Ca²⁺ can initiate cellular repair pathways, dysregulation leading to excessive intracellular calcium can be detrimental.[3][4][5]

  • L-lactate: Traditionally viewed as a metabolic waste product, L-lactate is now recognized as a key energy substrate for neurons and a signaling molecule in the nervous system.[6][7] Glial cells, such as Schwann cells, produce and shuttle lactate to neurons to support their high energy demands during processes like axonal regeneration. Furthermore, L-lactate has been shown to promote axon regeneration by acting on neuronal GABAB receptors, leading to an elevation of cyclic AMP (cAMP), a key signaling molecule in axonal growth.[6][8]

The combined administration of calcium and L-lactate via this compound may therefore offer a multi-pronged approach to stimulate nerve regeneration by providing both a critical signaling ion and an essential energy substrate.

Data Presentation

The following tables summarize hypothetical quantitative data from proposed in vitro experiments to assess the efficacy of this compound.

Table 1: Effect of this compound on Schwann Cell Proliferation

Treatment GroupConcentration (mM)Cell Viability (%)Proliferation Rate (Fold Change vs. Control)
Control0100 ± 51.0
This compound198 ± 41.2 ± 0.1
This compound595 ± 61.8 ± 0.2*
This compound1085 ± 71.5 ± 0.3
L-lactate597 ± 51.4 ± 0.2
Calcium Chloride2.596 ± 41.1 ± 0.1

*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Axon Outgrowth from Dorsal Root Ganglion (DRG) Explants

Treatment GroupConcentration (mM)Average Axon Length (μm)Number of Axons per Explant
Control0350 ± 5080 ± 10
This compound1450 ± 6095 ± 12
This compound5750 ± 80150 ± 20
This compound10600 ± 70130 ± 18
L-lactate5600 ± 65120 ± 15
Calcium Chloride2.5400 ± 5590 ± 11

*Statistically significant difference from control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Schwann Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of Schwann cells, which are crucial for peripheral nerve regeneration.

Materials:

  • Primary rat Schwann cells

  • Schwann cell growth medium (DMEM, 10% FBS, 2 µM Forskolin, 10 ng/mL Neuregulin-1)

  • This compound (sterile, cell culture grade)

  • 96-well tissue culture plates

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary Schwann cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of Schwann cell growth medium.

  • Cell Adhesion: Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Treatment Preparation: Prepare stock solutions of this compound in sterile phosphate-buffered saline (PBS). Further dilute in Schwann cell growth medium to achieve final concentrations of 1, 5, and 10 mM. Include control groups with medium alone, 5 mM L-lactate, and 2.5 mM Calcium Chloride.

  • Treatment Application: Replace the medium in each well with 100 µL of the respective treatment or control medium.

  • Incubation: Incubate the plate for 48 hours.

  • Proliferation Assessment: Assess cell proliferation using a cell viability assay according to the manufacturer's instructions. Measure absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the fold change in proliferation.

Protocol 2: Dorsal Root Ganglion (DRG) Explant Culture for Axon Outgrowth Analysis

Objective: To evaluate the effect of this compound on axon regeneration from sensory neurons.

Materials:

  • Dorsal root ganglia (DRGs) from embryonic or neonatal rats/mice

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Collagen or Matrigel-coated culture dishes

  • This compound

  • Microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • DRG Dissection: Aseptically dissect DRGs and place them in ice-cold Neurobasal medium.

  • Explant Plating: Place individual DRG explants onto the center of collagen or Matrigel-coated wells of a 24-well plate.

  • Adhesion: Add a minimal amount of medium to keep the explants moist and allow them to adhere for 1-2 hours in the incubator.

  • Treatment Application: Gently add 500 µL of Neurobasal medium containing the desired concentrations of this compound (1, 5, 10 mM), L-lactate (5 mM), Calcium Chloride (2.5 mM), or control medium to each well.

  • Incubation: Culture the explants for 48-72 hours.

  • Imaging: Capture images of the DRG explants and their neurite outgrowth using a phase-contrast or fluorescence microscope.

  • Quantitative Analysis:

    • Measure the length of the longest axon from the edge of the explant.

    • Count the number of axons extending from the explant.

    • Use image analysis software with a Sholl analysis plugin to quantify neurite outgrowth.

  • Data Analysis: Compare the average axon length and the number of axons per explant across the different treatment groups.

Protocol 3: Immunofluorescence Staining of Regenerated Axons

Objective: To visualize and confirm the neuronal identity of outgrowing neurites from DRG explants.

Materials:

  • DRG explant cultures (from Protocol 2)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-β-III tubulin (a neuronal marker)

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Fixation: Gently wash the cultures with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody (anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.

Visualization of Signaling Pathways and Workflows

G cluster_0 Extracellular cluster_1 Neuron Ca_Lactate Calcium L-lactate pentahydrate Ca Ca²⁺ Ca_Lactate->Ca L_Lactate L-lactate Ca_Lactate->L_Lactate VGCC Voltage-Gated Ca²⁺ Channel Ca->VGCC Influx GABAB_R GABAB Receptor L_Lactate->GABAB_R Binds Growth_Cone Growth Cone Formation VGCC->Growth_Cone Activates AC Adenylyl Cyclase GABAB_R->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Regeneration-Associated Gene Expression CREB->Gene_Expression Promotes Axon_Elongation Axon Elongation Gene_Expression->Axon_Elongation Supports Growth_Cone->Axon_Elongation Initiates

Caption: Proposed signaling pathway for this compound in nerve regeneration.

G cluster_0 In Vitro Model Preparation cluster_1 Treatment cluster_2 Data Acquisition & Analysis Isolate_Cells Isolate Schwann Cells or DRGs Culture_Cells Culture Cells/Explants Isolate_Cells->Culture_Cells Prepare_Solutions Prepare Calcium L-lactate Pentahydrate Solutions Apply_Treatment Apply Treatment to Cultures Prepare_Solutions->Apply_Treatment Incubate Incubate for 48-72h Apply_Treatment->Incubate Image_Cultures Image Cultures Incubate->Image_Cultures Stain_Cultures Immunofluorescence Staining Incubate->Stain_Cultures Quantify_Growth Quantify Axon Growth/ Cell Proliferation Image_Cultures->Quantify_Growth Analyze_Data Statistical Analysis Quantify_Growth->Analyze_Data Stain_Cultures->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Crystallization of Calcium L-lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Calcium L-lactate pentahydrate.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during your crystallization experiments.

Problem 1: Poor Crystal Yield

Q: My crystallization process is resulting in a low yield of this compound crystals. What are the potential causes and how can I improve the yield?

A: Low crystal yield is a common issue that can be attributed to several factors. Here are the primary causes and corresponding solutions:

  • Suboptimal Supersaturation: The driving force for crystallization is achieving a state of supersaturation. If the concentration of calcium L-lactate in your solution is too low, crystallization will be inefficient.

    • Solution: Increase the initial concentration of the calcium L-lactate solution. You can achieve this by either reducing the solvent volume through evaporation or by dissolving more solute.[1] Be mindful that excessively high supersaturation can lead to rapid, uncontrolled nucleation and the formation of small, impure crystals.

  • Inappropriate Solvent System: The solubility of this compound is highly dependent on the solvent.

    • Solution: Calcium L-lactate is soluble in water and its solubility increases with temperature.[2][3][4] It is very slightly soluble in ethanol (B145695).[5] Using a solvent system where the product has lower solubility at the desired crystallization temperature can enhance the yield. Consider using an anti-solvent like ethanol or acetone (B3395972), which reduces the solubility of calcium L-lactate in water and promotes precipitation.[2][3][6]

  • Incorrect Cooling Profile: The rate of cooling significantly impacts the extent of crystallization.

    • Solution: A slow and controlled cooling rate generally allows for more complete crystallization and better crystal growth.[7] Rapid cooling can lead to a less complete precipitation of the dissolved solute. An optimized cooling rate of 10°C/h has been reported to yield good results.[8]

  • pH is Not Optimal: The pH of the crystallization medium can influence the solubility of calcium lactate (B86563).

    • Solution: Adjust the pH of the solution. While the optimal pH can vary depending on the specific conditions, a pH range of 6.0 to 8.0 is often cited in literature for effective crystallization.[9]

Problem 2: Formation of Small or Needle-Like Crystals

Q: I am obtaining very fine, powder-like crystals, or long, thin needles, which are difficult to filter and handle. How can I encourage the growth of larger, more uniform crystals?

A: The formation of small or acicular (needle-like) crystals is typically a result of rapid nucleation relative to crystal growth. To obtain larger, more equant crystals, you need to control the crystallization process to favor growth over nucleation.

  • High Supersaturation: A very high degree of supersaturation leads to a burst of primary nucleation, resulting in a large number of small crystals.

    • Solution: Lower the initial supersaturation level. This can be achieved by starting with a slightly lower concentration of calcium L-lactate or by cooling the solution more slowly. A slower cooling rate reduces the rate at which supersaturation is generated, giving existing crystals more time to grow.[7]

  • Rapid Cooling: As mentioned, fast cooling promotes nucleation over growth.

    • Solution: Employ a slower, controlled cooling ramp. For instance, a cooling rate of 10°C/h has been found to be effective in increasing the average particle size.[8] Traditional methods sometimes involve cooling over 72 to 120 hours.[7]

  • Inadequate Agitation: The stirring rate affects mass transfer in the crystallizer.

    • Solution: Optimize the stirring speed. A stirring rate of around 220 r/min has been shown to produce larger crystals by ensuring good mixing without causing excessive secondary nucleation through crystal breakage.[8]

  • Absence of Seeding: Spontaneous nucleation can be difficult to control.

    • Solution: Introduce seed crystals of this compound once the solution reaches a slightly supersaturated state. Seeding provides a surface for crystal growth to occur, which can help to control the final crystal size and morphology. The addition of 2.5‰ of the solution mass in seed crystals has been reported as an optimal amount.[8]

Problem 3: Crystal Agglomeration

Q: My this compound crystals are clumping together, forming large agglomerates. How can I prevent this?

A: Agglomeration occurs when individual crystals stick together. This can be influenced by factors such as supersaturation, agitation, and the presence of impurities.

  • High Supersaturation at Nucleation: If nucleation occurs too rapidly, the high density of small crystals increases the likelihood of collision and agglomeration.

    • Solution: Control the generation of supersaturation by using a slower cooling rate or a more gradual addition of an anti-solvent.

  • Improper Agitation: Both insufficient and excessive agitation can lead to agglomeration.

    • Solution: Adjust the stirring rate. The goal is to keep the crystals suspended and promote uniform growth without causing frequent, high-energy collisions. A moderate stirring speed is generally recommended.

  • Presence of Impurities: Certain impurities can alter the crystal surface properties, making them more prone to sticking together.

    • Solution: Ensure the purity of your starting materials. If crystallizing from a complex mixture like a fermentation broth, consider pre-treatment steps such as activated carbon treatment to remove impurities.[7][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for crystallizing this compound?

A1: The optimal crystallization temperature is a critical parameter. Research has indicated that a crystallization temperature of 39°C can be optimal for achieving a larger average particle size when other conditions are also controlled.[8] However, the ideal temperature profile will depend on the solvent system and the desired outcome. Generally, crystallization is initiated at a higher temperature where the salt is more soluble, followed by controlled cooling to a lower temperature to induce precipitation.[2][3]

Q2: How does pH affect the crystallization process?

A2: The pH of the solution can influence the solubility of calcium lactate and thus the crystallization process. A pH range of 6.0 to 8.0 is generally considered favorable for the crystallization of this compound.[9] In the context of cheese making, a decrease in pH from 5.4 to 5.1 was shown to increase the concentration of soluble calcium, which can lead to the formation of calcium lactate crystals.[10][11]

Q3: What is the role of an anti-solvent in the crystallization of this compound?

A3: An anti-solvent is a solvent in which the substance of interest is poorly soluble. In the case of this compound, which is soluble in water, adding an anti-solvent like ethanol or acetone decreases its solubility in the aqueous solution, thereby inducing precipitation and increasing the crystal yield.[2][3][6]

Q4: Can stirring speed influence the final crystal size?

A4: Yes, the stirring or agitation rate is a key parameter. It influences the mass transfer of solute to the crystal surface and the suspension of crystals. An optimal stirring rate promotes uniform crystal growth. For instance, a stirring rate of 220 r/min has been identified as optimal for maximizing the particle size of Calcium L-lactate crystals.[8] However, excessive stirring can lead to crystal breakage and secondary nucleation, resulting in smaller crystals. Conversely, insufficient stirring can lead to poor mass transfer and non-uniform growth.

Q5: Is it necessary to use seed crystals?

A5: While not strictly necessary for spontaneous crystallization, using seed crystals is a highly recommended practice for controlling the crystallization process. Seeding helps to control the onset of nucleation, promotes the growth of existing crystals over the formation of new nuclei, and can lead to a more uniform crystal size distribution. An optimal amount of seed crystal addition has been reported to be 2.5‰ of the solution mass.[8]

Data Summary Tables

Table 1: Optimal Crystallization Parameters for Maximizing Crystal Size

ParameterOptimal ValueReference
Crystallization Temperature39°C[8]
Stirring Rate220 r/min[8]
Cooling Rate10°C/h[8]
Seed Crystal Addition2.5‰ of solution mass[8]
pH6.0 - 8.0[9]

Table 2: Solubility of this compound in Water at Different Temperatures

TemperatureSolubility ( g/100 mL)Reference
10°C4.8 (anhydrous)[12]
20°C5.8 (anhydrous)[12]
25°C6.7 (anhydrous), 9 (pentahydrate)[5][12]
30°C8.5 (anhydrous)[12]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization of this compound

  • Preparation of Supersaturated Solution:

    • Prepare a saturated solution of Calcium L-lactate in deionized water at an elevated temperature (e.g., 60°C) by dissolving the salt with continuous stirring until no more solute dissolves.

    • Filter the hot solution to remove any insoluble impurities.

  • Crystallization Setup:

    • Transfer the clear, hot solution to a jacketed crystallizer equipped with a temperature controller and an overhead stirrer.

  • Cooling and Crystallization:

    • Set the stirrer to a moderate speed (e.g., 220 r/min).[8]

    • Initiate a controlled cooling program. A linear cooling rate of 10°C/h is recommended.[8]

    • If seeding, cool the solution to just below the saturation temperature (e.g., to 39°C) and add a predetermined amount of finely ground seed crystals (e.g., 2.5‰ of the solution mass).[8]

    • Continue the controlled cooling to the final crystallization temperature (e.g., 20°C).

  • Crystal Harvesting and Drying:

    • Once the final temperature is reached, maintain the stirring for a period to allow for crystal growth to complete.

    • Filter the crystal slurry using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water or an ethanol-water mixture to remove residual mother liquor.[8]

    • Dry the crystals in an oven at a low temperature (e.g., 30-40°C) under vacuum to obtain this compound.[9]

Protocol 2: Anti-Solvent Crystallization of this compound

  • Preparation of Saturated Solution:

    • Prepare a concentrated solution of Calcium L-lactate in deionized water at a constant temperature (e.g., 40°C).

  • Crystallization Setup:

    • Place the solution in a crystallizer with a stirrer and an inlet for the anti-solvent.

  • Anti-Solvent Addition:

    • Begin stirring the solution at a moderate speed.

    • Slowly add the anti-solvent (e.g., ethanol or acetone) to the solution at a constant rate. A suggested addition rate is 10% of the fermentation broth volume per hour.[9]

    • The addition of the anti-solvent will reduce the solubility of the calcium L-lactate and induce crystallization.

  • Crystal Maturation and Harvesting:

    • After the addition of the anti-solvent is complete, continue stirring for a period to allow the crystals to grow and the system to reach equilibrium.

    • Filter the crystals, wash them with a mixture of the anti-solvent and water, and dry them under appropriate conditions.[9]

Visualizations

Experimental_Workflow_Cooling_Crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_harvest Product Recovery A Prepare Saturated Solution (e.g., 60°C) B Hot Filtration A->B C Transfer to Crystallizer B->C D Set Stirring Speed (e.g., 220 r/min) C->D E Controlled Cooling (e.g., 10°C/h) D->E F Seed Crystal Addition (Optional, at 39°C) E->F G Crystal Slurry Filtration E->G F->G H Wash Crystals G->H I Dry Crystals (e.g., 30-40°C, vacuum) H->I J Final Product: Calcium L-lactate Pentahydrate Crystals I->J

Caption: Workflow for Controlled Cooling Crystallization.

Logical_Relationships_Crystal_Size CrystalSize Crystal Size Supersaturation Supersaturation Nucleation Nucleation Rate Supersaturation->Nucleation + Growth Growth Rate Supersaturation->Growth + CoolingRate Cooling Rate CoolingRate->Supersaturation + StirringRate Stirring Rate StirringRate->Nucleation + (if excessive) StirringRate->Growth + (up to a point) Seeding Seeding Seeding->Nucleation - (primary) Seeding->Growth + Nucleation->CrystalSize - Growth->CrystalSize +

Caption: Factors Influencing Final Crystal Size.

References

preventing the dehydration of Calcium L-lactate pentahydrate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calcium L-lactate Pentahydrate. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a primary focus on preventing dehydration.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the storage and use of this compound.

Q1: I suspect my sample of this compound has dehydrated during storage. What are the visual signs?

A1: Dehydration of this compound can lead to noticeable physical changes. The originally white, crystalline powder may become dull or off-white and can lose its free-flowing crystalline character, appearing more amorphous or aggregated.[1][2] The pentahydrate form is described as having plate-like crystals with a smooth surface, while the anhydrous form has a rough surface with high aggregation between particles.

Q2: My laboratory has fluctuating temperature and humidity. What are the optimal storage conditions to prevent dehydration?

A2: To maintain the pentahydrate form, it is crucial to store Calcium L-lactate in a cool, dry place in a tightly sealed container, protected from heat and direct sunlight.[3] For pharmaceutical ingredients, general storage conditions are typically between 15°C and 25°C, with a relative humidity (RH) of 60% or lower.[4][5] Some suppliers recommend refrigerated storage between 2°C and 8°C. The dehydration process for this compound is known to be rapid at temperatures of 55°C and above. It is also important to note that the dehydration process is reversible at 25°C and 75% relative humidity, highlighting the critical role of humidity control.[6]

Q3: I have confirmed that my sample is partially dehydrated. Can I still use it in my experiment?

A3: The usability of a partially dehydrated sample depends on the specific requirements of your experiment. Dehydration can affect the material's physical properties, such as a reduction in the crushing strength of tablets and a loss of crystallinity.[7] If the exact hydration state is critical for your formulation or analysis (e.g., for calculating molar concentrations or for solid-state characterization), using a partially dehydrated sample is not recommended. For applications where the hydration state is less critical, it may be possible to use the material, but the results should be interpreted with caution. It is highly recommended to quantify the exact water content before use.

Q4: Is it possible to rehydrate a sample of Calcium L-lactate that has lost water?

A4: Yes, the dehydration of this compound is a reversible process.[6] Storing the dehydrated material in a controlled environment with high humidity can facilitate rehydration. One study indicates that the process is reversed at 25°C and a relative humidity of 75%.[6] However, achieving the precise pentahydrate stoichiometry through simple rehydration can be challenging and may not result in the original crystalline structure. For critical applications, it is advisable to use a fresh, properly stored sample.

Frequently Asked Questions (FAQs)

Q1: What is the impact of dehydration on pharmaceutical formulations containing this compound?

A1: Dehydration can have significant consequences for pharmaceutical formulations. It can lead to a loss of crystallinity, which may affect the bulk properties of the powder, such as flowability and compressibility.[1] Studies have shown that dehydration of this compound in tablets leads to a significant decrease in tablet hardness.[7] Therefore, maintaining the correct hydration state is crucial for ensuring the physical stability and performance of the final dosage form.

Q2: How can I accurately determine the water content of my this compound sample?

A2: Several analytical techniques can be used to determine the water content. The most common methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Karl Fischer Titration. TGA and DSC can identify the loss of water upon heating, with a characteristic endothermic peak around 95.9°C for the dehydration of the pentahydrate.[1] Karl Fischer titration is a highly specific method for water determination.[8]

Q3: What are the key parameters to consider when storing hydrated compounds like this compound for long-term stability?

A3: For long-term stability of hydrated compounds, the primary considerations are temperature and relative humidity. The storage environment should be consistently maintained within the recommended ranges to prevent both dehydration and deliquescence (absorbing excess moisture). It is also important to use airtight containers to buffer the material from fluctuations in the ambient environment. Regular monitoring of the storage conditions is recommended.[4]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 15°C - 25°C (General)[4][5] or 2°C - 8°C (Refrigerated)To minimize the rate of dehydration, which accelerates at higher temperatures.
Relative Humidity (RH) Below 60%[4][5]To prevent the loss of water of hydration.
Container Tightly sealed, airtightTo protect from atmospheric moisture and fluctuations in humidity.
Light Protected from direct sunlightTo prevent potential light-induced degradation.

Table 2: Thermal Properties of this compound

Thermal EventTemperature RangeObservationAnalytical Technique
Dehydration 35°C - 135°C[6]Loss of five water moleculesTGA
Endothermic Transition Peak at 95.9°C[1]Corresponds to the loss of waterDSC

Experimental Protocols

1. Determination of Water Content by Thermogravimetric Analysis (TGA)

  • Objective: To quantify the water content of this compound by measuring the mass loss upon heating.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the this compound sample into a clean TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to approximately 200°C at a controlled heating rate (e.g., 10°C/min).

    • Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to remove the evolved water.

    • Record the mass loss as a function of temperature. The weight loss between 35°C and 135°C corresponds to the loss of water of hydration.

    • Calculate the percentage of water content from the initial and final mass in this temperature range. For the pentahydrate, the theoretical water content is approximately 29.2%.

2. Determination of Water Content by Karl Fischer Titration

  • Objective: To accurately determine the water content of this compound using a water-specific titration method.

  • Instrumentation: An automated Karl Fischer titrator (volumetric or coulometric).

  • Reagents:

    • Karl Fischer reagent (one-component or two-component system).

    • Anhydrous methanol (B129727) or a specialized solvent for hydrated salts.

  • Procedure:

    • Standardize the Karl Fischer reagent using a certified water standard or disodium (B8443419) tartrate dihydrate.[9]

    • Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove any residual water.

    • Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the conditioned titration vessel.

    • Stir the sample to ensure complete dissolution and reaction with the Karl Fischer reagent.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

    • The instrument will automatically calculate the water content based on the volume of titrant consumed and the titer of the reagent.[8]

Visualizations

Troubleshooting_Dehydration Troubleshooting Dehydration of this compound start Start: Suspected Dehydration visual_check Visual Inspection: - Dull appearance? - Loss of crystallinity? - Aggregation? start->visual_check storage_check Review Storage Conditions: - Temperature > 25°C? - RH > 60%? - Container not sealed? visual_check->storage_check Abnormal appearance analysis Quantitative Analysis (TGA, DSC, or Karl Fischer) visual_check->analysis Uncertain storage_check->analysis Improper storage dehydrated Result: Dehydration Confirmed analysis->dehydrated Water content low not_dehydrated Result: Hydration State is Correct analysis->not_dehydrated Water content correct critical_use Is the exact hydration state critical for the experiment? dehydrated->critical_use proceed Action: Proceed with experiment. not_dehydrated->proceed discard Action: Discard sample and use a new batch. critical_use->discard Yes use_with_caution Action: Use with caution. Account for lower water content in calculations. critical_use->use_with_caution No discard->start Start over rehydrate Action: Attempt rehydration (e.g., 25°C, 75% RH) and re-analyze. use_with_caution->rehydrate Rehydration desired

Caption: A logical workflow for troubleshooting suspected dehydration of this compound.

Hydration_State_Analysis_Workflow Experimental Workflow for Hydration State Analysis start Start: Need to determine hydration state sample_prep Sample Preparation: - Obtain a representative sample - Note visual characteristics start->sample_prep method_selection Select Analytical Method sample_prep->method_selection tga_dsc TGA/DSC Analysis method_selection->tga_dsc Thermal properties and water content karl_fischer Karl Fischer Titration method_selection->karl_fischer Specific water content needed tga_protocol TGA Protocol: - Weigh 5-10 mg sample - Heat at 10°C/min to 200°C - N2 purge gas tga_dsc->tga_protocol kf_protocol KF Protocol: - Standardize reagent - Condition solvent - Titrate weighed sample karl_fischer->kf_protocol data_analysis_tga Data Analysis (TGA): - Calculate % mass loss between 35-135°C tga_protocol->data_analysis_tga data_analysis_kf Data Analysis (KF): - Instrument calculates water content kf_protocol->data_analysis_kf compare Compare results to theoretical value (~29.2% for pentahydrate) data_analysis_tga->compare data_analysis_kf->compare report Report Hydration State compare->report

Caption: A workflow diagram for determining the hydration state of this compound.

References

troubleshooting solubility issues of Calcium L-lactate pentahydrate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Calcium L-lactate pentahydrate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common solvents?

This compound is readily soluble in water and very soluble in boiling water.[1] Its solubility in organic solvents varies significantly. It is practically insoluble in ethanol (B145695) but is reported to be very soluble in methanol (B129727).[2][3] The presence of water can significantly increase its solubility in organic solvents. For instance, in ethanol-water mixtures, the solubility of this compound decreases as the proportion of ethanol increases.[4][5]

Q2: Why is this compound more soluble in methanol than in ethanol?

The higher solubility of this compound in methanol compared to ethanol, despite their structural similarities, is attributed to methanol's higher polarity.[3] As an ionic compound, this compound dissolves more readily in more polar solvents.

Q3: Does the hydration state of calcium lactate (B86563) affect its solubility?

Yes, the hydration state can influence solubility. This compound can lose its water of hydration at elevated temperatures (around 120°C) to become anhydrous.[6] This change in crystal structure can affect its dissolution properties. It is crucial to be aware of the specific form you are working with.

Q4: Can pH influence the solubility of this compound in aqueous or co-solvent systems?

While Calcium L-lactate is the salt of a strong base (calcium hydroxide) and a weak acid (lactic acid), its solubility in aqueous solutions is not strongly dependent on pH in the neutral to acidic range. However, in highly alkaline conditions, the formation of calcium hydroxide (B78521) could potentially occur, affecting the overall solubility.

Troubleshooting Guide for Solubility Issues

Encountering difficulties in dissolving this compound in organic solvents is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these issues.

Initial Assessment

Before attempting any advanced troubleshooting, verify the following:

  • Purity of the compound: Ensure the this compound is of high purity and has been stored correctly.

  • Solvent quality: Use high-purity, dry organic solvents unless a co-solvent system with water is intended.

  • Accurate measurements: Double-check all measurements of the solute and solvent.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

Troubleshooting_Solubility start Start: Dissolution Fails check_solvent Is the solvent appropriate? (Consider polarity) start->check_solvent try_methanol Try Methanol or a more polar solvent check_solvent->try_methanol No increase_temp Increase Temperature (with caution) check_solvent->increase_temp Yes try_methanol->increase_temp heat_solution Gently heat and stir the solution increase_temp->heat_solution Yes sonication Apply Sonication increase_temp->sonication No Improvement heat_solution->sonication No Improvement success Success: Compound Dissolved heat_solution->success Dissolves use_sonicator Use a sonication bath to aid dissolution sonication->use_sonicator Yes add_cosolvent Add a Co-solvent (e.g., Water) sonication->add_cosolvent No Improvement use_sonicator->add_cosolvent No Improvement use_sonicator->success Dissolves prepare_cosolvent Prepare a co-solvent mixture (e.g., Methanol/Water) add_cosolvent->prepare_cosolvent Yes reduce_particle_size Reduce Particle Size add_cosolvent->reduce_particle_size No Improvement prepare_cosolvent->reduce_particle_size No Improvement prepare_cosolvent->success Dissolves grind_compound Gently grind the powder to increase surface area reduce_particle_size->grind_compound Yes fail Failure: Consider alternative solvent system or formulation reduce_particle_size->fail No Improvement grind_compound->start Retry Dissolution grind_compound->fail Still Fails

Caption: Troubleshooting workflow for dissolving this compound.

Detailed Troubleshooting Steps
  • Solvent Selection:

    • Issue: The chosen organic solvent may not be polar enough.

    • Solution: this compound is an ionic salt and requires a polar solvent for dissolution. If you are using a non-polar or weakly polar solvent, switch to a more polar one. Methanol is a good starting point as it is reported to be a better solvent than ethanol for this compound.[3]

  • Temperature Adjustment:

    • Issue: Dissolution is slow or incomplete at room temperature.

    • Solution: Gently heating the solvent can increase the solubility of this compound.[4][7] Stir the solution continuously while heating. Be cautious with volatile organic solvents and use appropriate safety measures.

  • Mechanical Agitation:

    • Issue: The compound is settling at the bottom and not dissolving.

    • Solution: Increase the agitation by using a magnetic stirrer at a higher speed. For more resistant particles, sonication can be an effective method to break down agglomerates and enhance dissolution.

  • Co-solvent System:

    • Issue: The compound remains insoluble even in polar organic solvents.

    • Solution: The addition of a small amount of water can significantly improve the solubility of this compound in many organic solvents.[4][5] Start by adding water dropwise to the organic solvent while stirring until the compound dissolves. Be mindful that the addition of water may affect the properties of your final solution.

  • Particle Size Reduction:

    • Issue: Large crystals or granules are dissolving very slowly.

    • Solution: Reducing the particle size increases the surface area available for solvation. You can gently grind the this compound powder using a mortar and pestle before adding it to the solvent.

Quantitative Solubility Data

Solvent SystemTemperature (°C)Solubility
Water2590 g/L
Ethanol-Practically Insoluble
Methanol-Very Soluble
Ethanol/Water Mixtures20Solubility decreases with increasing ethanol concentration
Acetone (B3395972)/Water Mixtures5-40Solubility decreases with increasing acetone concentration and increases with temperature

Experimental Protocol: Determination of Solubility of this compound in an Organic Solvent

This protocol outlines a general procedure for determining the solubility of this compound in a specific organic solvent using the shake-flask method, which is a common technique for determining thermodynamic solubility.

Materials and Equipment:
  • This compound

  • High-purity organic solvent of interest

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator capable of constant agitation

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the solvent)

  • Analytical instrument for quantification (e.g., HPLC, IC, or a validated spectroscopic method)

Procedure:
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached. b. Add a known volume of the organic solvent to each vial. c. Tightly cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a shaker or rotator in a temperature-controlled environment set to the desired experimental temperature. b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Sample Preparation for Analysis: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Quantification: a. Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method. b. Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound. c. Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

  • Data Analysis: a. Calculate the solubility as the average concentration from replicate samples. b. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Experimental Workflow Diagram

Solubility_Determination_Workflow prep 1. Prepare Saturated Solution (Excess Solute + Solvent) equilibrate 2. Equilibrate (Constant Agitation & Temperature) prep->equilibrate sample 3. Sample Supernatant equilibrate->sample filter 4. Filter Sample (0.22 µm Syringe Filter) sample->filter quantify 5. Quantify Concentration (e.g., HPLC, IC) filter->quantify analyze 6. Analyze Data (Calculate Solubility) quantify->analyze

Caption: Workflow for determining the solubility of this compound.

References

Technical Support Center: Purification of Calcium L-lactate Pentahydrate from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Calcium L-lactate pentahydrate from fermentation broth.

Troubleshooting Guides

This section addresses common issues encountered during the purification process.

Problem 1: Low Crystal Yield

Possible Causes:

  • High Solubility of Calcium Lactate (B86563): Calcium lactate has a relatively high solubility in water, which can lead to significant product loss during crystallization and washing.[1]

  • Incomplete Precipitation: Suboptimal pH or insufficient concentration of the fermentation broth can lead to incomplete precipitation of calcium lactate. The optimal pH for lactic acid production is typically between 5.0 and 7.0.[1]

  • Improper Cooling Rate: A cooling rate that is too fast can lead to the formation of small crystals and reduced overall yield.

Solutions:

  • Addition of an Anti-solvent: The addition of a poor solvent, such as ethanol (B145695), can significantly decrease the solubility of calcium lactate and increase the precipitation yield by more than 50%.[1][2][3]

  • Concentration of Fermentation Broth: Concentrate the filtered fermentation broth by evaporation to increase the calcium lactate concentration and promote crystallization.[1][4]

  • pH Adjustment: Adjust the pH of the fermentation broth to approximately 6-8 to ensure complete conversion of lactic acid to calcium lactate.[5]

  • Optimized Cooling Profile: Employ a controlled, gradual cooling rate to maximize crystal growth and yield. A recommended cooling rate is 10°C/h.[6]

Problem 2: Poor Crystal Quality (Fine, Needle-like Crystals)

Possible Causes:

  • High Supersaturation: Rapid cooling or excessive concentration can lead to high supersaturation, favoring nucleation over crystal growth, resulting in fine crystals.

  • Presence of Impurities: Impurities from the fermentation broth, such as residual sugars and proteins, can inhibit crystal growth and affect crystal habit.[1][7]

  • Inadequate Agitation: Improper stirring speed can lead to localized high supersaturation and the formation of fine crystals.

Solutions:

  • Controlled Supersaturation: Control the rate of concentration and cooling to maintain a lower level of supersaturation, which promotes the growth of larger crystals.

  • Seeding: Introduce seed crystals of Calcium L-lactate to promote the growth of existing crystals rather than the formation of new nuclei. An optimal amount of seed crystal is around 2.5‰ of the solution mass.[6]

  • Optimized Agitation: Maintain a constant and appropriate stirring rate (e.g., 220 r/min) to ensure homogenous supersaturation throughout the crystallizer.[6]

  • Broth Pre-treatment: Utilize activated carbon to remove impurities that can interfere with crystallization.[1][7]

Problem 3: Discoloration of the Final Product

Possible Causes:

  • Pigments from Fermentation Broth: The fermentation broth naturally contains colored compounds that can be incorporated into the crystals.[1][7]

  • Caramelization: High temperatures during the evaporation and concentration steps can lead to the caramelization of residual sugars, causing discoloration.

Solutions:

  • Activated Carbon Treatment: Treat the fermentation broth with activated carbon before crystallization to adsorb colored impurities.[1][7][8]

  • Recrystallization: Dissolve the impure crystals in hot water, treat with activated carbon, and recrystallize to obtain a purer, colorless product.[4]

  • Vacuum Evaporation: Concentrate the broth under vacuum to lower the boiling point and minimize heat-related degradation of sugars.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of impurities in the fermentation broth?

A1: The fermentation broth typically contains a variety of impurities, including residual sugars (e.g., glucose, xylose, sucrose), proteins, pigments, nutrients, and other organic acids.[1][7] These impurities can affect the efficiency of purification and the quality of the final product.

Q2: What is the optimal pH for the crystallization of calcium lactate?

A2: The pH of the solution should be adjusted to a range of 6 to 8 before crystallization.[5] This ensures that the lactic acid is predominantly in its salt form, maximizing the yield of calcium lactate crystals.

Q3: How does the addition of ethanol improve the yield of calcium lactate?

A3: Ethanol acts as an anti-solvent, reducing the solubility of calcium lactate in the aqueous solution.[1] This decrease in solubility leads to a higher degree of supersaturation at a given concentration, resulting in a greater precipitation and a higher crystal yield.[1][2]

Q4: What are the recommended drying conditions for this compound?

A4: this compound should be dried at a relatively low temperature to avoid the loss of water of hydration. Drying at temperatures up to 80°C will only remove adsorbed water.[6] Higher temperatures can lead to the loss of crystalline water. For example, drying at 35°C under a vacuum of 0.008 MPa for 4 hours has been reported.[5]

Q5: Can Calcium L-lactate be purified by methods other than crystallization?

A5: Yes, other methods such as solvent extraction, electrodialysis, and ion exchange have been explored for the purification of lactic acid and its salts.[1] However, crystallization remains a widely used and effective method for obtaining a pure solid product.

Data Presentation

Table 1: Effect of Ethanol Addition on Calcium Lactate Precipitation Yield

Ethanol Concentration (% v/v)Precipitation Yield IncreaseReference
Sufficient Amount> 50%[1]
25%Improved Yield[3]

Table 2: Optimal Conditions for Calcium L-lactate Crystallization

ParameterOptimal ValueReference
Crystallization Temperature39°C[6]
Stirring Rate220 r/min[6]
Seed Crystal Addition2.5‰ of solution mass[6]
Cooling Rate10°C/h[6]
pH6 - 8[5]

Experimental Protocols

Protocol 1: Purification of this compound by Cooling Crystallization

  • Pre-treatment of Fermentation Broth:

    • Filter the fermentation broth to remove microbial cells and other solid debris.

    • Add activated carbon to the filtered broth (e.g., 1-2% w/v) and stir for a specified time (e.g., 1 hour) at a controlled temperature to decolorize the solution.

    • Filter the broth again to remove the activated carbon.

  • Concentration:

    • Concentrate the decolorized broth by evaporation, preferably under vacuum, to a specific gravity of approximately 1.115 (15° Bé).[4]

  • Crystallization:

    • Transfer the concentrated solution to a crystallizer equipped with a stirrer and a cooling jacket.

    • Adjust the pH of the solution to 6-8.

    • If using, add seed crystals of Calcium L-lactate (approximately 2.5‰ of the solution mass).[6]

    • Cool the solution gradually at a controlled rate (e.g., 10°C/h) while stirring continuously (e.g., 220 r/min).[6]

    • Continue cooling and stirring until crystallization is complete (this may take 10-12 hours).[4]

  • Filtration and Washing:

    • Separate the crystals from the mother liquor using a centrifugal filter or vacuum filtration.[4]

    • Wash the crystals with small portions of cold water to remove residual impurities.[4] For higher purity, a wash with absolute ethanol can be performed.[6]

  • Drying:

    • Dry the washed crystals under controlled conditions (e.g., in an oven at a temperature not exceeding 80°C or under vacuum at a lower temperature) to obtain this compound.[6]

Mandatory Visualization

PurificationWorkflow FermentationBroth Fermentation Broth Filtration1 Filtration (Cell Removal) FermentationBroth->Filtration1 ActivatedCarbon Activated Carbon Treatment Filtration1->ActivatedCarbon Filtration2 Filtration (Carbon Removal) ActivatedCarbon->Filtration2 Concentration Concentration (Evaporation) Filtration2->Concentration Crystallization Crystallization Concentration->Crystallization FiltrationWashing Filtration & Washing Crystallization->FiltrationWashing Drying Drying FiltrationWashing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLowYield Start Low Crystal Yield Cause1 High Solubility? Start->Cause1 Solution1 Add Anti-solvent (e.g., Ethanol) Cause1->Solution1 Yes Cause2 Incomplete Precipitation? Cause1->Cause2 No Solution2 Adjust pH (6-8) & Concentrate Broth Cause2->Solution2 Yes Cause3 Improper Cooling Rate? Cause2->Cause3 No Solution3 Optimize Cooling Profile (e.g., 10°C/h) Cause3->Solution3 Yes

Caption: Troubleshooting guide for low crystal yield.

TroubleshootingPoorQuality Start Poor Crystal Quality (Fine/Needle-like) Cause1 High Supersaturation? Start->Cause1 Solution1 Control Concentration & Cooling Rate Cause1->Solution1 Yes Cause2 Presence of Impurities? Cause1->Cause2 No Solution2 Pre-treat Broth with Activated Carbon Cause2->Solution2 Yes Cause3 Inadequate Agitation? Cause2->Cause3 No Solution3 Optimize Stirring Speed Cause3->Solution3 Yes

Caption: Troubleshooting guide for poor crystal quality.

References

Technical Support Center: Calcium L-Lactate Pentahydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and quality of Calcium L-lactate pentahydrate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low Yield of Calcium L-lactate - Incomplete reaction between lactic acid and calcium source.[1] - Suboptimal reaction temperature.[1] - Incorrect molar ratio of reactants.[1] - Loss of product during purification and isolation.- Ensure the reaction goes to completion by monitoring the pH; it should be in the range of 6.0-7.5.[2] - Optimize the reaction temperature. A range of 28-32°C has been shown to be effective, with 30°C being ideal for achieving high purity.[1] For other methods, temperatures around 60°C or 75°C have been used.[3][4] - Use an optimal molar ratio of calcium carbonate to lactic acid, with a 1:2 ratio being particularly effective.[1] - Minimize product loss by carefully controlling filtration and washing steps. Washing with a solvent in which the product is insoluble, such as ethanol (B145695), can be effective.[1][3]
Poor Crystal Quality (small, irregular, or no crystals) - Crystallization temperature is too high or too low.[5] - Inappropriate cooling rate.[5] - Insufficient concentration of the calcium lactate (B86563) solution.[6] - Lack of nucleation sites.[7] - Stirring rate is not optimal.[5]- The optimal crystallization temperature has been identified as 39°C.[5] Low-temperature crystallization at 4°C or 10°C has also been reported to be effective.[3][7] - A controlled cooling rate of 10°C/h is recommended for achieving larger crystals.[5] - Concentrate the calcium lactate solution to a solid content of 30-85% before cooling to induce crystallization.[6] - Introduce seed crystals (around 0.1-0.2% of the solution mass) to promote crystallization.[7] - An optimal stirring rate of 220 r/min has been shown to produce larger crystals.[5]
Product Contamination (discoloration, impurities) - Presence of impurities in the starting materials. - Side reactions occurring during synthesis. - Incomplete removal of byproducts or unreacted starting materials. - Contamination from fermentation broth (e.g., proteins, sugars).[3][7]- Use high-purity lactic acid and calcium sources.[8] - Control reaction conditions (temperature, pH) to minimize side reactions. - Purify the product through recrystallization.[1] - For fermentation-derived products, use activated carbon for decolorization and ultrafiltration to remove macromolecular impurities.[3] An extraction-crystallization method using a phase-separating solvent like acetonitrile (B52724) can also effectively remove impurities such as pigments, proteins, and sugars.[7]
Difficulty in Filtering the Product - Very fine crystals are formed, clogging the filter medium. - The solution is too viscous.- Optimize crystallization conditions (temperature, cooling rate, stirring) to obtain larger crystals.[5] - Dilute the solution slightly before filtration, if possible without significantly affecting the yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of Calcium L-lactate?

A1: The optimal reaction temperature can vary depending on the specific protocol. For the reaction between calcium carbonate and lactic acid, a temperature range of 10-60°C is possible, with 28-32°C being preferable and 30°C being particularly effective for achieving high purity.[1] Other methods have utilized temperatures of 60°C or 75°C.[3][4]

Q2: What is the ideal molar ratio of reactants?

A2: A molar ratio of 1:2 for calcium carbonate to lactic acid is recommended for the reaction to be substantially complete, leading to a high yield of up to 87.2%.[1]

Q3: How can I improve the crystal size of my product?

A3: To improve crystal size, you can optimize several factors during crystallization. A controlled cooling rate of 10°C/h, a crystallization temperature of 39°C, and a stirring rate of 220 r/min have been shown to be effective.[5] The addition of seed crystals can also promote the growth of larger crystals.[7]

Q4: My product is discolored. How can I purify it?

A4: Discoloration is often due to impurities. For products derived from fermentation, treating the solution with activated carbon at 70°C for one hour can decolorize it.[3] Subsequent filtration, such as ultrafiltration, can remove other macromolecular impurities.[3] Recrystallization is also a common and effective purification method.[1]

Q5: What is the role of pH in the synthesis process?

A5: The pH of the reaction mixture is crucial. It should be adjusted to a range of 6.0 to 7.5 to ensure the complete neutralization of lactic acid and the formation of calcium lactate.[2][3]

Q6: Can I use a different calcium source other than calcium carbonate?

A6: Yes, calcium hydroxide (B78521) can also be used as a calcium source for the reaction with lactic acid.[4][9] The choice of calcium source may depend on factors like cost, purity, and reaction kinetics.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Lactic Acid and Calcium Carbonate

This protocol is based on a one-step synthesis method described in the literature.[1]

Materials:

  • L-Lactic Acid (e.g., 80% solution)

  • Calcium Carbonate

  • Deionized Water

  • Ethanol (for washing)

Equipment:

  • Reaction vessel

  • Stirrer

  • Heating/cooling system

  • pH meter

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve the L-lactic acid in deionized water in the reaction vessel.

  • Slowly add calcium carbonate to the lactic acid solution while stirring. The recommended molar ratio of calcium carbonate to lactic acid is 1:2.[1]

  • Maintain the reaction temperature between 28-32°C, with 30°C being optimal.[1]

  • Continue the reaction for approximately 10 minutes, or until the reaction is complete (cessation of gas evolution).[1]

  • Filter the resulting calcium lactate solution to remove any unreacted calcium carbonate or other insoluble impurities.

  • Concentrate the filtrate if necessary.

  • Cool the solution to induce crystallization. The addition of a small amount of ethanol can aid in this process.[1]

  • Allow the crystals to stand and grow.

  • Separate the crystals by filtration.

  • Wash the crystals with ethanol to remove any remaining impurities.[1]

  • Dry the purified this compound crystals in an oven at a suitable temperature (e.g., 55°C).[3]

Protocol 2: Purification of Calcium L-lactate from Fermentation Broth

This protocol outlines the steps for purifying Calcium L-lactate from a fermentation broth.[3]

Materials:

  • Calcium L-lactate fermentation broth

  • Activated Carbon

  • Absolute Ethanol (for washing)

Equipment:

  • Filtration system (100-mesh screen, ultrafiltration membrane)

  • Heating and stirring apparatus

  • Crystallizer

  • Rotary evaporator

  • Drying oven

Procedure:

  • Filter the fermentation broth through a 100-mesh screen to remove large particles like mycelia.[3]

  • Add activated carbon (10 g/L) to the filtrate and heat at 70°C for 1 hour with stirring for decolorization.[3]

  • Filter the solution through an ultrafiltration membrane to remove macromolecular impurities.[3]

  • Concentrate the purified filtrate.

  • Cool the concentrated solution to 4°C to induce crystallization.[3]

  • Allow crystals to form until a large amount has precipitated.

  • Separate the crystals by suction filtration.

  • The remaining filtrate can be further concentrated using a rotary evaporator and subjected to another round of crystallization at 4°C to increase the overall yield.[3]

  • Wash the collected crystals with absolute ethanol.[3]

  • Dry the final product in an oven at 70°C.[3]

Data Presentation

Table 1: Optimized Reaction and Crystallization Parameters
ParameterOptimal Value/RangeExpected OutcomeReference
Reaction Temperature 28 - 32°C (optimum 30°C)High purity (up to 99.9%)[1]
Reactant Molar Ratio (CaCO₃:Lactic Acid) 1:2High yield (up to 87.2%)[1]
Reaction Time 5 - 15 minutes (optimum 10 minutes)Complete reaction[1]
Crystallization Temperature 39°C or 4°CLarger crystals[3][5]
Cooling Rate 10°C/hLarger crystals[5]
Stirring Rate (Crystallization) 220 r/minLarger crystals[5]
Seed Crystal Addition 0.1 - 0.2% of solution massPromotes crystallization[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_crystallization Crystallization Stage reactants L-Lactic Acid + Calcium Carbonate/Hydroxide reaction Reaction (28-32°C, pH 6.0-7.5) reactants->reaction filtration1 Initial Filtration reaction->filtration1 decolorization Decolorization (Activated Carbon, 70°C) filtration1->decolorization ultrafiltration Ultrafiltration decolorization->ultrafiltration concentration Concentration ultrafiltration->concentration cooling Controlled Cooling (e.g., 10°C/h to 4°C) concentration->cooling crystallization Crystallization (with optional seeding) cooling->crystallization filtration2 Crystal Filtration crystallization->filtration2 washing Washing (Ethanol) filtration2->washing drying Drying (55-70°C) washing->drying product Final Product: Calcium L-lactate Pentahydrate drying->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Incorrect Molar Ratio issue->cause3 cause4 Product Loss issue->cause4 solution1 Monitor pH to 6.0-7.5 cause1->solution1 solution2 Optimize Temp. (28-32°C) cause2->solution2 solution3 Use 1:2 Molar Ratio (CaCO₃:Lactic Acid) cause3->solution3 solution4 Careful Filtration & Ethanol Wash cause4->solution4

References

Technical Support Center: Calcium L-Lactate Pentahydrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scaling up of Calcium L-lactate pentahydrate production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound production?

A1: Scaling up production of this compound often presents challenges in maintaining consistent product quality and yield. Key issues include controlling crystal size and morphology, preventing the formation of fines, managing impurities from the fermentation broth, and ensuring proper drying to obtain the stable pentahydrate form without causing agglomeration or dehydration.[1][2][3][4]

Q2: How does pH influence the crystallization process?

A2: The pH of the crystallization solution is a critical factor. A lower pH can increase the solubility of calcium lactate (B86563), potentially leading to a higher concentration of soluble calcium and an increased likelihood of crystal formation, especially at pH levels at or below 5.1-5.3.[5][6] Careful control of pH is necessary to achieve the desired supersaturation level for optimal crystal growth.

Q3: What is the ideal temperature for crystallization?

A3: The optimal crystallization temperature can vary depending on the specific process parameters. However, some studies suggest an optimal temperature of around 39°C for crystallization without additives.[7] Temperature fluctuations should be avoided as they can lead to inconsistent crystal growth and size variation.[1][8]

Q4: How can I control the particle size of the crystals?

A4: Crystal particle size is influenced by several factors including cooling rate, agitation speed, and the presence of seed crystals. A slower cooling rate generally promotes the growth of larger, more pure crystals by reducing the number of nucleation sites.[9] The stirring rate also plays a role, with an optimal speed of around 220 r/min suggested in some lab-scale experiments.[7] The addition of a specific amount of seed crystals (e.g., 2.5‰ of the solution mass) can also help control the final particle size.[7]

Q5: What causes agglomeration during the drying process and how can it be prevented?

A5: Agglomeration during drying is a common issue that can be caused by several factors, including residual moisture, high drying temperatures, and inadequate agitation.[10][11] To prevent this, it is crucial to ensure efficient removal of the mother liquor before drying, use a gradual drying process with controlled temperature and humidity, and optimize agitation to prevent particles from sticking together.[11][12] The use of anti-caking agents can also be considered.[12]

Q6: How should this compound be stored to ensure its stability?

A6: this compound should be stored in tightly closed containers in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[13][14][15][16] This helps to prevent the loss of crystal water, which can lead to changes in its physical properties and potentially impact its performance in downstream applications.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
High Solubility of Calcium Lactate The relatively high solubility of calcium lactate can lead to product loss during crystallization. Consider the addition of ethanol (B145695) to the fermentation broth to decrease solubility and increase precipitation.[17][18]
Incomplete Crystallization Ensure the solution is cooled for a sufficient duration (e.g., 10-12 hours) to allow for maximum crystal formation.
Impurities in Fermentation Broth Impurities from the fermentation broth can interfere with crystallization.[1] Implement a thorough purification step, such as treatment with activated carbon, to decolorize and clarify the solution before crystallization.
Suboptimal pH Verify and adjust the pH of the solution to maintain optimal supersaturation for crystallization.
Issue 2: Small Crystal Size or Excessive Fines
Potential Cause Troubleshooting Step
High Nucleation Rate A high nucleation rate leads to the formation of many small crystals.[3] Reduce the cooling rate to decrease the number of nucleation sites and promote the growth of larger crystals.[9]
Inadequate Agitation Improper mixing can lead to localized high supersaturation and excessive nucleation. Optimize the agitation speed to ensure a homogenous solution.
Absence of Seed Crystals Introduce a controlled amount of seed crystals to promote growth over nucleation.
Impurities Certain impurities can inhibit crystal growth. Ensure the pre-crystallization purification steps are effective.
Issue 3: Product Agglomeration After Drying
Potential Cause Troubleshooting Step
High Residual Moisture Inefficient filtration can leave excess moisture, leading to clumping during drying. Ensure the filter cake is adequately dewatered before the drying stage.
High Drying Temperature Excessive heat can cause the particle surface to become tacky, leading to agglomeration.[19] Employ a gradual drying process with controlled temperature.
Inadequate Agitation During Drying Insufficient movement of particles during drying can cause them to stick together. Optimize the agitation speed in the dryer to maintain particle separation.[10]
Condensation Dripping Condensation within the dryer can drip onto the product, causing wet spots that lead to lumps. Ensure the dryer is properly insulated and operated to prevent condensation.[10]

Quantitative Data Summary

ParameterRecommended Range/ValueImpact on Production
Crystallization Temperature ~39°C (without additives)[7]Affects crystal growth rate and solubility.
Stirring Rate (Crystallization) ~220 r/min (lab-scale)[7]Influences mass transfer and prevents settling.
Cooling Rate Slow and controlled (e.g., 10°C/h)[7]A slower rate generally leads to larger, purer crystals.[9]
pH of Solution 6.0 - 8.0 (for a 1 in 20 solution)[20]Affects solubility and crystal formation.[5][6]
Loss on Drying (Pentahydrate) 22.0% - 27.0%[21]Confirms the correct hydration state of the final product.

Experimental Protocols

Protocol 1: Purity Assay by Complexometric Titration

This method determines the purity of Calcium L-lactate by titrating the calcium content with EDTA.

Methodology:

  • Accurately weigh approximately 350 mg of the previously dried Calcium L-lactate sample.

  • Dissolve the sample in 150 ml of water containing 2 ml of dilute hydrochloric acid TS.

  • While stirring, preferably with a magnetic stirrer, add about 30 ml of 0.05 M disodium (B8443419) ethylenediaminetetraacetate (B1237979) from a 50-ml buret.

  • Add 15 ml of sodium hydroxide (B78521) TS and 300 mg of hydroxy-naphthol blue indicator.

  • Continue the titration until a blue endpoint is reached.[20]

  • Each ml of 0.05 M disodium ethylenediaminetetraacetate is equivalent to 10.91 mg of anhydrous Calcium L-lactate (C₆H₁₀CaO₆).[20]

Protocol 2: Particle Size Distribution Analysis by Laser Diffraction

This protocol outlines the general procedure for determining the particle size distribution of the final product.

Methodology:

  • Sample Preparation: Disperse a representative sample of the this compound powder in a suitable non-solvent dispersant. If the material is water-soluble, an organic solvent may be necessary.[22]

  • Instrument Setup: Use a laser diffraction particle size analyzer. Ensure the instrument is clean and properly calibrated.

  • Measurement: Introduce the sample suspension into the instrument's measurement cell. The instrument will pass a laser beam through the dispersed particles.

  • Data Acquisition: The scattered light pattern is measured by a series of detectors.

  • Data Analysis: The instrument's software analyzes the scattering pattern to calculate the particle size distribution based on the principle that smaller particles scatter light at larger angles.[23] The results are typically reported as a volume-based distribution (e.g., D10, D50, D90).

Visualizations

experimental_workflow cluster_production Production cluster_qc Quality Control fermentation Fermentation purification Purification (e.g., Activated Carbon) fermentation->purification Crude Broth crystallization Crystallization purification->crystallization Purified Solution filtration Filtration crystallization->filtration Crystal Slurry drying Drying filtration->drying Wet Cake purity_assay Purity Assay (Titration) drying->purity_assay psd_analysis Particle Size Analysis drying->psd_analysis lod Loss on Drying drying->lod final_product Final Product drying->final_product

Caption: Experimental workflow for this compound production and quality control.

troubleshooting_low_yield start Low Yield Detected check_solubility Check for High Product Solubility start->check_solubility add_antisolvent Action: Add Anti-solvent (e.g., Ethanol) check_solubility->add_antisolvent Yes check_impurities Review Purification Process Efficiency check_solubility->check_impurities No add_antisolvent->check_impurities improve_purification Action: Enhance Purification Step check_impurities->improve_purification Inefficient check_crystallization_time Verify Crystallization Time and Temperature check_impurities->check_crystallization_time Efficient improve_purification->check_crystallization_time optimize_conditions Action: Optimize Cooling Profile and Duration check_crystallization_time->optimize_conditions Suboptimal end Yield Improved check_crystallization_time->end Optimal optimize_conditions->end

Caption: Troubleshooting workflow for low production yield.

troubleshooting_small_crystals start Issue: Small Crystal Size / Excessive Fines check_cooling_rate Is Cooling Rate Too Fast? start->check_cooling_rate reduce_cooling Action: Reduce Cooling Rate check_cooling_rate->reduce_cooling Yes check_agitation Is Agitation Speed Optimal? check_cooling_rate->check_agitation No reduce_cooling->check_agitation adjust_agitation Action: Adjust Agitation Speed check_agitation->adjust_agitation No check_seeding Was Seeding Performed Correctly? check_agitation->check_seeding Yes adjust_agitation->check_seeding optimize_seeding Action: Optimize Seed Crystal Addition check_seeding->optimize_seeding No end Crystal Size Increased check_seeding->end Yes optimize_seeding->end

Caption: Troubleshooting workflow for small crystal size.

References

interaction of Calcium L-lactate pentahydrate with other cell culture supplements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Calcium L-lactate pentahydrate as a cell culture supplement. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a highly soluble and bioavailable salt of L-lactic acid.[1][2][3] It serves as a source of both calcium and lactate (B86563) ions for cells in culture. Calcium is a critical second messenger involved in numerous cellular processes, including proliferation, differentiation, and signaling. Lactate, once considered a metabolic byproduct, is now understood to be a valuable energy source for many cell types, particularly when glucose levels are low.[4][5]

Q2: What is the recommended concentration of this compound for cell culture?

The optimal concentration can vary significantly depending on the cell type and the basal medium formulation. It is crucial to empirically determine the ideal concentration for your specific experimental setup. However, a starting point for many applications is in the low millimolar (mM) range. For example, some studies on colorectal cancer cells have used concentrations around 2.5 mM.

Q3: How does this compound affect the pH of the cell culture medium?

When you add a salt of a weak acid and strong base, like Calcium L-lactate, to a well-buffered solution like cell culture medium, the change in pH is generally negligible.[6] This is in contrast to adding lactic acid, which would cause a significant drop in pH.[6] However, it is always recommended to verify the pH of your medium after adding any new supplement.

Q4: Can this compound be autoclaved with the cell culture medium?

No, it is not recommended to autoclave this compound with your medium. High temperatures can lead to the precipitation of calcium salts, especially in phosphate- and bicarbonate-buffered media. It is best to prepare a sterile stock solution of this compound and add it to the complete medium aseptically.

Q5: Are there any known interactions with common antibiotics like Penicillin-Streptomycin?

Currently, there is no specific scientific literature detailing direct interactions between this compound and commonly used antibiotics such as Penicillin-Streptomycin in cell culture. It is generally considered safe to use them together. However, as with any new combination of supplements, it is advisable to monitor your cultures for any unexpected changes.

Q6: How does this compound interact with serum in the culture medium?

Lactate has been shown to chelate calcium ions from serum proteins like albumin.[7] This means that in serum-containing media, a portion of the supplemented calcium may become bound to proteins, affecting its bioavailability.[7] This interaction is a critical consideration when determining the optimal concentration for your experiments.

Troubleshooting Guides

Issue 1: Precipitate Formation in the Cell Culture Medium

Symptoms:

  • Cloudiness or turbidity in the medium after adding this compound.

  • Visible particulate matter, which may be crystalline, in the culture vessel.

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Concentration The concentration of this compound may exceed its solubility limit in your specific medium. Reduce the concentration and perform a dose-response experiment to find the optimal soluble concentration.
Interaction with Phosphate (B84403) and Bicarbonate Cell culture media are rich in phosphate and bicarbonate ions, which can react with calcium to form insoluble calcium phosphate. Prepare a concentrated stock solution of this compound in deionized water and add it to the complete medium while gently stirring. Avoid adding the concentrated stock directly to concentrated buffers.
Incorrect pH An alkaline pH can promote the precipitation of calcium phosphate. Ensure the pH of your medium is within the optimal range (typically 7.2-7.4) before and after adding the supplement.
Temperature Fluctuations Repeated warming and cooling of the medium can lead to salt precipitation. Aliquot your supplemented medium and warm only the required volume for each use.
Issue 2: Altered Cell Morphology or Reduced Viability

Symptoms:

  • Changes in cell shape, such as rounding or detachment.

  • Increased number of floating, non-viable cells.

  • Slower proliferation rate compared to control cultures.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Calcium Toxicity While essential, high concentrations of extracellular calcium can be toxic to some cell types, potentially triggering apoptosis. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
Osmolality Imbalance The addition of any salt will increase the osmolality of the culture medium.[8][9] Significant increases in osmolality can negatively impact cell growth and viability.[8] Measure the osmolality of your supplemented medium and ensure it remains within the recommended range for your cells (typically 280-320 mOsm/kg).
Metabolic Shift The introduction of lactate as an additional energy source can alter the metabolic activity of your cells. This may lead to changes in growth kinetics. Monitor key metabolic indicators like glucose consumption and lactate production to understand the metabolic response of your cells.

Data Summary

Solubility of this compound
Solvent Solubility Reference
Water50 mg/mL

Note: Solubility in complex cell culture media may be lower due to interactions with other components.

Calcium Content in Common Cell Culture Media
Medium Calcium Concentration (mM) Reference
DMEM1.8[10]
RPMI-16400.42
Ham's F-10 & F-120.30
DMEM/F-12 (50:50)1.05

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of this compound
  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).

  • Gently warm the solution to 37°C and vortex until the powder is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile, sealed container.

  • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: General Compatibility Testing in a New Cell Culture Medium

This protocol provides a framework for assessing the compatibility of this compound with your specific cell culture system.

  • Prepare a range of concentrations: Dilute your sterile stock solution of this compound into your complete cell culture medium to create a series of test concentrations (e.g., 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Include a negative control (medium without the supplement).

  • Visual inspection for precipitation: Incubate the supplemented media at 37°C in a CO2 incubator for at least 24 hours. Visually inspect for any signs of precipitation or turbidity.

  • Cell viability and proliferation assay:

    • Seed your cells at a known density in a multi-well plate.

    • After allowing the cells to attach (for adherent cells), replace the medium with the prepared test media.

    • Culture the cells for a period equivalent to 2-3 population doublings.

    • At the end of the culture period, assess cell viability using a trypan blue exclusion assay or a fluorescence-based live/dead stain.

    • Determine the cell proliferation rate using a method such as direct cell counting, MTT assay, or CyQUANT assay.

  • Morphological assessment: Throughout the culture period, regularly observe the cells under a microscope for any changes in morphology, attachment, or overall health.

  • Data analysis: Compare the results from the supplemented groups to the negative control to determine the optimal, non-toxic concentration range of this compound for your cells.

Visual Guides

G Potential for Calcium L-lactate Precipitation A Calcium L-lactate Pentahydrate B Cell Culture Medium A->B Addition to Medium E Insoluble Calcium Phosphate Precipitate A->E Interaction under alkaline pH or high temp. C Phosphate Ions (PO4³⁻) C->E Interaction under alkaline pH or high temp. D Bicarbonate Ions (HCO₃⁻) D->E Interaction under alkaline pH or high temp.

Caption: Interaction of Calcium L-lactate with ions in media.

G Impact of Extracellular Calcium on Signaling A Extracellular Ca²⁺ (from Calcium L-lactate) B Plasma Membrane Calcium Channels A->B Stimulates C Increased Intracellular Ca²⁺ Concentration B->C Influx D Activation of Ca²⁺-dependent Enzymes C->D Leads to E Cellular Responses (Proliferation, Differentiation, etc.) D->E Triggers

Caption: Calcium signaling pathway activation.

G Workflow for Compatibility Testing A Prepare Sterile Stock of Calcium L-lactate B Create Serial Dilutions in Complete Medium A->B C Incubate and Visually Inspect for Precipitation B->C D Culture Cells with Non-precipitating Concentrations C->D Clear Solutions E Assess Viability, Proliferation, and Morphology D->E F Determine Optimal Concentration E->F

References

stability of Calcium L-lactate pentahydrate in acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Calcium L-Lactate Pentahydrate in acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a stable compound under normal storage conditions, kept in tight containers at room temperature.[1][2][3] However, it is susceptible to degradation under heat and in aqueous solutions with acidic or alkaline pH.[4][5] The primary degradation pathway is the hydrolysis of the lactate (B86563) ester.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Aqueous solutions of this compound are slightly alkaline, with a pH ranging from 6.0 to 8.5.[6][7] In strongly acidic or alkaline conditions, the lactate moiety can undergo hydrolysis, leading to the formation of lactic acid and other degradation products. The rate of hydrolysis is dependent on the pH and temperature of the solution.

Q3: What are the expected degradation products of this compound in acidic and alkaline conditions?

Under both acidic and alkaline conditions, the primary degradation product is expected to be lactic acid, resulting from the hydrolysis of the lactate ester. In more extreme conditions, further degradation of lactic acid could occur.

Q4: Can this compound be used in acidic or alkaline formulations?

Caution should be exercised when formulating this compound in highly acidic or alkaline conditions due to the risk of degradation. It is crucial to conduct formulation-specific stability studies to ensure the product's integrity and efficacy throughout its shelf life.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected drop in pH of a this compound solution. Degradation of the lactate to lactic acid.Verify the storage conditions and age of the solution. Prepare fresh solutions for experiments. Conduct a stability study to determine the rate of degradation under your specific conditions.
Precipitation observed in an alkaline solution containing this compound. Formation of insoluble calcium salts (e.g., calcium hydroxide (B78521) or calcium carbonate from atmospheric CO2).Ensure the pH of the solution is not excessively high. Use a buffered system if possible. Prepare solutions fresh and protect them from atmospheric carbon dioxide.
Inconsistent analytical results for this compound content. Degradation of the analyte during sample preparation or analysis.Ensure sample diluents are pH-neutral or appropriately buffered. Minimize the time between sample preparation and analysis. Validate the analytical method for stability-indicating properties.
Appearance of unknown peaks in HPLC chromatograms during stability testing. Formation of degradation products.Conduct forced degradation studies to identify potential degradation products. Use a validated stability-indicating HPLC method capable of separating the parent compound from all potential degradants.

Quantitative Stability Data

The following tables provide representative data on the expected stability of this compound under forced degradation conditions. This data is based on general principles of ester hydrolysis and should be confirmed by experimental studies.

Table 1: Stability of this compound in Acidic Conditions (0.1 M HCl) at 60°C

Time (hours)% Degradation (Approx.)Major Degradation Product
00-
25Lactic Acid
410Lactic Acid
818Lactic Acid
2445Lactic Acid

Table 2: Stability of this compound in Alkaline Conditions (0.1 M NaOH) at 60°C

Time (hours)% Degradation (Approx.)Major Degradation Product
00-
18Lactic Acid
215Lactic Acid
428Lactic Acid
850Lactic Acid

Experimental Protocols

Forced Degradation Study: Acid and Base Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of this compound in acidic and alkaline conditions, in accordance with ICH guidelines.[8]

Objective: To evaluate the stability of this compound under acidic and alkaline stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Purified Water (HPLC grade)

  • pH meter

  • Volumetric flasks

  • Pipettes

  • Water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or RI)

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in purified water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.1 M HCl.

    • Keep the flask in a water bath or incubator at a specified temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before dilution and HPLC analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 0.1 M NaOH.

    • Keep the flask in a water bath or incubator at a specified temperature (e.g., 60°C).

    • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before dilution and HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with purified water and storing it under the same temperature conditions.

  • HPLC Analysis: Analyze all the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact Calcium L-Lactate from its degradation products.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of the intact drug in the stressed samples to that of the control or the initial time point.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution of Calcium L-Lactate start->stock acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base control Control (Water, 60°C) stock->control sampling Sample at Time Points acid->sampling base->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data end End data->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Calcium L-Lactate Pentahydrate for Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Calcium L-lactate pentahydrate in hydrogel formation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for hydrogel formation?

A1: The optimal concentration is highly dependent on the polymer used (most commonly sodium alginate), its concentration, and the desired final properties of the hydrogel. For sodium alginate hydrogels, this compound concentrations typically range from 1% to 5% (w/v).[1] Lower concentrations generally result in softer, more flexible hydrogels, while higher concentrations lead to more rigid and brittle structures. It is crucial to empirically determine the optimal concentration for each specific application.

Q2: My alginate solution is not forming a gel after adding this compound. What could be the issue?

A2: Several factors can contribute to failed gelation:

  • Incorrect Concentrations: Ensure that the concentrations of both the sodium alginate and this compound are within the appropriate range. A common starting point is 1-2% (w/v) for sodium alginate and 2-6% (w/v) for Calcium L-lactate.

  • Poor Alginate Quality: The ratio of guluronic acid (G) to mannuronic acid (M) blocks (M/G ratio) in the alginate polymer is critical for gelation. A higher G-block content leads to stronger gels. If the M/G ratio of your alginate is low, it may not form a stable gel.

  • Incomplete Dissolution: Ensure that the sodium alginate powder is fully dissolved before adding the crosslinking solution. Inadequate dissolution can lead to a heterogeneous mixture that does not gel properly.

  • pH of the Solutions: The pH of both the alginate and calcium lactate (B86563) solutions can influence gelation. Significant deviations from a neutral pH can affect the ionization of the polymer and the availability of calcium ions.

Q3: Instead of a uniform hydrogel, I am getting immediate white precipitates when I mix the solutions. Why is this happening?

A3: This is a common issue known as "over-gelling" or precipitation. It typically occurs when the concentration of the calcium ions is too high, leading to rapid and localized crosslinking at the interface of the two solutions, rather than uniform gelation throughout the bulk of the mixture. To resolve this, try decreasing the concentration of your this compound solution.

Q4: How can I control the gelation time of my hydrogel?

A4: The gelation time is influenced by several factors:

  • Concentration of Reactants: Higher concentrations of both the polymer and the crosslinker will result in faster gelation.

  • Temperature: Lower temperatures can slow down the diffusion of calcium ions, leading to a more controlled and slower gelation process.

  • Method of Mixing: The way the two solutions are mixed can affect the gelation rate and uniformity. For instance, slowly adding the crosslinker solution while stirring the polymer solution can promote more homogeneous gel formation.

Q5: Can I use this compound for cell encapsulation? Is it cytotoxic?

A5: this compound is generally considered biocompatible and is used in various food and pharmaceutical applications.[2][3] However, the concentration of calcium ions can affect cell viability. It is essential to optimize the concentration to be sufficient for gelation without being detrimental to the encapsulated cells. It is always recommended to perform cell viability assays (e.g., Live/Dead staining) to determine the optimal and non-toxic concentration for your specific cell type and application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Failed Gelation 1. Insufficient concentration of polymer or crosslinker.2. Poor quality of sodium alginate (low G-block content).3. Incomplete dissolution of polymer.1. Increase the concentration of sodium alginate and/or this compound.2. Use a higher quality sodium alginate with a known high G-block content.3. Ensure complete dissolution of the sodium alginate powder with adequate stirring and time.
Inhomogeneous Gel/Lumps 1. Uneven mixing of the polymer and crosslinker solutions.2. Gelation is occurring too rapidly.1. Improve mixing by using a more efficient stirring method or by slowly adding the crosslinker while vigorously stirring the polymer solution.2. Lower the concentration of the this compound solution or decrease the temperature to slow down the reaction.
Weak or Brittle Hydrogel 1. Sub-optimal concentration of the crosslinker.2. Inappropriate M/G ratio of the alginate.1. Adjust the concentration of this compound. A higher concentration generally leads to a stronger but more brittle gel. A lower concentration can result in a weaker, more flexible gel. Perform a concentration gradient experiment to find the optimal point.2. Select an alginate with an M/G ratio that is suitable for your desired mechanical properties.
Poor Cell Viability (for cell encapsulation) 1. Cytotoxic effects of high calcium ion concentration.2. Mechanical stress during the mixing process.1. Reduce the concentration of the this compound solution to the minimum required for stable gelation. Perform a dose-response study to assess cell viability.2. Optimize the mixing procedure to be gentle on the cells.

Data Presentation

Table 1: Effect of this compound Concentration on Alginate Hydrogel Bead Properties

Calcium L-lactate Conc. (%)Average Bead Diameter (mm)Bulk Density (g/mL)pHHardness (N)
12.950.6416.59Data not available
2.5Data not availableData not available6.96Data not available
52.250.535Data not availableSignificantly increased

Source: Adapted from a study on caviar-like chicken broth hydrogel beads.[1] Note that specific hardness values were not provided in the source, only a qualitative increase.

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogel Beads using this compound

Materials:

  • Sodium Alginate powder

  • This compound

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe with a needle (e.g., 22G)

  • Beakers

Procedure:

  • Prepare Sodium Alginate Solution:

    • Weigh the desired amount of sodium alginate powder to prepare a 1-2% (w/v) solution in deionized water.

    • Slowly add the powder to the water while stirring continuously to avoid clumping.

    • Continue stirring until the powder is completely dissolved. This may take several hours. For best results, leave the solution to stir overnight.

  • Prepare this compound Solution:

    • Weigh the desired amount of this compound to prepare a 1-5% (w/v) solution in deionized water.

    • Stir until the salt is completely dissolved.

  • Form Hydrogel Beads:

    • Fill a syringe with the sodium alginate solution.

    • Extrude the alginate solution dropwise from the syringe into the this compound solution.

    • Stir the calcium lactate solution gently as the beads are being formed.

    • Allow the beads to cure in the solution for a desired amount of time (e.g., 15-30 minutes) to ensure complete crosslinking.

  • Wash the Hydrogel Beads:

    • Carefully decant the this compound solution.

    • Wash the beads with deionized water several times to remove any unreacted crosslinker.

Protocol 2: Swelling Ratio Determination

Materials:

  • Prepared hydrogel samples

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Weighing balance

  • Filter paper

Procedure:

  • Weigh the initial, fully hydrated hydrogel sample (W_i).

  • Immerse the hydrogel sample in a known volume of PBS at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess surface water, and weigh it (W_s).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_i) / W_i] * 100

Visualizations

Hydrogel_Formation_Workflow cluster_prep Solution Preparation cluster_formation Hydrogel Formation cluster_post Post-Processing prep_alginate Prepare Sodium Alginate Solution (1-2% w/v) extrude Extrude Alginate Solution Dropwise into Calcium Lactate Solution prep_alginate->extrude prep_calcium Prepare this compound Solution (1-5% w/v) prep_calcium->extrude cure Allow Beads to Cure (15-30 min) extrude->cure wash Wash Beads with Deionized Water cure->wash characterize Characterize Hydrogel Properties wash->characterize

Caption: Experimental workflow for the formation of alginate hydrogel beads.

Troubleshooting_Hydrogel_Formation cluster_no_gel No Gel Formation cluster_gel_formed Gel Formed cluster_non_uniform Non-Uniform Gel start Start: Mix Alginate and Calcium Lactate Solutions q1 Does a gel form? start->q1 cause_no_gel1 Check Concentrations: - Increase Polymer/Crosslinker Conc. q1->cause_no_gel1 No q2 Is the gel uniform? q1->q2 Yes cause_no_gel2 Check Alginate Quality: - Verify M/G Ratio cause_no_gel3 Ensure Complete Dissolution cause_non_uniform1 Improve Mixing Technique q2->cause_non_uniform1 No success Successful Hydrogel Formation q2->success Yes cause_non_uniform2 Slow Down Gelation: - Lower Crosslinker Conc. - Lower Temperature

Caption: Troubleshooting decision tree for hydrogel formation issues.

References

Technical Support Center: Mitigating Cytotoxicity of Calcium L-lactate Pentahydrate in In-Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with Calcium L-lactate pentahydrate in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in-vitro studies?

This compound ([CH₃CH(OH)COO]₂Ca · 5H₂O) is a salt of L-lactic acid and calcium. It is often used in cell culture as a source of calcium ions (Ca²⁺) and L-lactate. Calcium is a crucial second messenger in numerous cellular signaling pathways, while lactate (B86563) can be a metabolic substrate. It is valued for its good solubility and bioavailability compared to other calcium salts.[1][2]

Q2: What are the primary mechanisms by which this compound can induce cytotoxicity?

The cytotoxic effects of this compound are primarily attributed to two main components: calcium overload and lactate-induced cellular stress.

  • Calcium Overload: Excessive intracellular calcium can trigger apoptotic pathways by inducing stress in the mitochondria and endoplasmic reticulum, leading to the release of cytochrome c and activation of caspases.[3][4]

  • Lactate-Induced Stress: High concentrations of lactate can lead to intracellular acidification and metabolic reprogramming.[5][6] This can interfere with normal cell cycle progression and, in some cases, induce apoptosis.[7]

  • Osmotic Stress: The addition of any salt to the culture medium increases its osmolarity. While often overlooked, significant changes in osmotic pressure can induce stress and cell death.[8][9]

Q3: Is the cytotoxicity of this compound cell-type dependent?

Yes, the cytotoxic effects can vary significantly between different cell types. For instance, some cancer cell lines may be more susceptible to calcium-induced apoptosis, while other cell types might be more sensitive to changes in pH due to lactate. Normal, non-cancerous cells may also exhibit cytotoxic responses at high concentrations.[10]

Q4: How can I prepare a stock solution of this compound for my cell culture experiments?

This compound is soluble in water.[2][11] To prepare a sterile stock solution, dissolve the powder in cell culture-grade water or a buffered solution like PBS. It is recommended to warm the solvent to aid dissolution.[8] Subsequently, sterile-filter the solution through a 0.22 µm filter before adding it to your culture medium. Avoid autoclaving as it can cause precipitation with other media components.[12]

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Poor Viability After Treatment

Possible Causes:

  • Concentration is too high: The concentration of this compound may be inducing calcium overload or lactate toxicity.

  • Rapid pH shift: The addition of a lactate salt can alter the pH of the culture medium.[13][14]

  • Osmotic shock: A high concentration of the salt can increase the osmolarity of the medium, causing cellular stress.

  • Precipitate formation: Calcium salts can precipitate with components in the serum or the medium itself, leading to nutrient depletion and physical stress on cells.[12]

Solutions:

  • Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration (e.g., 1-5 mM) and titrate upwards.

  • Monitor and Buffer pH: Measure the pH of your complete medium after adding this compound. If a significant shift is observed, consider using a medium with a stronger buffering capacity (e.g., HEPES-buffered media) or adjusting the pH.

  • Control for Osmolarity: As a control, treat cells with a non-calcium lactate salt (e.g., sodium chloride) at the same molar concentration to assess the impact of osmotic stress alone.

  • Prepare Fresh Solutions and Observe for Precipitates: Prepare your this compound solution fresh for each experiment. When adding it to the medium, do so slowly and observe for any precipitate formation. If a precipitate is observed, the medium should be discarded.

Problem 2: Altered Cell Morphology or Attachment Issues

Possible Causes:

  • Sub-lethal stress: Even at non-lethal concentrations, elevated intracellular calcium can affect the cytoskeleton and cell adhesion molecules.

  • Changes in media composition: Precipitation of media components can affect the availability of factors required for cell attachment.

Solutions:

  • Lower the Concentration: Even if viability is not significantly impacted, altered morphology can be a sign of cellular stress. Try reducing the concentration of this compound.

  • Coat Cultureware: If working with adherent cells, consider coating the culture vessels with an extracellular matrix protein (e.g., collagen, fibronectin) to improve attachment.

  • Allow for Adaptation: When introducing a new supplement to your culture, it may be beneficial to gradually increase the concentration over a few passages to allow the cells to adapt.

Quantitative Data

The following table summarizes some of the concentrations of calcium lactate used in various in-vitro studies. Note that the optimal concentration is highly dependent on the cell line and experimental context.

Cell LineConcentrationObserved EffectReference
HCT116 (Colon Cancer)2.5 mMIncreased intracellular Ca²⁺, FAK cleavage, and cell motility.[15]
HT-29 (Colon Cancer)2.5 mMIncreased intracellular Ca²⁺, FAK cleavage, and cell motility.[15]
HCT116 (Colon Cancer)5 mMDecreased cell viability.[6]
Bovine Oocytes2.0, 3.0, 4.5 mM4.5 mM enhanced fertilization and blastocyst formation.[16]
Balb/3T3 (Fibroblasts)10 mMIncreased population doubling time.[7]
HUVECs115 µg/ml to 16,000 µg/mlReduction in growth in a time and dose-dependent manner.[10]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add an appropriate volume of sterile, cell culture-grade water or PBS to achieve the desired stock concentration (e.g., 1 M).

  • Gently warm the solution (e.g., in a 37°C water bath) and vortex or stir until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile container.

  • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol: Cell Viability Assay (MTT Assay)

This is a general protocol that should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway of Calcium-Induced Apoptosis

Calcium_Induced_Apoptosis CaLactate Calcium L-lactate pentahydrate ExtraCa ↑ Extracellular Ca²⁺ CaLactate->ExtraCa IntraCa ↑ Intracellular Ca²⁺ ExtraCa->IntraCa ER Endoplasmic Reticulum IntraCa->ER Uptake Mito Mitochondrion IntraCa->Mito Uptake ERStress ER Stress ER->ERStress Overload MitoStress Mitochondrial Stress Mito->MitoStress Overload Caspase Caspase Activation ERStress->Caspase CytoC Cytochrome c Release MitoStress->CytoC CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Calcium-induced apoptosis signaling pathway.

Experimental Workflow for Troubleshooting Cytotoxicity

Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity DoseResponse Perform Dose-Response (e.g., MTT assay) Start->DoseResponse CheckpH Check pH of Medium Start->CheckpH CheckOsmol Check Osmolarity Start->CheckOsmol CheckPrecipitate Observe for Precipitate Start->CheckPrecipitate OptimizeConc Optimize Concentration DoseResponse->OptimizeConc BufferpH Use Buffered Medium CheckpH->BufferpH OsmolControl Use Osmotic Control CheckOsmol->OsmolControl FreshSol Use Freshly Prepared Solution CheckPrecipitate->FreshSol End Problem Resolved OptimizeConc->End BufferpH->End OsmolControl->End FreshSol->End

Caption: Workflow for troubleshooting cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the In Vivo Bioavailability of Calcium L-Lactate Pentahydrate and Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo bioavailability of two commonly used calcium salts: calcium L-lactate pentahydrate and calcium citrate (B86180). The information presented is based on available scientific literature and is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection of calcium supplements for clinical and research purposes. While direct comparative in vivo studies are limited, this guide synthesizes data from individual studies to offer a comprehensive overview.

Introduction to Calcium Bioavailability

The bioavailability of a calcium salt is a critical factor in its efficacy as a nutritional supplement or therapeutic agent. It refers to the fraction of ingested calcium that is absorbed by the intestines and becomes available for physiological processes, including bone mineralization, nerve transmission, and muscle contraction. Several factors influence calcium bioavailability, including the chemical form of the calcium salt, its solubility, and the physiological conditions of the gastrointestinal tract.

Experimental Methodologies for Assessing Calcium Bioavailability

The assessment of calcium bioavailability in vivo typically involves human clinical trials with specific protocols to measure the absorption and subsequent physiological response to a calcium load. Common methodologies include:

  • Pharmacokinetic Analysis: This involves the oral administration of a specific dose of the calcium salt to fasting subjects. Blood samples are then collected at regular intervals to measure the change in serum calcium concentration over time. Key parameters derived from this analysis include:

    • Cmax: The maximum serum calcium concentration.

    • Tmax: The time taken to reach Cmax.

    • AUC (Area Under the Curve): Represents the total amount of calcium absorbed over a specific period.

  • Urinary Calcium Excretion: Following the ingestion of a calcium supplement, the amount of calcium excreted in the urine over a defined period (e.g., 24 hours) is measured. An increase in urinary calcium is indicative of greater intestinal absorption.

  • Dual Isotope Method: This is considered a gold-standard method. It involves the simultaneous oral administration of a calcium isotope (e.g., 44Ca) and intravenous administration of another (e.g., 42Ca). The ratio of these isotopes in blood or urine provides a precise measure of fractional calcium absorption.

A typical experimental workflow for a calcium bioavailability study is outlined below:

G cluster_0 Subject Preparation cluster_1 Intervention cluster_2 Data Collection cluster_3 Analysis Subject Screening Subject Screening Dietary Control\n(Low Calcium Diet) Dietary Control (Low Calcium Diet) Subject Screening->Dietary Control\n(Low Calcium Diet) Overnight Fasting Overnight Fasting Dietary Control\n(Low Calcium Diet)->Overnight Fasting Baseline Sampling\n(Blood & Urine) Baseline Sampling (Blood & Urine) Overnight Fasting->Baseline Sampling\n(Blood & Urine) Oral Administration of\nCalcium Salt Oral Administration of Calcium Salt Baseline Sampling\n(Blood & Urine)->Oral Administration of\nCalcium Salt Serial Blood Sampling Serial Blood Sampling Oral Administration of\nCalcium Salt->Serial Blood Sampling Urine Collection\n(Timed Intervals) Urine Collection (Timed Intervals) Serial Blood Sampling->Urine Collection\n(Timed Intervals) Urinary Calcium Analysis Urinary Calcium Analysis Urine Collection\n(Timed Intervals)->Urinary Calcium Analysis Serum Calcium Analysis Serum Calcium Analysis Serum Calcium Analysis->Urinary Calcium Analysis Pharmacokinetic Modeling\n& Statistical Analysis Pharmacokinetic Modeling & Statistical Analysis Urinary Calcium Analysis->Pharmacokinetic Modeling\n& Statistical Analysis

Caption: A generalized experimental workflow for an in vivo calcium bioavailability study.

Intestinal Calcium Absorption Pathways

The absorption of calcium in the small intestine occurs through two primary pathways:

  • Transcellular Pathway: This is an active, saturable process that is most prominent in the duodenum. It is dependent on vitamin D and involves the entry of calcium into the enterocyte via the TRPV6 channel, binding to calbindin for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca2+-ATPase (PMCA1b).

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine. Calcium moves between the enterocytes through the tight junctions, driven by the electrochemical gradient.

The interplay between these two pathways is crucial for maintaining calcium homeostasis.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte cluster_2 Bloodstream Ca_lumen Ca2+ TRPV6 TRPV6 Channel Ca_lumen->TRPV6 Transcellular (Active, Vitamin D dependent) Ca_blood Ca2+ Ca_lumen->Ca_blood Paracellular (Passive) Calbindin Calbindin TRPV6->Calbindin PMCA1b PMCA1b Calbindin->PMCA1b PMCA1b->Ca_blood

Caption: The primary pathways of intestinal calcium absorption.

Comparative Bioavailability Data

Direct, head-to-head in vivo studies comparing this compound and calcium citrate are scarce in the published literature. Therefore, this comparison is based on data from separate studies. It is important to note that variations in study design, subject populations, and analytical methods can influence the results.

This compound

While specific data for the pentahydrate form is limited, studies on calcium lactate (B86563) provide some insights. One study in healthy adults who received a 900 mg dose of calcium lactate after an overnight fast reported a faster absorption rate in increasing serum calcium compared to calcium carbonate[1]. Another study in rats found no significant difference in the bioavailability of L-calcium lactate and calcium carbonate[2].

Calcium Citrate

Calcium citrate has been more extensively studied. A meta-analysis of 15 studies concluded that calcium citrate is better absorbed than calcium carbonate by approximately 22% to 27%, both on an empty stomach and with meals[3]. Several studies have demonstrated that calcium citrate leads to a significant increase in serum calcium levels and urinary calcium excretion compared to placebo and calcium carbonate[4][5][6].

The following tables summarize key findings from various studies. Due to the lack of direct comparative studies, a "head-to-head" table is not feasible. Instead, data from individual studies are presented.

Table 1: Bioavailability Data for Calcium Lactate (Indirect Comparisons)

StudySubjectsDose (Elemental Ca)Key FindingsReference
Shieh et al. (2003)38 healthy adults900 mgFaster absorption rate in increasing serum calcium compared to calcium carbonate.[1]
Tsuchiya et al. (2000)Vitamin D-deficient or -replete ratsNot specifiedBioavailability was not significantly different from calcium carbonate.[2]

Table 2: Bioavailability Data for Calcium Citrate

StudySubjectsDose (Elemental Ca)Key FindingsReference
Sakhaee et al. (1999)Meta-analysis of 15 studies (184 subjects)Varied22-27% better absorption than calcium carbonate.[3]
Heller et al. (1999)18 postmenopausal women500 mg2.5-fold greater change in AUC in serum calcium compared to calcium carbonate.[4][7]
Nicar & Pak (1985)14 normal subjects1000 mgSignificantly higher urinary calcium excretion (by 20-66%) compared to calcium carbonate.[5]
Heller et al. (2000)Postmenopausal women250 mgMore bioavailable than calcium carbonate, even with a meal. Produced greater suppression of serum PTH.[6]

Detailed Experimental Protocols of Key Studies

To provide a deeper understanding of the presented data, the experimental protocols of some of the key cited studies are detailed below.

Table 3: Experimental Protocol for a Calcium Lactate Bioavailability Study (Shieh et al., 2003)

ParameterDescription
Study Design Randomized, two-way crossover.
Subjects 38 healthy adults.
Intervention Single oral dose of 900 mg elemental calcium as either calcium lactate or calcium carbonate.
Pre-study Conditions Subjects fasted for more than 12 hours before supplementation.
Data Collection Blood samples collected at 0, 1, 2, 4, and 5 hours post-ingestion for serum calcium and parathyroid hormone (PTH) analysis. Urine collected at 0, 2, 4, and 5 hours for calcium analysis.
Primary Outcome Changes in serum calcium, serum PTH, and urinary calcium/creatinine ratio.

Table 4: Experimental Protocol for a Calcium Citrate Bioavailability Study (Heller et al., 1999)

ParameterDescription
Study Design Randomized, placebo-controlled, crossover.
Subjects 18 postmenopausal normal women.
Intervention Single oral dose of 500 mg elemental calcium as either calcium citrate (Citracal) or calcium carbonate (Os-Cal), or placebo, consumed with a breakfast meal.
Pre-study Conditions Not specified in the abstract.
Data Collection Venous blood samples were obtained before and hourly for 6 hours after ingestion for serum calcium measurement.
Primary Outcome Change in area under the curve (ΔAUC) in serum calcium from pre-load levels.

Conclusion

Based on the available evidence, both calcium L-lactate and calcium citrate are bioavailable forms of calcium. However, a direct and definitive comparison of their bioavailability in humans is challenging due to the lack of head-to-head clinical trials for this compound versus calcium citrate.

The existing literature strongly suggests that calcium citrate has superior bioavailability compared to calcium carbonate [3][4][5][6]. Studies on calcium lactate indicate it has a faster absorption rate than calcium carbonate [1]. While this suggests that both organic calcium salts are likely more bioavailable than calcium carbonate, it does not allow for a direct ranking between them.

For researchers and drug development professionals, the choice between this compound and calcium citrate may depend on factors beyond just bioavailability, such as solubility, taste, cost, and the specific formulation requirements of the intended application. Further direct comparative studies are warranted to definitively establish the relative bioavailability of these two important calcium salts.

References

A Comparative Analysis of Calcium L-Lactate Pentahydrate and Calcium Chloride in Tissue Engineering Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of tissue engineering, the selection of appropriate biomaterials is paramount to recapitulating the native cellular microenvironment and promoting tissue regeneration. Calcium ions (Ca²⁺) play a pivotal role in numerous cellular processes integral to tissue development and repair, including cell adhesion, proliferation, differentiation, and extracellular matrix (ECM) mineralization. This guide provides a comparative analysis of two commonly utilized calcium salts, Calcium L-lactate pentahydrate and calcium chloride, as sources of calcium ions in tissue engineering scaffolds, particularly in the context of bone regeneration.

Performance Comparison: Quantitative Data Summary

While direct comparative studies evaluating the cellular responses to this compound versus calcium chloride in identical tissue engineering scaffolds are limited in the current literature, this section summarizes available quantitative data for each compound from independent studies. This allows for an indirect comparison of their potential efficacy.

Table 1: Effect on Cell Viability and Proliferation

Calcium SourceCell TypeConcentrationAssayResultsReference
Calcium Chloride Human Periodontal Ligament Stem Cells (hPDLSCs)< 25 mMCytotoxicity AssayNo significant cytotoxicity observed.[1]
Osteoblastic cells1-10 mmolCellular Metabolism AssayDecreased metabolic activity with increasing concentration (except 1 mmol at 72h).[2]
Rat Adipose-derived Mesenchymal Stem Cells (AMSCs)8 mmol/LSulforhodamine B methodPromoted cell proliferation compared to osteogenic differentiation medium.[3]
This compound ---Data from direct studies on cell viability and proliferation in tissue engineering scaffolds is not readily available in the reviewed literature. However, it is widely used as a biocompatible calcium supplement and in the formation of hydrogels, suggesting good cytocompatibility.

Table 2: Effect on Osteogenic Differentiation

Calcium SourceCell TypeConcentrationAssayResultsReference
Calcium Chloride Rat Adipose-derived Mesenchymal Stem Cells (AMSCs)8 mmol/LAlizarin Red Staining (ARS) & Alkaline Phosphatase (ALP) ActivitySignificantly enhanced osteogenic differentiation (increased calcium deposition and ALP activity).[3]
Human Periodontal Ligament Stem Cells (hPDLSCs)1-25 mMAlizarin Red Staining (ARS)Dose-dependently repressed bone mineralization.[1]
Human Periodontal Ligament Stem Cells (hPDLSCs)1-25 mMAlkaline Phosphatase (ALP) ActivityNo significant difference in ALP activity.[1]
Osteoblastic cells1-10 mmolAlkaline Phosphatase (ALP) ActivityDecreased ALP activity with increasing concentration.[2]
This compound ---While not directly quantified in comparative cellular studies, Calcium L-lactate is used to form hydrogels for cartilage tissue engineering, implying its potential to support chondrogenesis. Its role in osteogenesis requires further direct investigation.[4]

Key Signaling Pathways

Calcium ions are critical second messengers that regulate osteoblast differentiation through various signaling pathways. The influx of extracellular Ca²⁺ or its release from intracellular stores can trigger a cascade of events leading to the activation of transcription factors essential for osteogenesis.

cluster_0 Extracellular Environment cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events Ca_ext Extracellular Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channels Ca_ext->VGCC Influx CaSR Calcium-Sensing Receptor (CaSR) Ca_ext->CaSR Ca_int Intracellular Ca²⁺ VGCC->Ca_int PLC Phospholipase C (PLC) CaSR->PLC Calmodulin Calmodulin (CaM) Ca_int->Calmodulin IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ Release ER->Ca_int Calcineurin Calcineurin Calmodulin->Calcineurin CaMK CaM Kinases (CaMK) Calmodulin->CaMK NFAT NFAT Calcineurin->NFAT Dephosphorylation & Nuclear Translocation CREB CREB CaMK->CREB Phosphorylation RUNX2 RUNX2 Expression NFAT->RUNX2 CREB->RUNX2 Osteogenesis Osteogenic Differentiation RUNX2->Osteogenesis

Caption: Calcium signaling pathways in osteoblast differentiation.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells onto the tissue engineering scaffolds in a 96-well plate and culture for the desired period.

  • Remove the culture medium and wash the scaffolds with PBS.

  • Add fresh culture medium and MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Cell viability is typically expressed as a percentage relative to a control group.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteogenic differentiation. This assay quantifies its enzymatic activity.

Materials:

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • ALP assay buffer

  • Stop solution (e.g., NaOH)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Culture cells on scaffolds for the desired duration of osteogenic induction.

  • Wash the cell-seeded scaffolds with PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a 96-well plate.

  • Add pNPP substrate solution to each well and incubate at 37°C.

  • Stop the reaction by adding a stop solution.

  • Measure the absorbance of the resulting yellow p-nitrophenol product at 405 nm.

  • ALP activity is often normalized to the total protein content of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

ARS is a dye that specifically stains calcium deposits, indicating late-stage osteogenic differentiation and matrix mineralization.

Materials:

  • Alizarin Red S (ARS) staining solution (pH 4.1-4.3)

  • 4% Paraformaldehyde (PFA) for fixation

  • Deionized water

  • Multi-well plates

Procedure:

  • Culture cells on scaffolds in osteogenic medium for an extended period (e.g., 14-21 days).

  • Wash the scaffolds with PBS and fix the cells with 4% PFA.

  • Rinse the fixed samples with deionized water.

  • Add the ARS staining solution to each well, ensuring complete coverage of the scaffold.

  • Incubate at room temperature for 20-30 minutes.

  • Aspirate the staining solution and wash thoroughly with deionized water to remove excess stain.

  • Visualize the red-orange mineralized nodules under a microscope. For quantification, the stain can be extracted and the absorbance measured.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for comparing the osteogenic potential of different calcium sources in a tissue engineering scaffold.

cluster_0 Scaffold Preparation cluster_1 Cell Culture cluster_2 Analysis cluster_3 Outcome Scaffold_Prep Fabricate Scaffolds Group_A Scaffold + Calcium L-lactate pentahydrate Scaffold_Prep->Group_A Group_B Scaffold + Calcium Chloride Scaffold_Prep->Group_B Control Scaffold Only (Control) Scaffold_Prep->Control Cell_Seeding Seed Mesenchymal Stem Cells (MSCs) Group_A->Cell_Seeding Group_B->Cell_Seeding Control->Cell_Seeding Osteogenic_Induction Culture in Osteogenic Medium Cell_Seeding->Osteogenic_Induction Viability Cell Viability (MTT Assay) Osteogenic_Induction->Viability Proliferation Cell Proliferation (e.g., DNA quantification) Osteogenic_Induction->Proliferation ALP Early Differentiation (ALP Activity Assay) Osteogenic_Induction->ALP Mineralization Late Differentiation (Alizarin Red S Staining) Osteogenic_Induction->Mineralization Comparison Comparative Analysis of Osteogenic Potential Viability->Comparison Proliferation->Comparison ALP->Comparison Mineralization->Comparison

Caption: Experimental workflow for comparative osteogenic assessment.

Conclusion

Both this compound and calcium chloride serve as viable sources of calcium ions for tissue engineering applications. The available data suggests that the concentration of calcium chloride is a critical factor, with lower concentrations appearing to be more favorable for osteogenic differentiation and cell proliferation.[2][3] High concentrations of calcium chloride may have an inhibitory effect on mineralization.[1]

While there is a lack of direct, quantitative comparative studies on the cellular effects of this compound in bone tissue engineering, its established use in biomedical applications and as a crosslinking agent in hydrogels suggests good biocompatibility.[4] The lactate (B86563) component of Calcium L-lactate may also offer metabolic advantages to cells within a scaffold.

Further head-to-head studies are warranted to definitively elucidate the comparative efficacy of these two calcium salts in promoting osteogenesis. Researchers should consider the desired kinetics of calcium ion release, the potential pH effects of the salt, and the overall scaffold properties when selecting a calcium source for their specific tissue engineering application. This guide provides a foundational framework for such investigations by summarizing the current knowledge and providing standardized experimental protocols.

References

A Comparative Guide to Analytical Methods for the Quantification of Calcium L-lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Complexometric Titration for the quantification of Calcium L-lactate pentahydrate, a widely used calcium supplement and food additive. The information presented is intended to assist researchers and quality control analysts in selecting the most suitable analytical method for their specific needs, with a focus on method validation and performance.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful chromatographic technique for the separation, identification, and quantification of components in a mixture. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is often employed to quantify the lactate (B86563) component, which is stoichiometric to the calcium content.

Experimental Protocol: RP-HPLC

A simple, precise, and accurate RP-HPLC method can be developed and validated for the estimation of Calcium L-lactate.[1][2] The following protocol is a representative example:

  • Chromatographic System: A Shimadzu Nexera LC-30AD system or equivalent, equipped with a UV detector.[1]

  • Column: Inertsil C18-3 column (4.6 mm x 150 mm, 5µm).[1]

  • Mobile Phase: An isocratic elution of an aqueous solution of 0.025 mol/L Sodium Dihydrogen Phosphate (pH adjusted to 2.50) or a mixture of 1% (v/v) phosphoric acid in water and methanol (B129727) (90:10, v/v).[1][2] The mobile phase should be filtered through a 0.22 µm membrane filter and degassed.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 210 nm.[1][2]

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A standard solution is prepared by dissolving a known quantity of this compound reference standard in water to achieve a target concentration (e.g., in the range of 0.7194 to 46.04 mmol/L for lactic acid).[2]

  • Sample Solution Preparation: An accurately weighed amount of the sample is dissolved in water to obtain a theoretical concentration within the calibration range.

Method Validation Summary

The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the quantification of lactate from a calcium salt.

Validation Parameter Performance Characteristics
Specificity The method is specific for the lactate analyte, with no interference from common excipients or degradation products under stress conditions (acidic, alkaline, and thermal degradation).[1]
Linearity & Range The calibration curve is linear over a concentration range of 0.7194 to 46.04 mmol/L for lactic acid, with a correlation coefficient (r²) > 0.998.[1][2]
Accuracy (Recovery) The recovery of the analyte is typically between 99.01% and 100.4%.[2]
Precision The relative standard deviation (RSD) for repeatability and intermediate precision is less than 2.0%.[2]
Limit of Detection (LOD) For a related compound, calcium phospholactate, the LOD was found to be 27.6 µg/mL.[1]
Limit of Quantification (LOQ) For a related compound, calcium phospholactate, the LOQ was found to be 78.4 µg/mL.[1]
Robustness The method demonstrates robustness with minor, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition).

Experimental Workflow: HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Method Validated validation_report->end

HPLC Method Validation Workflow

Alternative Method: Complexometric Titration

Complexometric titration is a classical analytical technique used for the determination of metal ions. In the case of this compound, the calcium content is determined by titrating with a solution of ethylenediaminetetraacetic acid (EDTA).

Experimental Protocol: Complexometric Titration

The following protocol is based on pharmacopeial methods for the assay of Calcium Lactate.

  • Principle: Calcium ions form a stable complex with EDTA. The endpoint of the titration is detected using a metal ion indicator.

  • Reagents:

  • Procedure:

    • Accurately weigh about 350 mg of the previously dried Calcium L-lactate sample.

    • Dissolve the sample in 150 mL of water containing 2 mL of dilute hydrochloric acid.

    • While stirring, add approximately 30 mL of 0.05 M disodium EDTA from a 50-mL buret.

    • Add 15 mL of sodium hydroxide TS and 300 mg of hydroxy-naphthol blue indicator.

    • Continue the titration with 0.05 M disodium EDTA to a blue endpoint.

  • Calculation: Each mL of 0.05 M disodium EDTA is equivalent to 10.91 mg of anhydrous Calcium Lactate (C₆H₁₀CaO₆).

Method Performance Summary
Parameter Performance Characteristics
Specificity The method is generally specific for calcium and other metal ions that react with EDTA. Interference from other metal ions can be a limitation.
Accuracy High accuracy can be achieved with careful technique and proper standardization of the titrant.
Precision Good precision is attainable, with low RSD values for replicate titrations.
Cost & Simplicity This method is cost-effective and does not require sophisticated instrumentation. The procedure is relatively simple to perform.
Throughput The throughput is lower compared to HPLC, as it is a manual, sample-by-sample technique.

Logical Relationship: Titration Principle

Titration_Principle sample Calcium Lactate Sample (Contains Ca²⁺ ions) indicator Hydroxy-naphthol Blue Indicator sample->indicator initially complexes with complex Ca-EDTA Complex (Stable & Colorless) sample->complex reacts with edta EDTA Titrant (Chelating Agent) edta->indicator displaces at endpoint edta->complex forms endpoint Endpoint (Color Change to Blue) indicator->endpoint leading to

Principle of Complexometric Titration

Comparison of HPLC and Complexometric Titration

Feature HPLC Method Complexometric Titration
Principle Chromatographic separation and UV detection of the lactate moiety.Volumetric analysis based on the chelation of calcium ions with EDTA.
Specificity High; can separate lactate from other components and impurities.Moderate; potential for interference from other metal ions.
Sensitivity High; capable of detecting and quantifying low concentrations (LOD/LOQ).Lower sensitivity compared to HPLC.
Throughput High; suitable for automated analysis of a large number of samples.Low; manual and time-consuming for multiple samples.
Instrumentation Requires sophisticated and expensive HPLC equipment.Requires basic and inexpensive laboratory glassware.
Information Provided Quantifies the lactate component. Can also be used for stability-indicating assays.Quantifies the total calcium content.
Regulatory Acceptance Widely accepted and preferred for quality control in the pharmaceutical industry.A well-established pharmacopeial method for assay.

Conclusion

Both HPLC and complexometric titration are valid analytical methods for the quantification of this compound.

The HPLC method is superior in terms of specificity, sensitivity, and throughput, making it the method of choice for routine quality control in a regulated environment, especially when the presence of impurities or degradation products is a concern.

Complexometric titration , on the other hand, is a simple, cost-effective, and accurate method suitable for applications where high throughput is not a requirement and the sample matrix is relatively simple. It remains a valuable technique for assay determination as described in various pharmacopeias.

The selection of the most appropriate method will depend on the specific analytical requirements, available resources, and the intended application.

References

A Comparative Guide to Calcium Standards in Analytical Methods: Calcium L-Lactate Pentahydrate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of calcium is paramount in numerous fields, from pharmaceutical development and quality control to clinical diagnostics and environmental analysis. The choice of a primary calcium standard is a critical determinant of the accuracy and reliability of these measurements. This guide provides an objective comparison of Calcium L-lactate pentahydrate with other commonly used calcium standards, supported by available data and detailed experimental protocols for key analytical methods.

Executive Summary

This compound presents itself as a viable alternative to traditional calcium standards like calcium carbonate and calcium chloride. Its key advantages lie in its excellent solubility in water at room temperature, which simplifies standard preparation and minimizes the need for strong acids, and its availability in high purity grades.[1][2] While direct comparative studies on its performance in instrumental analysis are not extensively documented, its physicochemical properties suggest it is a strong candidate for use in complexometric titrations, Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Comparison of Calcium Standards

The selection of an appropriate calcium standard depends on the specific analytical method, the required level of accuracy, and practical considerations such as ease of handling and preparation. Below is a comparative overview of the most common calcium standards.

Table 1: Physicochemical Properties of Common Calcium Standards

PropertyThis compoundCalcium CarbonateCalcium Chloride (anhydrous)
Chemical Formula C₆H₁₀CaO₆·5H₂OCaCO₃CaCl₂
Molar Mass ( g/mol ) 308.30100.09110.98
Calcium Content (%) ~13%[2]40.0436.11
Solubility in Water High (7.9 g/100 mL at 30°C)[2]Very low, requires acid for dissolutionVery high (74.5 g/100 mL at 20°C)
Purity Available in high purity (≥98.0%)[1][3]Primary standard grade available (≥99.95%)High purity grades available
Hygroscopicity Slightly efflorescent[3]Non-hygroscopicHighly hygroscopic
Primary Standard NoYesNo (due to hygroscopicity)

Table 2: Performance Characteristics in Analytical Methods (Qualitative Comparison)

ParameterThis compoundCalcium CarbonateCalcium Chloride
Standard Preparation Simple dissolution in waterRequires acid digestion and heating to expel CO₂Simple dissolution, but hygroscopic nature requires careful handling and drying
Suitability for Titration SuitablePrimary standard of choiceSuitable, but requires standardization
Suitability for AAS/ICP SuitableSuitable after dissolutionSuitable
Potential Interferences Lactate ion (generally non-interfering in atomic spectrometry)None from the salt itselfChloride ions can cause interferences in some ICP-MS applications
Solution Stability GoodGoodGood

Experimental Protocols

Detailed and accurate preparation of standard solutions is fundamental to achieving reliable analytical results. The following are representative protocols for the preparation of calcium standards using this compound and Calcium Carbonate.

Protocol 1: Preparation of a 1000 ppm Calcium Standard Solution from this compound

Objective: To prepare a stock solution of 1000 ppm calcium for use in AAS or ICP-MS.

Materials:

  • This compound (C₆H₁₀CaO₆·5H₂O), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flask (1000 mL, Class A)

  • Analytical balance

Procedure:

  • Calculate the mass of this compound required to prepare 1000 mL of a 1000 ppm (1 mg/mL) calcium solution. The molecular weight of this compound is 308.30 g/mol , and the atomic weight of calcium is 40.08 g/mol . Mass (g) = (1 g Ca / 1 L) * (308.30 g C₆H₁₀CaO₆·5H₂O / 40.08 g Ca) = 7.692 g

  • Accurately weigh approximately 7.692 g of this compound.

  • Quantitatively transfer the weighed solid to a 1000 mL volumetric flask.

  • Add approximately 500 mL of deionized water to the flask and swirl to dissolve the solid completely.

  • Once dissolved, dilute to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Transfer the solution to a clean, labeled storage bottle.

Protocol 2: Preparation and Standardization of an EDTA Solution using a Calcium Carbonate Primary Standard

Objective: To determine the exact molarity of an EDTA solution for use in complexometric titrations.

Materials:

  • Calcium Carbonate (CaCO₃), primary standard grade, dried at 110°C

  • Ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt dihydrate

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • Analytical balance, volumetric flasks, burette, pipettes

Procedure:

Part A: Preparation of a Standard Calcium Solution

  • Accurately weigh approximately 0.4 g of dried primary standard calcium carbonate into a beaker.

  • Carefully add 1 M HCl dropwise until the calcium carbonate is completely dissolved. Avoid adding a large excess of acid.

  • Gently heat the solution to boiling for a few minutes to expel any dissolved CO₂.

  • Cool the solution and quantitatively transfer it to a 250 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Calculate the molarity of the calcium standard solution.

Part B: Standardization of the EDTA Solution

  • Prepare an approximately 0.01 M EDTA solution by dissolving the appropriate amount of EDTA disodium salt dihydrate in deionized water.

  • Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.

  • Add 1-2 mL of the pH 10 ammonia-ammonium chloride buffer.

  • Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Titrate with the EDTA solution from a burette until the color changes from wine-red to a clear blue at the endpoint.

  • Repeat the titration at least two more times to obtain concordant results.

  • Calculate the molarity of the EDTA solution using the average titration volume.

Visualizing the Workflow

Understanding the logical flow of selecting a calcium standard and the experimental process is crucial for researchers.

Calcium_Standard_Selection cluster_selection Standard Selection cluster_properties Key Properties cluster_standards Candidate Standards Start Define Analytical Requirement Method Select Analytical Method (Titration, AAS, ICP-MS) Start->Method Standard Choose Calcium Standard Method->Standard Solubility Solubility Standard->Solubility CaLactate Calcium L-lactate pentahydrate CaCarbonate Calcium Carbonate CaChloride Calcium Chloride Purity Purity & Traceability Hygroscopicity Hygroscopicity High Solubility High Solubility CaLactate->High Solubility Primary Standard Primary Standard CaCarbonate->Primary Standard High Ca Content High Ca Content CaChloride->High Ca Content

Caption: Decision workflow for selecting a suitable calcium standard.

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurate Weighing Dissolve Dissolution Weigh->Dissolve Dilute Dilution to Volume Dissolve->Dilute Titration EDTA Titration Dilute->Titration AAS AAS Measurement Dilute->AAS ICPMS ICP-MS Measurement Dilute->ICPMS Calc Calculation of Concentration Titration->Calc AAS->Calc ICPMS->Calc Validate Method Validation Calc->Validate

Caption: General experimental workflow for calcium analysis using a standard.

Conclusion

This compound offers compelling advantages as a calcium standard, primarily due to its high water solubility, which simplifies the preparation of standard solutions. This characteristic is particularly beneficial for high-throughput laboratories where time and ease of use are critical. While calcium carbonate remains the primary standard for titrimetry due to its well-defined stoichiometry and non-hygroscopic nature, its poor solubility necessitates the use of acid, adding a step to the preparation process. Calcium chloride, although highly soluble, is limited by its hygroscopicity, making it less suitable as a primary standard.

For instrumental methods like AAS and ICP-MS, where standards are typically prepared in dilute acid, the initial solubility advantage of this compound may be less pronounced. However, the absence of a need for vigorous acid digestion to dissolve the standard can still be a procedural benefit.

Ultimately, the choice of the calcium standard should be based on a careful evaluation of the specific requirements of the analytical method, desired accuracy, and laboratory workflow. For applications where ease of preparation and high purity are prioritized, this compound is an excellent and convenient choice. For the highest accuracy in titrimetric applications, primary standard grade calcium carbonate remains the benchmark. Further direct comparative studies are warranted to provide quantitative performance data and solidify the position of this compound as a routine analytical standard.

References

comparison of Calcium L-lactate pentahydrate and calcium alginate for microencapsulation.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Calcium Alginate Microencapsulation: The Role of Calcium L-lactate Pentahydrate vs. Calcium Chloride as Cross-linking Agents

For researchers, scientists, and drug development professionals, the selection of appropriate reagents in microencapsulation is critical to achieving desired outcomes in stability, release kinetics, and overall efficacy of the encapsulated active pharmaceutical ingredient (API) or probiotic. While calcium alginate is a widely utilized biopolymer for microencapsulation due to its biocompatibility and ease of gelation, the choice of the calcium salt as a cross-linking agent significantly influences the physicochemical properties of the resulting microcapsules. This guide provides an objective comparison of using this compound versus the more conventional calcium chloride for the ionotropic gelation of alginate.

Executive Summary

The primary distinction in the use of this compound and calcium chloride in alginate microencapsulation lies in their role as a source of calcium ions for cross-linking the alginate polymer chains. Calcium alginate forms the structural matrix of the microcapsule. The choice between calcium lactate (B86563) and calcium chloride can impact the gelation process, and consequently, the final characteristics of the microcapsules, including their size, surface morphology, and the release profile of the encapsulated substance.

While calcium chloride is a rapidly dissociating salt that provides an immediate burst of calcium ions leading to fast gelation, calcium lactate offers a slower, more controlled release of calcium ions. This difference in ion availability can be leveraged to fine-tune the properties of the calcium alginate microcapsules for specific drug delivery or cell encapsulation applications.

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies to facilitate a comparison of the performance of calcium alginate microcapsules prepared with this compound versus calcium chloride. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from multiple sources are presented to provide a comprehensive overview.

Table 1: Comparison of Encapsulation Efficiency

Core Material EncapsulatedAlginate Concentration (% w/v)Calcium SaltCalcium Salt Concentration (M)Encapsulation Efficiency (%)Reference
Lacticaseibacillus paracasei4Calcium Lactate0.197.97[1]
Lactobacillus acidophilus1.5Calcium Chloride0.1>98[2]
Metformin Hydrochloride2Calcium Chloride0.191.5 ± 2.1[3]
Probiotic Orange Microbeads2.98Calcium Lactate2.87% (w/w)83.89[4]

Table 2: Comparison of Microcapsule Particle Size

Alginate Concentration (% w/v)Calcium SaltCalcium Salt ConcentrationMethodResulting Particle Size (µm)Reference
4Calcium Lactate0.1 MExtrusionNot specified, but beads are formed[1]
1.5 - 3.5Calcium Chloride1.5 - 3% (w/v)Extrusion1320 - 1700[2]
2Calcium Chloride0.05 - 0.1%Spray Drying3500 ± 1200[3]
Not SpecifiedCalcium Lactate1%SpherificationBulk density decreased with increasing concentration[5]
0.8Calcium Chloride1 - 5% (w/v)Electro-vibratory ExtrusionSmaller beads with higher CaCl2 concentration[6]

Table 3: Comparison of Release Kinetics

Encapsulated MaterialAlginate Concentration (% w/v)Calcium SaltCalcium Salt ConcentrationKey Findings on Release ProfileReference
Metformin Hydrochloride2Calcium Chloride0.1%Sustained release up to 12 hours.[3]
Indomethacin1 - 4Calcium Chloride1% (w/v)Release decreased with increasing alginate concentration.[7]
Pineapple Juice BioactivesNot SpecifiedCalcium Lactate3 - 5%Higher calcium concentration better protected polyphenol content.[8]

Experimental Protocols

Detailed methodologies for the microencapsulation of probiotics using the extrusion method with either calcium chloride or calcium lactate as the cross-linking agent are provided below.

Protocol 1: Microencapsulation using Sodium Alginate and Calcium Chloride

This protocol is adapted from a study on the encapsulation of Lactobacillus acidophilus.[2]

Materials:

  • Sodium alginate

  • Lactobacillus acidophilus culture

  • Calcium chloride (CaCl₂)

  • Peptone water (0.1% w/v)

  • Sterile deionized water

Equipment:

  • Autoclave

  • Magnetic stirrer

  • Syringe with a 27-gauge nozzle

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Beakers and flasks

Procedure:

  • Prepare a sodium alginate solution (e.g., 1.5% w/v) in sterile deionized water and sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the sterile alginate solution to room temperature.

  • Harvest the Lactobacillus acidophilus cells from the culture medium by centrifugation and wash them.

  • Mix the bacterial inoculum with the cooled alginate solution and stir gently for 30 minutes to ensure a homogeneous suspension.

  • Prepare a sterile hardening solution of calcium chloride (e.g., 0.1 M) in a beaker.

  • Extrude the alginate-cell suspension dropwise through the 27-gauge nozzle into the calcium chloride solution from a fixed height.

  • Allow the formed beads to harden in the calcium chloride solution with gentle agitation (e.g., 150 rpm) for a specified time (hardening time).

  • Isolate the beads by aseptic filtration and wash them twice with sterile water.

  • Store the prepared microcapsules in 0.1% w/v peptone solution at 4°C.

Protocol 2: Microencapsulation using Sodium Alginate and this compound

This protocol is based on a study involving the encapsulation of Lacticaseibacillus paracasei.[1]

Materials:

  • Sodium alginate

  • Lacticaseibacillus paracasei cell suspension

  • This compound

  • Sterile deionized water

Equipment:

  • Autoclave

  • Magnetic stirrer

  • Micropipette with a tip (e.g., 0.45 mm inner diameter) or a syringe with a nozzle

  • Beakers and flasks

Procedure:

  • Prepare a 4% (w/v) sodium alginate solution in sterile deionized water and sterilize by autoclaving.

  • Prepare a sterile 0.1 M calcium lactate solution.

  • Mix 30 mL of the L. paracasei cell suspension (e.g., 10.35 log10 CFU/mL) with 30 mL of the sterile sodium alginate solution.

  • Extrude the mixture dropwise into 200 mL of the sterile 0.1 M calcium lactate solution while stirring gently with a magnetic stirrer (150 rpm).

  • Allow the alginate-bacterial cell capsules to cross-link for 30 minutes.

  • Wash the resulting capsules twice with sterile water.

  • Collect the capsules for further analysis or application.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key steps in the experimental workflows for calcium alginate microencapsulation.

G cluster_prep Preparation cluster_encap Encapsulation cluster_post Post-Processing prep_alginate Prepare sterile sodium alginate solution mix Mix core material with sodium alginate solution prep_alginate->mix prep_calcium Prepare sterile calcium salt solution (CaCl2 or Ca-Lactate) extrude Extrude mixture dropwise into calcium salt solution prep_calcium->extrude prep_core Prepare core material (e.g., cell suspension) prep_core->mix mix->extrude harden Allow beads to harden (cross-linking) extrude->harden wash Wash beads with sterile water harden->wash store Store beads in appropriate medium wash->store

Caption: General workflow for extrusion-based calcium alginate microencapsulation.

G start Start prep_alginate_core Prepare Alginate-Core Suspension start->prep_alginate_core extrusion Extrude into Calcium Solution prep_alginate_core->extrusion gelation Ionotropic Gelation (Bead Formation) extrusion->gelation hardening Hardening of Beads gelation->hardening separation Separate Beads from Solution hardening->separation washing Wash Beads separation->washing end Final Microcapsules washing->end

Caption: Logical flow of the ionotropic gelation process for microencapsulation.

Conclusion

The choice between this compound and calcium chloride as a cross-linking agent for alginate microencapsulation presents a trade-off between gelation kinetics and the resulting microcapsule properties. Calcium chloride's rapid ion release is suitable for forming robust, quickly-gelled beads, which can be advantageous for high-throughput production. However, this can sometimes lead to less uniform structures. In contrast, this compound provides a slower, more controlled gelation process, which may result in more homogeneous microcapsules with potentially different release characteristics.

For applications where a more uniform and potentially gentler gelation process is desired, such as in cell encapsulation, this compound may offer advantages. For applications prioritizing rapid processing and high mechanical strength of the microcapsules, calcium chloride remains a viable and widely used option. The optimal choice will ultimately depend on the specific requirements of the encapsulated active and the desired performance of the final product. Further direct comparative studies are warranted to fully elucidate the nuanced effects of these two calcium sources on microcapsule performance across a wider range of applications.

References

assessing the purity of Calcium L-lactate pentahydrate by complexometric titration.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing the Purity of Calcium L-lactate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of this compound, a widely used pharmaceutical excipient and calcium supplement, is critical for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of complexometric titration with other instrumental methods—Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. Experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Comparison of Analytical Methods

The choice of analytical method for determining the purity of this compound depends on various factors, including the required accuracy and precision, sample throughput, cost, and the specific impurities of interest. The following table summarizes the key performance characteristics of four common analytical techniques.

ParameterComplexometric TitrationAtomic Absorption Spectroscopy (AAS)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)High-Performance Liquid Chromatography (HPLC)
Principle Titration of calcium ions with a standardized EDTA solution using a colorimetric indicator.Measurement of the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace.Measurement of the light emitted by excited calcium ions in an argon plasma.Separation of lactate (B86563) from other components based on its affinity for a stationary phase, followed by UV or RI detection.
Purity Assay (Calcium Content) 98.0% - 102.0% (on dried substance)[1]Not directly for purity assay, but for quantifying calcium content.Not directly for purity assay, but for quantifying calcium content and elemental impurities.Can be used to determine the content of the lactate moiety and to separate and quantify impurities.
Accuracy High, with recovery typically between 99.0% and 102.08%[2][3].Good, with recovery typically around 96.7–102.0%[4].High, with recoveries of added elements between 99.5–101.9%[5].High, with recovery typically between 99.01% and 100.4%.
Precision (RSD) Good, typically <1% for repeatability[2][3].Good, typically <5%[6].Excellent, typically <2%.Excellent, typically <2%.
Limit of Detection (LOD) Millimolar concentration range.µg/g to mg/g range for Ca[1].As low as 0.01–1 µg/L in solution.Dependent on detector; can be in the µg/mL range.
Limit of Quantitation (LOQ) Millimolar concentration range.µg/g to mg/g range for Ca[1].As low as 0.01–1 µg/L in solution[7].Dependent on detector; can be in the µg/mL range.
Interferences Other metal ions that can form complexes with EDTA. High concentrations of magnesium may co-precipitate with calcium hydroxide[8].Chemical and ionization interferences in the flame.Spectral and matrix interferences.Co-eluting compounds.
Throughput Low to medium.Medium.High, capable of multi-element analysis[7].High, with autosamplers.
Cost Low.Moderate.High.Moderate to high.
Primary Application Assay of calcium content.Quantification of calcium and other specific metals.Multi-elemental analysis, including trace impurities.Purity, impurity profiling, and assay of the organic moiety.

Experimental Protocols

Complexometric Titration for this compound Purity

This method is based on the direct titration of calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH.

1. Reagents and Materials:

  • Disodium (B8443419) Edetate (EDTA), 0.05 M standardized solution

  • Hydroxynaphthol blue indicator

  • Sodium hydroxide (B78521), 1 N solution

  • Hydrochloric acid, 3 N solution

  • This compound sample

  • Deionized water

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL conical flask

2. Sample Preparation:

  • Accurately weigh a quantity of finely powdered this compound equivalent to about 350 mg of anhydrous calcium lactate.

  • Transfer the sample to a 250 mL conical flask.

  • Add 150 mL of deionized water and 2 mL of 3 N hydrochloric acid.

  • Stir with a magnetic stirrer for 3-5 minutes until the sample is completely dissolved.

3. Titration Procedure:

  • While stirring, add 15 mL of 0.05 M disodium edetate VS from a 50-mL burette.

  • Add 15 mL of 1 N sodium hydroxide solution and 300 mg of hydroxynaphthol blue indicator. The solution should turn a reddish-pink color.

  • Continue the titration with the 0.05 M disodium edetate solution until the color changes to a clear blue endpoint.

  • Perform a blank determination by titrating a mixture of 150 mL of water, 2 mL of 3 N hydrochloric acid, 15 mL of 1 N sodium hydroxide, and 300 mg of hydroxynaphthol blue indicator with the 0.05 M disodium edetate solution.

4. Calculation of Purity: The percentage purity of Calcium L-lactate (C₆H₁₀CaO₆) is calculated using the following formula:

Where:

  • V_s = Volume of EDTA solution consumed by the sample (mL)

  • V_b = Volume of EDTA solution consumed by the blank (mL)

  • M = Molarity of the EDTA solution (mol/L)

  • F = Molar mass of anhydrous calcium lactate (218.22 g/mol )

  • W = Weight of the sample taken (mg)

Mandatory Visualizations

Below are diagrams illustrating the experimental workflow for the complexometric titration of this compound.

Complexometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh ~350 mg of Calcium Lactate Pentahydrate dissolve Dissolve in 150 mL H₂O and 2 mL 3N HCl weigh->dissolve add_edta_initial Add 15 mL of 0.05 M EDTA dissolve->add_edta_initial Transfer to flask add_reagents Add 15 mL 1N NaOH and 300 mg Hydroxynaphthol Blue add_edta_initial->add_reagents titrate Titrate with 0.05 M EDTA to a blue endpoint add_reagents->titrate calculate Calculate Purity titrate->calculate Record volume blank Perform Blank Determination blank->calculate

Caption: Workflow for the complexometric titration of this compound.

Titration_Logic start Start Titration ca_free Free Ca²⁺ ions in solution start->ca_free edta EDTA addition ca_free->edta indicator_ca Indicator-Ca²⁺ complex (Reddish-pink) ca_free->indicator_ca forms color ca_edta Formation of Ca-EDTA complex edta->ca_edta Reacts with free Ca²⁺ endpoint Endpoint: All Ca²⁺ complexed with EDTA edta->endpoint No more free Ca²⁺ ca_edta->edta endpoint->indicator_ca displaces Ca²⁺ indicator_free Free Indicator (Blue) endpoint->indicator_free

Caption: Logical flow of the complexometric titration reaction.

References

A Comparative Guide to Crosslinking Biomaterials: Calcium L-lactate Pentahydrate vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a crosslinking agent is a critical parameter in the design and fabrication of biomaterials for tissue engineering and drug delivery applications. The crosslinker profoundly influences the mechanical properties, degradation kinetics, biocompatibility, and overall performance of the final construct. This guide provides an objective comparison of two common crosslinking agents: the naturally derived, ionically-acting Calcium L-lactate Pentahydrate and the widely used, covalently-acting Glutaraldehyde (B144438).

Executive Summary

Glutaraldehyde has long been the go-to crosslinking agent due to its efficiency in creating robust and stable biomaterial scaffolds. However, its significant cytotoxicity remains a major drawback, limiting its clinical translation. This compound is emerging as a non-toxic alternative that utilizes ionic interactions to form hydrogel networks. While generally considered more biocompatible, biomaterials crosslinked with calcium lactate (B86563) may exhibit different mechanical and degradation profiles compared to their covalently crosslinked counterparts. This guide presents a data-driven comparison to aid researchers in selecting the appropriate crosslinking agent for their specific application.

Mechanism of Action

Glutaraldehyde: Covalent Crosslinking

Glutaraldehyde is a dialdehyde (B1249045) that forms covalent crosslinks with primary amine groups present in proteins like collagen and gelatin. This reaction, typically forming Schiff bases, results in a stable and irreversible crosslinked network. This covalent bonding significantly enhances the mechanical strength and reduces the degradation rate of the biomaterial.

G cluster_0 Glutaraldehyde Crosslinking Biomaterial_GA Biomaterial with Amine Groups (e.g., Collagen) Glutaraldehyde Glutaraldehyde (Aldehyde Groups) Crosslinked_Biomaterial_GA Covalently Crosslinked Biomaterial

This compound: Ionic Crosslinking

This compound provides a source of divalent calcium ions (Ca²⁺) in solution. These cations interact with negatively charged polymer chains, such as the carboxyl groups in alginate or gelatin, to form ionic bridges. This "egg-box" model of crosslinking results in the formation of a hydrogel network. This process is reversible and generally considered milder than covalent crosslinking.

G cluster_1 Calcium Lactate Ionic Crosslinking Biomaterial_CL Biomaterial with Carboxyl Groups (e.g., Alginate) CalciumIons Calcium Ions (Ca²⁺) from Calcium Lactate Crosslinked_Biomaterial_CL Ionically Crosslinked Hydrogel

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data from a comparative study on chitosan/cellulose nanocrystal scaffolds crosslinked with either glutaraldehyde or calcium chloride (as a source of calcium ions).[1] This data provides a direct comparison of the performance of covalent versus ionic crosslinking.

Table 1: Mechanical Properties

Crosslinking AgentBiomaterialCompressive Strength (kPa)
GlutaraldehydeChitosan/Cellulose Nanocrystals1450 ± 50
Calcium ChlorideChitosan/Cellulose NanocrystalsNot Reported, but lower than Glutaraldehyde[1]
GlutaraldehydeChitosan-Gelatin-βTCP3300 ± 300[2]
None (Control)Chitosan-Gelatin-βTCP1700 ± 200[2]

Table 2: In Vitro Degradation

Crosslinking AgentBiomaterialDegradation Rate
GlutaraldehydeChitosan/Cellulose NanocrystalsSlower degradation[1]
Calcium ChlorideChitosan/Cellulose NanocrystalsFastest degradation rate[1]

Table 3: Cytotoxicity

Crosslinking AgentBiomaterialCell Viability (%) (NIH3T3 Fibroblasts)
GlutaraldehydeChitosan/Cellulose NanocrystalsLower than other groups[1]
Calcium ChlorideChitosan/Cellulose NanocrystalsHigher than glutaraldehyde group[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for crosslinking biomaterials with glutaraldehyde and a proposed protocol for this compound based on established ionic crosslinking techniques.

Protocol 1: Glutaraldehyde Crosslinking of a Porous Collagen Scaffold

G cluster_2 Glutaraldehyde Crosslinking Workflow Start Start Prep_Scaffold Prepare Porous Collagen Scaffold Prep_GA Prepare 0.25% (v/v) Glutaraldehyde in PBS Crosslink Immerse Scaffold in GA Solution (4h, RT) Wash_1 Wash with PBS (3x) Quench Immerse in 0.2M Glycine (B1666218) (1h) Wash_2 Wash with PBS (3x) Lyophilize Lyophilize End End

Materials:

  • Porous collagen scaffold

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Glutaraldehyde solution (25% or 50% aqueous solution)

  • Glycine

  • Deionized water

Procedure:

  • Scaffold Preparation: Prepare a porous collagen scaffold using a suitable method (e.g., freeze-drying).

  • Glutaraldehyde Solution Preparation: Prepare a 0.25% (v/v) glutaraldehyde solution in PBS. The concentration can be varied depending on the desired degree of crosslinking.

  • Crosslinking: Immerse the collagen scaffold in the glutaraldehyde solution for 4 hours at room temperature with gentle agitation.

  • Washing: Remove the scaffold from the glutaraldehyde solution and wash it three times with PBS to remove excess crosslinker.

  • Quenching: To neutralize unreacted aldehyde groups, immerse the scaffold in a 0.2 M glycine solution in PBS for 1 hour.

  • Final Washing: Wash the scaffold three times with PBS and then with deionized water.

  • Lyophilization: Freeze-dry the crosslinked scaffold for storage and future use.

Protocol 2: this compound Crosslinking of an Alginate Hydrogel

G cluster_3 Calcium Lactate Crosslinking Workflow Start_CL Start Prep_Alginate Prepare 2% (w/v) Sodium Alginate Solution Prep_CL Prepare 5% (w/v) this compound Solution Crosslink_CL Extrude Alginate into Calcium Lactate Solution Incubate Incubate for 30 min Wash_CL Wash with Deionized Water Store Store in PBS End_CL End

Materials:

  • Sodium alginate powder

  • This compound

  • Deionized water

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Alginate Solution Preparation: Prepare a 2% (w/v) sodium alginate solution by dissolving the powder in deionized water with constant stirring.

  • Calcium L-lactate Solution Preparation: Prepare a 5% (w/v) this compound solution in deionized water.

  • Crosslinking: Extrude the alginate solution through a nozzle into the calcium L-lactate solution. Hydrogel beads or fibers will form upon contact.

  • Incubation: Allow the formed hydrogel to incubate in the calcium L-lactate solution for 30 minutes to ensure complete crosslinking.

  • Washing: Remove the crosslinked hydrogel and wash it with deionized water to remove excess calcium ions.

  • Storage: Store the hydrogel in PBS at 4°C.

Signaling Pathways and Biocompatibility

Glutaraldehyde:

The primary concern with glutaraldehyde is its cytotoxicity. Residual glutaraldehyde can leach from the biomaterial and induce inflammatory responses and cell death. This toxicity is a significant hurdle for in vivo applications.

This compound:

Calcium ions are integral to numerous cellular signaling pathways. Intracellular calcium signaling is crucial for cell adhesion, proliferation, and differentiation.[3][4] While the biomaterial is designed to be stable, the localized concentration of calcium ions at the material-cell interface could potentially influence these pathways. Further research is needed to fully elucidate the specific effects of ionic crosslinking with calcium lactate on cellular signaling. However, its inherent biocompatibility and the natural role of calcium in cellular processes suggest a more favorable interaction with host tissues compared to glutaraldehyde.

G cluster_4 Cellular Response to Crosslinkers Glutaraldehyde_Cell Glutaraldehyde CalciumLactate_Cell Calcium Lactate Cytotoxicity Cytotoxicity, Inflammation Biocompatibility Biocompatibility, Potential Modulation of Ca²⁺ Signaling

Conclusion

The choice between this compound and glutaraldehyde as a crosslinking agent represents a trade-off between mechanical strength and biocompatibility. Glutaraldehyde provides robust, covalently crosslinked scaffolds with superior mechanical properties but at the cost of significant cytotoxicity. This compound offers a non-toxic, ionic crosslinking method that results in more biocompatible hydrogels, though potentially with lower mechanical strength and faster degradation rates.

For applications where high mechanical strength and long-term stability are paramount and cytotoxicity can be mitigated through extensive washing, glutaraldehyde may still be a viable option. However, for applications in tissue engineering and regenerative medicine where biocompatibility and cell viability are critical, this compound presents a promising, safer alternative. Researchers should carefully consider the specific requirements of their biomaterial and its intended application to make an informed decision on the most appropriate crosslinking strategy.

References

evaluating the biocompatibility of Calcium L-lactate pentahydrate-based scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biocompatibility of Calcium-Based Scaffolds for Tissue Engineering

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of calcium-based scaffolds, with a primary focus on well-researched calcium phosphate (B84403) ceramics like Hydroxyapatite (B223615) (HA), against other common alternatives in tissue engineering. While Calcium L-lactate pentahydrate is a notable calcium salt, its primary application is often as a precursor in the synthesis of biomaterials rather than as a standalone scaffold material.[1] Therefore, this guide will evaluate the performance of mainstream calcium-based scaffolds and compare them with synthetic polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (B3415563) (PCL), as well as natural polymers like Collagen.

Comparative Analysis of Scaffold Biocompatibility

The biocompatibility of a scaffold is a critical determinant of its success in tissue regeneration. Key metrics include its effect on cell viability, its ability to support cell adhesion and proliferation, and the in vivo host tissue response. The following tables summarize quantitative data from various studies to facilitate a clear comparison between different scaffold materials.

Table 1: In Vitro Cytotoxicity and Cell Viability

This table compares the effect of different scaffold materials on the viability of cultured cells, commonly assessed using the MTT assay. Higher cell viability percentages indicate lower cytotoxicity and better biocompatibility.

Scaffold MaterialCell TypeTime PointCell Viability (%)Reference
Hydroxyapatite (HA) - Bovine Mesenchymal Stem Cells7 days>95% (Non-cytotoxic)
HA/Collagen Fibroblast cells72 hours~100%[2]
HA/PCL/Gelatin Osteoblast cells5 days>100% (High proliferation)[3]
PLGA/Calcium Phosphate Cement Bone Marrow Stromal Cells1 day~115% (Compared to control)[4]
Collagen Endothelial Progenitor Cells72 hoursNo significant difference from controlN/A
PCL Primary Bone Cells10 daysLower osteogenic expression than PCL/HAp[5]
Table 2: In Vitro Cell Proliferation

Cell proliferation on a scaffold surface is a key indicator of its ability to support tissue growth. This is often measured by quantifying DNA content or through assays that measure metabolic activity over time.

Scaffold MaterialCell TypeTime PointProliferation OutcomeReference
Hydroxyapatite (HA) MC3T3-E1 Osteoblasts21 daysSignificantly higher ALP activity than PCL[6]
HA-egg shell/PLGA/Collagen/PRF Periodontal Ligament Fibroblasts24 hours59.2% Viability, 11.1% Adhesion[7]
PLGA/Calcium Phosphate Cement Bone Marrow Stromal Cells1 dayHigher cell adhesion than pure CPC[4]
PCL/HA Composite Primary Bone Cells10 daysIncreased mRNA expression of Type I Collagen[5]
Alginate/Tricalcium Silicate Adipose-Derived Stem Cells5 daysSignificant proliferation over pure Alginate[8]
Table 3: In Vivo Biocompatibility and Tissue Response

This table summarizes the outcomes of implanting scaffolds in animal models, focusing on the inflammatory response and new tissue formation.

Scaffold MaterialAnimal ModelTime PointKey FindingsReference
Hydroxyapatite (HA) Rat Maxillary DefectNot SpecifiedSignificantly more bone formation than PCL[6]
PCL/Carbon Nanotube/HA/TCP Rat Critical Bone Defect7-30 daysMinor inflammatory response, faster bone formation[9][10]
Calcium Phosphate Cement Rabbit Femoral CondyleNot SpecifiedGood biocompatibility, improved new bone formation[11]
Collagen (L-serine modified) Mouse Subcutaneous3 weeksSubstantial degradation, low inflammatory response[12]
PCL Scaffold Sheep Tibia Defect3 monthsEvidence of new bone formation within the scaffold[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key biocompatibility assays.

MTT Assay for Cell Viability on 3D Scaffolds

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

  • Preparation: Sterilize scaffold samples and place them in a multi-well culture plate. Seed cells onto the scaffolds at a predetermined density and culture for the desired time periods (e.g., 1, 3, and 7 days).

  • MTT Reagent Addition: Prepare a 1 mg/mL MTT solution in a serum-free, phenol (B47542) red-free culture medium.[15] Remove the old medium from the wells and add 1 mL of the MTT solution to each well, ensuring the scaffolds are fully submerged.[16]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 1 to 4 hours.[15] During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT into insoluble purple formazan (B1609692) crystals.[16]

  • Solubilization: Carefully aspirate the MTT solution. Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[17] Place the plate on a shaker for 10-15 minutes to ensure complete dissolution.[15]

  • Data Acquisition: Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

Live/Dead Staining for Cell Viability Visualization

This fluorescence-based assay provides a qualitative and quantitative assessment of cell viability by differentiating live cells from dead cells.

  • Reagent Preparation: Prepare a working solution containing Calcein AM and Ethidium homodimer-1 (EthD-1) in phosphate-buffered saline (PBS).[18] A common concentration is 2 µM Calcein AM and 4 µM EthD-1.[19]

  • Sample Preparation: Gently wash the cell-seeded scaffolds twice with sterile PBS to remove any remaining culture medium.[18]

  • Staining: Add the Live/Dead working solution to each well, ensuring the scaffolds are completely covered. Protect the plate from light with aluminum foil and incubate at 37°C for 30-45 minutes.[18]

  • Washing: Remove the staining solution and wash the scaffolds three times with PBS to reduce background fluorescence.[18]

  • Imaging: Immediately visualize the scaffolds using a fluorescence microscope. Live cells, which possess active intracellular esterases that cleave Calcein AM, will fluoresce green. Dead cells, which have compromised membranes allowing EthD-1 to enter and bind to nucleic acids, will fluoresce red.[19]

Histological Evaluation of In Vivo Biocompatibility

Histological analysis is used to assess the tissue response to an implanted scaffold.

  • Implantation: Surgically implant the sterile scaffold into a relevant animal model (e.g., a critical-sized bone defect in a rat or rabbit).[20]

  • Explantation: After a predetermined period (e.g., 4, 8, or 12 weeks), euthanize the animals and carefully retrieve the implants along with the surrounding tissue.[21]

  • Fixation and Sectioning: Fix the explanted tissues in a 10% formalin solution. For hard tissue analysis, the samples will need to be decalcified before being embedded in paraffin (B1166041) wax. Section the embedded tissue into thin slices (typically 5 µm).

  • Staining: Stain the tissue sections with standard histological stains, such as Hematoxylin and Eosin (H&E), to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Masson's Trichrome stain can be used to differentiate collagen (blue) from bone (red/pink).

  • Microscopic Analysis: Examine the stained sections under a light microscope to evaluate tissue integration, inflammation (presence of inflammatory cells), neovascularization (formation of new blood vessels), and new tissue formation within and around the scaffold.[13]

Mandatory Visualizations

Experimental Workflow for In Vitro Biocompatibility Testing

The following diagram illustrates a typical workflow for assessing the in vitro biocompatibility of a novel scaffold material.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_output Phase 4: Outcome Scaffold Scaffold Fabrication & Sterilization CellSeeding Cell Seeding onto Scaffolds Scaffold->CellSeeding CellCulture Cell Culture (e.g., Osteoblasts, MSCs) CellCulture->CellSeeding Incubation Incubation (24h, 72h, 7 days) CellSeeding->Incubation Viability Cell Viability Assays (MTT, Live/Dead) Incubation->Viability Adhesion Cell Adhesion & Morphology (SEM) Incubation->Adhesion Proliferation Cell Proliferation Assay (DNA Quantification) Incubation->Proliferation Data Data Analysis & Biocompatibility Evaluation Viability->Data Adhesion->Data Proliferation->Data G cluster_ecm Scaffold Surface (ECM Proteins) cluster_cell Cell Scaffold Fibronectin / Collagen Integrin Integrin Receptor Scaffold->Integrin binds to FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates Actin Actin Cytoskeleton FAK->Actin signals to Gene Gene Expression (Proliferation, Differentiation) FAK->Gene downstream signaling Actin->FAK stabilizes

References

A Comparative Guide to the Determination of Elemental Impurities in Calcium L-lactate Pentahydrate: ICP-MS vs. AAS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical excipients like Calcium L-lactate pentahydrate is paramount. A critical aspect of this is the accurate determination of elemental impurities, which are strictly regulated by guidelines such as USP <232> and ICH Q3D.[1][2][3] This guide provides an objective comparison of two common analytical techniques for this purpose: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).

The choice between these methods depends on various factors, including the number of elements to be analyzed, the required detection limits, and sample throughput needs. While both techniques are capable of providing accurate and reliable data, they operate on different principles and offer distinct advantages and disadvantages in the context of analyzing a high-purity pharmaceutical excipient like this compound.

Comparison of Performance Data

The following table summarizes the typical performance characteristics of ICP-MS and Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS), a highly sensitive variant of AAS, for the determination of key elemental impurities in a matrix similar to this compound. The data presented is a synthesis of values reported in various application notes and studies for pharmaceutical and high-calcium matrices.

Performance MetricInductively Coupled Plasma-Mass Spectrometry (ICP-MS)Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)
Detection Limits (µg/kg)
Arsenic (As)0.002 - 1.27~1.0
Cadmium (Cd)0.001 - 0.408~0.1
Lead (Pb)0.001 - 1.20~0.5
Mercury (Hg)0.0001 - 0.861~1.0 (Cold Vapor AAS)
Typical Accuracy (Spike Recovery) 90 - 110%85 - 115%
Typical Precision (%RSD) < 5%< 10%
Sample Throughput High (simultaneous multi-element analysis)Low (sequential single-element analysis)
Interference Potential Susceptible to polyatomic interferences (can be mitigated with collision/reaction cells)Susceptible to chemical and matrix interferences (often requires matrix modifiers)
Cost (Initial Investment) HighModerate
Cost (Operational) ModerateLow

Experimental Protocols

Detailed methodologies for the determination of elemental impurities in this compound using ICP-MS and AAS are provided below. These protocols are based on established methods for pharmaceutical excipients and are designed to meet the validation requirements of USP <233>.

Sample Preparation: Microwave Digestion (for both ICP-MS and AAS)

A robust sample preparation is crucial for accurate results. Microwave digestion is the preferred method for organic salt matrices like this compound as it ensures complete dissolution and reduces the loss of volatile elements.

  • Weighing: Accurately weigh approximately 0.5 g of this compound into a clean, acid-leached microwave digestion vessel.

  • Acid Addition: Carefully add 10 mL of high-purity nitric acid (HNO₃) to the vessel.

  • Digestion Program: Seal the vessels and place them in a microwave digestion system. A typical program involves a ramp to 200°C over 15-20 minutes, followed by a hold at 200°C for 20-30 minutes. The exact parameters may need to be optimized based on the specific microwave system and sample batch.

  • Dilution: After cooling, carefully open the vessels and quantitatively transfer the clear digestate to a 50 mL volumetric flask. Dilute to volume with deionized water. This solution is now ready for analysis.

Protocol 1: ICP-MS Analysis
  • Instrument Setup: The ICP-MS should be equipped with a standard sample introduction system. A collision/reaction cell is highly recommended to mitigate polyatomic interferences, particularly for elements like arsenic and chromium.

  • Internal Standards: An internal standard solution (e.g., containing Germanium, Rhodium, and Iridium) is introduced online to correct for matrix effects and instrumental drift.

  • Calibration: Prepare a series of multi-element calibration standards in a matrix matching the diluted sample digest (i.e., ~2% nitric acid). The concentration range of the standards should bracket the expected impurity levels and the limits specified in USP <232>.

  • Analysis: Aspirate the prepared sample solution into the ICP-MS. The instrument will simultaneously measure the concentration of all target elemental impurities.

  • Quality Control: Analyze a blank and a check standard after every 10-15 samples to ensure the stability of the instrument and the absence of contamination. Spike a sample with known concentrations of the target elements to verify accuracy (spike recovery).

Protocol 2: GFAAS Analysis
  • Instrument Setup: A graphite furnace atomic absorption spectrometer equipped with a Zeeman background correction system is recommended for high-matrix samples. Specific hollow cathode lamps are required for each element to be analyzed.

  • Matrix Modifier: A chemical modifier (e.g., a palladium-magnesium nitrate (B79036) solution) is often added to the sample in the graphite tube to reduce matrix interferences during the atomization step.

  • Furnace Program: Develop an optimized temperature program for the graphite furnace for each element. This program typically includes drying, ashing (pyrolysis), atomization, and cleaning steps. The ashing temperature is critical to remove the matrix without losing the analyte.

  • Calibration: Prepare a series of single-element calibration standards in a matrix-matched solution.

  • Analysis: A small aliquot of the prepared sample solution and the matrix modifier are injected into the graphite tube. The furnace program is initiated, and the absorbance of the element-specific wavelength is measured during the atomization step. This process is repeated for each element of interest.

  • Quality Control: Similar to ICP-MS, regular analysis of blanks, check standards, and spiked samples is essential to ensure data quality.

Mandatory Visualizations

The following diagrams illustrate the workflow and principles of the described analytical techniques.

Elemental_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt: This compound Weighing Accurate Weighing (0.5 g) Sample->Weighing Digestion Microwave Digestion (Nitric Acid, 200°C) Weighing->Digestion Dilution Dilution to Final Volume (50 mL) Digestion->Dilution ICPMS ICP-MS Analysis (Multi-element) Dilution->ICPMS Option 1 AAS AAS Analysis (Single-element) Dilution->AAS Option 2 Quantification Quantification against Calibration Curve ICPMS->Quantification AAS->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the determination of elemental impurities.

Technique_Comparison cluster_ICPMS Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) cluster_AAS Atomic Absorption Spectroscopy (AAS) ICPMS_Sample 1. Sample Nebulization (Aerosol Formation) ICPMS_Plasma 2. Ionization in Argon Plasma (~8000 K) ICPMS_Sample->ICPMS_Plasma ICPMS_MS 3. Mass Spectrometer (Separation by mass-to-charge ratio) ICPMS_Plasma->ICPMS_MS ICPMS_Detector 4. Detector (Ion Counting) ICPMS_MS->ICPMS_Detector AAS_Source 1. Light Source (Hollow Cathode Lamp) AAS_Atomizer 2. Atomization (Graphite Furnace or Flame) AAS_Source->AAS_Atomizer AAS_Absorption 3. Absorption of Light by Ground-State Atoms AAS_Atomizer->AAS_Absorption AAS_Detector 4. Detector (Measures Light Attenuation) AAS_Absorption->AAS_Detector

Caption: Comparison of the core principles of ICP-MS and AAS.

Conclusion

Both ICP-MS and AAS are powerful techniques for the determination of elemental impurities in this compound.

  • ICP-MS is the superior choice for high-throughput laboratories that need to analyze a large number of elements simultaneously and require the lowest possible detection limits. Its ability to perform multi-element analysis from a single sample run makes it highly efficient for comprehensive screening against regulatory requirements.

  • AAS , particularly GFAAS, offers a cost-effective and reliable alternative, especially when the number of target elements is small. While it has a lower sample throughput due to its single-element nature, it provides excellent sensitivity and accuracy for key toxic elements like lead and cadmium.

Ultimately, the selection of the most appropriate technique will depend on the specific needs of the laboratory, including the scope of elemental impurities to be monitored, sample volume, and budgetary considerations. For comprehensive quality control of this compound in a modern pharmaceutical setting, ICP-MS is generally the preferred method due to its efficiency and broad elemental coverage, aligning well with the risk-based approach of ICH Q3D.

References

performance of Calcium L-lactate pentahydrate as a tablet binder compared to other excipients

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the right excipient is a critical step in tablet formulation. An ideal binder should not only provide the necessary tablet strength and integrity but also ensure predictable and efficient drug release. This guide offers an in-depth comparison of Calcium L-lactate pentahydrate's performance as a tablet binder against other commonly used excipients, supported by experimental data and detailed testing protocols.

This compound is emerging as a promising filler-binder, particularly for direct compression tableting. It is known for its excellent compaction properties, low sensitivity to compaction speed, and its ability to produce tablets with rapid disintegration and drug release.[1][2] This guide will delve into its performance characteristics, drawing comparisons with established binders such as Microcrystalline Cellulose (MCC), Povidone (PVP), and Starch.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound and other common binders based on available experimental data. It is important to note that direct head-to-head comparative studies for all binders under identical conditions are limited. Therefore, data from various studies are presented to provide a comprehensive overview.

Table 1: Performance of this compound as a Tablet Binder

Formulation CodeActive Ingredient / Main ExcipientBinder Concentration (%)Tablet Hardness (N)Friability (%)Disintegration Time
F1Calcium lactate (B86563) from mussel shells-65.10 ± 4.650.18 ± 0.25Not specified
F2Calcium lactate DC (PURACAL®)-69.30 ± 3.980.31 ± 0.26Not specified

Source: Development of Immediate Release Tablets Containing Calcium Lactate Synthetized from Black Sea Mussel Shells[3]

Table 2: General Performance Characteristics of Common Tablet Binders

BinderTypical Concentration (%)Resulting Tablet HardnessResulting Tablet FriabilityGeneral Disintegration PropertiesKey Advantages
Microcrystalline Cellulose (MCC) 20-90HighLowExcellent, acts as a disintegrantHigh compactibility, good flow, versatile
Povidone (PVP) 2-10HighLowCan be tailored by grade and concentrationGood solubility, effective at low concentrations
Starch 5-20Moderate to LowModerateGood, can also act as a disintegrantNatural, cost-effective
Dicalcium Phosphate (B84403) Dihydrate -Lower than this compoundNot specifiedNot specifiedGood flow, commonly used as a filler

Note: The performance of binders is highly dependent on the specific formulation, including the active pharmaceutical ingredient (API) and other excipients, as well as the manufacturing process parameters.

Studies have shown that this compound possesses better compaction properties than dicalcium phosphate dihydrate, even when lubricated with magnesium stearate.[1][2] Furthermore, its crystalline structure contributes to a low sensitivity to the speed of the tablet press, making it suitable for high-speed manufacturing.[1][2]

Experimental Protocols

To ensure the reproducibility and accuracy of tablet quality testing, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the performance data.

Tablet Hardness Test (Tablet Breaking Force)

Objective: To determine the force required to cause a tablet to fracture.

Apparatus: A calibrated tablet hardness tester equipped with two platens.

Procedure:

  • Place the tablet between the two platens of the hardness tester. For a standard round tablet, the force is applied across the diameter.[4]

  • Initiate the test. The movable platen advances at a constant speed, applying a compressive force to the tablet.

  • The force required to fracture the tablet is recorded in Newtons (N) or kiloponds (kp).[5]

  • Repeat the test for a representative sample of tablets (typically 10) from the batch to obtain a statistically significant average.

Reference: USP General Chapter <1217> Tablet Breaking Force[6]

Tablet Friability Test

Objective: To assess the ability of a tablet to withstand mechanical stress and abrasion during handling, packaging, and transportation.

Apparatus: A friability tester consisting of a drum that rotates at a specified speed.

Procedure:

  • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets corresponding to as near as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[7]

  • Carefully de-dust the tablets and accurately weigh the sample (W_initial).

  • Place the tablets in the drum of the friability tester.

  • Rotate the drum 100 times at a speed of 25 ±1 rpm.[7]

  • Remove the tablets from the drum, carefully de-dust them again, and accurately weigh the sample (W_final).

  • Calculate the percentage of weight loss using the following formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100

  • A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most tablets.[7]

Reference: USP General Chapter <1216> Tablet Friability[7]

Tablet Disintegration Test

Objective: To determine the time it takes for a tablet to break down into smaller particles within a liquid medium under standardized conditions.

Apparatus: A disintegration tester consisting of a basket-rack assembly with six tubes, a vessel for the immersion fluid, and a device for raising and lowering the basket.

Procedure:

  • Place one tablet in each of the six tubes of the basket-rack assembly.

  • Suspend the assembly in a beaker containing the specified immersion fluid (e.g., water, simulated gastric fluid) maintained at 37 ± 2°C.[8]

  • Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.[9]

  • Observe the tablets. Complete disintegration is achieved when no residue of the tablet, except for fragments of insoluble coating or capsule shell, remains on the screen of the apparatus.[8]

  • The time taken for all six tablets to disintegrate is recorded. If one or two tablets fail to disintegrate, the test is repeated on 12 additional tablets.[10]

Reference: USP General Chapter <701> Disintegration[8]

Tablet Dissolution Test

Objective: To measure the rate and extent of drug release from a tablet into a liquid medium over time.

Apparatus: A dissolution tester, typically USP Apparatus 1 (basket) or Apparatus 2 (paddle).

Procedure:

  • Place the specified volume of dissolution medium (e.g., 0.1 N HCl, phosphate buffer) in the vessel of the dissolution apparatus and allow it to equilibrate to 37 ± 0.5°C.[11][12]

  • Place a single tablet in the apparatus.

  • Operate the apparatus at the specified speed (e.g., 50 or 100 rpm).[13]

  • At predetermined time intervals, withdraw a sample of the dissolution medium and analyze it for the concentration of the dissolved active pharmaceutical ingredient (API) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • The results are typically expressed as the cumulative percentage of API dissolved over time. For immediate-release tablets, a common acceptance criterion is not less than 75% (Q) of the labeled amount of the drug dissolved in 45 minutes.[13]

Reference: USP General Chapter <711> Dissolution[11]

Visualizing the Process: From Formulation to Quality Control

To provide a clearer understanding of the tablet manufacturing and testing workflow, the following diagram illustrates the key stages.

Tablet_Manufacturing_and_QC_Workflow cluster_formulation Formulation & Blending cluster_manufacturing Tablet Manufacturing cluster_qc Quality Control Testing API Active Pharmaceutical Ingredient (API) Blending Blending API->Blending Binder Calcium L-lactate Pentahydrate Binder->Blending OtherExcipients Other Excipients (Diluents, Disintegrants, Lubricants) OtherExcipients->Blending Compression Direct Compression Blending->Compression Powder Blend Tablets Finished Tablets Compression->Tablets Hardness Hardness Testing Tablets->Hardness Friability Friability Testing Tablets->Friability Disintegration Disintegration Testing Tablets->Disintegration Dissolution Dissolution Testing Tablets->Dissolution

Caption: Workflow for tablet manufacturing and quality control.

Logical Relationship of Key Tablet Quality Attributes

The interplay between different tablet properties is crucial for successful formulation development. The following diagram illustrates the logical relationships between binder performance and key tablet quality attributes.

Tablet_Quality_Attributes Binder Binder Performance (e.g., this compound) Hardness Tablet Hardness Binder->Hardness Influences Friability Tablet Friability Binder->Friability Influences Hardness->Friability Directly Affects (Higher hardness often leads to lower friability) Disintegration Disintegration Time Hardness->Disintegration Inversely Affects (Higher hardness can increase disintegration time) Dissolution Drug Dissolution & Bioavailability Disintegration->Dissolution Directly Affects (Faster disintegration leads to faster dissolution)

Caption: Interplay of tablet quality attributes.

References

Safety Operating Guide

Proper Disposal of Calcium L-lactate Pentahydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Calcium L-lactate pentahydrate, ensuring compliance and safety in research and drug development settings.

Initial Assessment and Hazard Identification

This compound is generally not classified as a hazardous substance.[1] However, it is crucial to consult your institution's specific safety guidelines and local regulations. Although it is considered to have low toxicity, ingestion of large amounts may cause gastrointestinal irritation, and inhalation of dust can lead to respiratory tract irritation.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Wear appropriate protective gloves.

  • Respiratory Protection: In case of inadequate ventilation or dust generation, use a NIOSH/MSHA-approved respirator.[2]

  • Body Protection: A lab coat or other protective clothing should be worn.

Step-by-Step Disposal Procedure for Unused Product

  • Keep in Original Container: Whenever possible, leave the chemical in its original, labeled container.[1]

  • Avoid Mixing: Do not mix this compound with other chemical waste.[1]

  • Consult Regulations: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste under local, regional, and national regulations to ensure complete and accurate classification.[3]

  • Contact Waste Disposal Service: Arrange for disposal with a licensed professional waste disposal service. Adhere to all federal, state, and local environmental regulations.

Spill Cleanup and Disposal

In the event of a spill, follow these steps to ensure safe cleanup and disposal:

  • Ventilate the Area: Ensure adequate ventilation.

  • Avoid Dust Generation: Take measures to avoid the formation of dust.[2][4]

  • Contain the Spill: Use a method such as vacuuming or gently sweeping to collect the material.[2]

  • Place in a Suitable Container: Transfer the swept-up material into a suitable, labeled container for disposal.[2]

  • Clean the Area: After the material has been collected, clean the affected area, potentially flushing with water.[4]

  • Dispose of as Waste: The collected material should be disposed of in accordance with the procedures for unused products.

Summary of Disposal and Safety Information

CharacteristicInformationSource
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Primary Disposal Method Dispose of in accordance with local, regional, and national regulations.[1][5]
Container Handling Leave in original containers; do not mix with other waste.[1]
Spill Cleanup Sweep or vacuum material, avoid dust generation, and place in a suitable container.[2]
Personal Protective Equipment Safety glasses, gloves, and respiratory protection if dust is generated.[2]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Identify Waste: This compound is_spill Is it a spill? start->is_spill unused Unused Product is_spill->unused No cleanup Follow Spill Cleanup Procedure: - Wear appropriate PPE - Avoid dust generation - Sweep or vacuum into a labeled container is_spill->cleanup Yes package Package for Disposal: - Keep in original container - Do not mix with other waste - Label clearly unused->package cleanup->package regulations Consult Local, State, and Federal Regulations package->regulations waste_service Contact Licensed Waste Disposal Service regulations->waste_service end Proper Disposal Complete waste_service->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Calcium L-lactate pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Calcium L-lactate pentahydrate. Adherence to these procedures is crucial for ensuring a safe laboratory environment.

This compound is generally considered to be of low hazard in typical industrial and laboratory settings.[1] However, it may cause eye, skin, and respiratory tract irritation.[1] Minimizing dust generation and accumulation is a key precaution.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.

Protection TypeRecommended EquipmentStandard References
Eye/Face Protection Appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Wear appropriate gloves to prevent skin exposure. Nitrile rubber gloves are a suitable option.[2]-
Wear appropriate protective clothing to prevent skin contact.[1][3]-
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[1][4]OSHA 29 CFR 1910.134 or European Standard EN 149[1]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Dust Control: Minimize dust generation and accumulation during handling.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]

  • Storage: Store in a cool, dry place in a tightly closed original container.[3][5] Keep away from oxidizing materials.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops.[1]

  • Inhalation: Remove from exposure to fresh air immediately. If symptoms like coughing appear, get medical aid.[1]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek medical attention.[1]

Spill Response:

  • Containment: For spills, vacuum or sweep up the material and place it into a suitable disposal container.[1]

  • Cleaning: Clean up spills immediately, observing precautions in the Protective Equipment section.[1] Avoid generating dusty conditions and ensure ventilation.[1]

Disposal Plan:

  • Regulatory Compliance: Dispose of waste material in accordance with national and local regulations.

  • Container Disposal: Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Environmental Protection: Prevent the product from entering drains.

Workflow for Safe Handling of this compound

prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 ventilation Ensure Adequate Ventilation prep->ventilation Step 2 handling Handling storage Storage handling->storage Post-Handling spill Spill/Exposure handling->spill If Occurs disposal Disposal handling->disposal End of Use minimize_dust Minimize Dust Generation handling->minimize_dust cool_dry Cool, Dry, Tightly Closed Container storage->cool_dry first_aid Administer First Aid (Eye Wash, Shower, etc.) spill->first_aid cleanup Follow Spill Cleanup Protocol spill->cleanup regulations Follow Local/National Regulations disposal->regulations ventilation->handling Step 3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.